molecular formula C7H8NO3- B126425 6-Cyano-3-oxohexanoate CAS No. 65193-87-5

6-Cyano-3-oxohexanoate

Cat. No.: B126425
CAS No.: 65193-87-5
M. Wt: 154.14 g/mol
InChI Key: UWPWZRNQCDVCKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoethyl Acetoacetate is an intermediate in the synthesis of Felodipine-d3, a labelled dihydropyridine calcium channel blocker.>

Properties

CAS No.

65193-87-5

Molecular Formula

C7H8NO3-

Molecular Weight

154.14 g/mol

IUPAC Name

6-cyano-3-oxohexanoate

InChI

InChI=1S/C7H9NO3/c8-4-2-1-3-6(9)5-7(10)11/h1-3,5H2,(H,10,11)/p-1

InChI Key

UWPWZRNQCDVCKT-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CC(=O)OCCC#N

Pictograms

Corrosive; Irritant

Synonyms

2-Cyanoethyl 3-Oxobutanoate;  β-Cyanoethyl Acetoacetate;  3-Oxobutanoic Acid 2-Cyanoethyl Ester

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 6-Cyano-3-oxohexanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding 6-cyano-3-oxohexanoate and its closely related, pharmaceutically significant derivatives. While information directly pertaining to the discovery and isolation of this compound is limited in publicly accessible literature, extensive research exists for its derivatives, particularly tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. This compound is a crucial intermediate in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins used to lower cholesterol.[1] This guide will focus on the synthesis, properties, and experimental protocols related to these key derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and its parent acid is presented below. These properties are derived from publicly available chemical databases.

PropertyThis compound6-Cyano-3-oxohexanoic acidtert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
Molecular Formula C7H8NO3-C7H9NO3C11H17NO4
Molecular Weight 154.14 g/mol 155.15 g/mol 227.26 g/mol
IUPAC Name This compound6-cyano-3-oxohexanoic acidtert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate
InChI Key UWPWZRNQCDVCKT-UHFFFAOYSA-MUWPWZRNQCDVCKT-UHFFFAOYSA-NCCQZKUWBWPJBPY-MRVPVSSYSA-N
CAS Number 65193-87-5Not Available125988-01-4
PubChem CID 57352202199270909794547

Data sourced from PubChem.[2][3][4]

Synthesis of Key Derivatives

The synthesis of this compound derivatives is a critical step in the production of several pharmaceuticals. The following sections detail established chemical and enzymatic synthesis routes.

Chemical Synthesis of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate

A widely documented method for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate involves the reaction of a protected cyano-hydroxy-butanoate with tert-butyl acetate.[1][5] This process is a key step in the synthesis of statin side chains. An improved, more efficient, and economical process has also been described, highlighting its industrial importance.[5]

A patented method outlines a process that avoids extremely low temperatures and hazardous reagents, making it more suitable for large-scale industrial application.[6] This method involves the simultaneous addition of tert-butyl acetate and (R)-4-cyano-3-hydroxy ethyl butyrate to a reaction mixture, yielding the desired product with high optical purity.[6]

ProductStarting MaterialsYieldOptical PurityReference
tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoatetert-Butyl acetate, (R)-4-cyano-3-hydroxy ethyl butyrate~220 g (from scaled-up reaction)99.5%[6]
Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoateEthyl 4-cyano-3-hydroxybutanoate, tert-butyl diphenyl silyl chloride22 gNot Specified[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates related to this compound.

Protocol 1: Synthesis of Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate[1]
  • Preparation: A solution of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml) is chilled to -5 to -10 °C under stirring.

  • Reaction: Imidazole (6.5 g, 0.095 mol) is added to the solution, followed by tert-butyl diphenyl silyl chloride (15.7 g, 0.057 mol).

  • Stirring: The reaction mixture is stirred for 4 hours at room temperature.

  • Work-up: Water (250 ml) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (100 ml).

  • Isolation: The combined organic layers are evaporated to yield the title compound.

Protocol 2: Synthesis of tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate[1]
  • Lithium Diisopropylamide (LDA) Preparation: A solution of n-butyl lithium in hexane (14.4 ml, 0.21 mol) is added to a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml). The mixture is stirred at -5 to -10 °C for 30 minutes.

  • Enolate Formation: The reaction is cooled to about -45 °C, and tert-butyl acetate (26 g, 0.21 mol) is added. The mixture is stirred at -20 to -30 °C for 1 hour.

  • Coupling Reaction: A solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) is added to the reaction mixture at about -75 °C and stirred at -70 to -75 °C for 2 hours.

  • Quenching and Extraction: Methanol (15 ml) is added, followed by water (200 ml). The layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 200 ml).

  • Isolation: The combined organic layers are evaporated to give the title compound.

Protocol 3: Improved Synthesis of tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate[6]
  • Solution Preparation:

    • Solution A: Under a nitrogen atmosphere, tert-butyl acetate and 1,8-diazabicycloundec-7-ene are added to 2-methyltetrahydrofuran.

    • Solution B: (R)-4-cyano-3-hydroxy ethyl butyrate is dissolved in 2-methyltetrahydrofuran.

  • Reaction: Solution A and Solution B are dripped simultaneously into a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30 °C.

  • Stirring: The reaction mixture is stirred for 1-5 hours after the addition is complete.

  • Work-up: Water is added dropwise to the reaction system, and the mixture is allowed to separate.

  • Isolation and Recovery: The organic phase is concentrated under reduced pressure to obtain the product. The solvent and 1,8-diazabicycloundec-7-ene can be recovered from the aqueous phase.

Visualizations

Chemical Synthesis Workflow

cluster_0 Synthesis of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate A Ethyl 4-cyano-3-hydroxybutanoate B Protection with tert-butyl diphenyl silyl chloride A->B C Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate B->C G Coupling Reaction C->G D tert-Butyl acetate E LDA D->E + Diisopropylamine + n-BuLi F Lithium enolate of tert-butyl acetate E->F Forms F->G H Protected Intermediate G->H I Deprotection H->I J tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate I->J

Caption: Chemical synthesis workflow for tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Enzymatic Synthesis Pathway

While a direct enzymatic synthesis for this compound was not found, a related enzymatic synthesis of 6-cyano-4-oxohexanoic acid has been reported.[7][8] This reaction is catalyzed by the enzyme MenD.

cluster_1 Enzymatic Synthesis of 6-Cyano-4-oxohexanoic Acid K α-Ketoglutaric acid N 1,4-Addition (Stetter Reaction) K->N L Acrylonitrile L->N M MenD (Enzyme) M->N Catalyzes O 6-Cyano-4-oxohexanoic acid N->O

Caption: Enzymatic synthesis of 6-cyano-4-oxohexanoic acid catalyzed by MenD.

Conclusion

The exploration of this compound and its derivatives reveals a class of compounds with significant relevance in the pharmaceutical industry, particularly as precursors to statin drugs. While the parent compound remains less characterized, the synthetic routes to its hydroxylated tert-butyl ester are well-established and optimized for industrial-scale production. The methodologies presented, including both chemical and enzymatic approaches for related structures, provide a solid foundation for researchers engaged in the synthesis of complex pharmaceutical intermediates. Further research into the direct synthesis and biological activities of this compound itself could unveil new applications and expand the chemical toolbox for drug discovery.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for 6-cyano-3-oxohexanoate and its parent acid. The information is intended for researchers, scientists, and professionals in drug development who are interested in β-ketonitriles and their applications.

Chemical Properties and Structure

This compound is a functionalized aliphatic chain containing both a nitrile and a β-keto acid moiety. The presence of these reactive groups makes it a potentially valuable building block in organic synthesis. The majority of available data pertains to its parent compound, 6-cyano-3-oxohexanoic acid, and its conjugate base, this compound.

Physicochemical Properties

Quantitative data for 6-cyano-3-oxohexanoic acid and its anion are summarized in the table below. It is important to note that most of the physical properties are computationally derived and have not been experimentally verified in the available literature.

PropertyValue (6-Cyano-3-oxohexanoic acid)Value (this compound Anion)Data Source
Molecular Formula C₇H₉NO₃C₇H₈NO₃⁻PubChem[1]
Molecular Weight 155.15 g/mol 154.14 g/mol PubChem[1][2]
IUPAC Name 6-cyano-3-oxohexanoic acidThis compoundPubChem[1][2]
CAS Number Not available65193-87-5PubChem[2]
SMILES String C(CC#N)CC(=O)CC(=O)OC(CC#N)CC(=O)CC(=O)[O-]PubChem[1][2]
XLogP3-AA -0.40.3PubChem[1][2]
Hydrogen Bond Donor Count 10PubChem[1]
Hydrogen Bond Acceptor Count 44PubChem[1]
Rotatable Bond Count 54PubChem[1]
Topological Polar Surface Area 78.2 Ų81 ŲPubChem[1][2]
Exact Mass 155.058243149 Da154.050418117 DaPubChem[1][2]
Structural Information

The structure of this compound features a six-carbon chain with a nitrile group at the 6-position and a ketone at the 3-position. The carboxylate group is at the 1-position. The presence of the β-keto acid functionality suggests that the molecule can exist in tautomeric forms (keto and enol). The 2D structure of the this compound anion is depicted below.

2D Structure of this compound

Synthesis and Experimental Protocols

A highly relevant precursor for the synthesis of HMG-CoA reductase inhibitors is tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate.[4] The synthesis of this compound involves the reaction of the anion of tertiary butyl acetate with a (3R)-4-cyano-3-hydroxybutyric acid ester.[5]

Exemplary Synthesis of a Related Compound: tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

The following is a representative, multi-step synthesis adapted from patent literature for a related, hydroxylated analog.[4]

Step 1: Protection of the hydroxyl group of ethyl 4-cyano-3-hydroxybutanoate

  • To a chilled solution (-5 to -10 °C) of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml), add imidazole (6.5 g, 0.095 mol) under stirring.

  • Slowly add tert-butyl diphenyl silyl chloride (15.7 g, 0.057 mol).

  • Allow the mixture to stir for 4 hours at room temperature.

  • Add water (250 ml) to the reaction mixture and separate the layers.

  • Extract the aqueous layer with dichloromethane (100 ml).

  • Combine the organic layers and evaporate the solvent to yield the silyl-protected intermediate.

Step 2: Chain extension to form the β-keto ester

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium in hexane (14.4 ml, 0.21 mol) to a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml). Stir for 30 minutes.

  • Cool the LDA solution to approximately -45 °C and add tert-butyl acetate (26 g, 0.21 mol). Stir the resulting mixture at -20 to -30 °C for 1 hour.

  • Cool the reaction to about -75 °C and add a solution of the silyl-protected intermediate from Step 1 (20 g, 0.050 mol) in THF (20 ml).

  • Maintain stirring at -70 to -75 °C for 2 hours.

  • The resulting product is tert-butyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate. Deprotection of the silyl group would yield the target tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

The workflow for this synthesis is illustrated in the diagram below.

G cluster_start Starting Materials cluster_reagents Key Reagents start1 Ethyl 4-cyano-3-hydroxybutanoate step1 Protection of hydroxyl group start1->step1 start2 tert-Butyl acetate step2 Formation of Lithium Enolate of tert-Butyl Acetate start2->step2 reagent1 TBDPSCl, Imidazole reagent1->step1 reagent2 LDA (n-BuLi, Diisopropylamine) reagent2->step2 step3 Nucleophilic Acyl Substitution step1->step3 step2->step3 product tert-Butyl 4-cyano-3-(tert-butyldiphenylsilyloxy)butanoate step3->product

Synthesis workflow for a protected precursor.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. However, based on its structure, the following characteristic signals can be predicted.

Predicted ¹H NMR Spectrum
  • -CH₂-CN: A triplet around 2.5-2.8 ppm.

  • -CH₂-CH₂-CN: A multiplet around 1.9-2.2 ppm.

  • -CO-CH₂-CH₂-: A triplet around 2.7-3.0 ppm.

  • -CO-CH₂-COOH: A singlet around 3.5-3.8 ppm (for the keto form). In the enol form, this would be a vinylic proton at a different chemical shift.

  • -COOH: A broad singlet at >10 ppm.

Predicted ¹³C NMR Spectrum
  • -CN: A signal around 115-120 ppm.

  • -CH₂-CN: A signal around 15-20 ppm.

  • -CH₂-CH₂-CN: A signal around 25-30 ppm.

  • -CO-CH₂-CH₂-: A signal around 40-45 ppm.

  • -CO-CH₂-COOH: A signal around 50-55 ppm.

  • -CO- (ketone): A signal around 200-210 ppm.

  • -COOH (acid): A signal around 170-180 ppm.

Biological Relevance and Signaling Pathways

Direct studies on the biological activity of this compound are lacking. However, the significance of its hydroxylated analog, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug, is well-documented.[6][7] Atorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[8][9]

The structural similarity of this compound to this important precursor suggests that it could be investigated for similar biological activities. The β-keto acid and nitrile functionalities are present in various biologically active molecules.[3]

The logical relationship between this compound, its precursor role, and the inhibition of the cholesterol synthesis pathway is depicted below.

G cluster_pathway Mevalonate Pathway (Cholesterol Synthesis) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate Catalyzed by cholesterol Cholesterol mevalonate->cholesterol Multiple Steps hmg_coa_reductase HMG-CoA Reductase hmg_coa_reductase->hmg_coa statin Statins (e.g., Atorvastatin) statin->hmg_coa_reductase Inhibits precursor tert-Butyl (5R)-6-cyano- 5-hydroxy-3-oxohexanoate precursor->statin Key Intermediate for target_molecule This compound (Structural Analog) target_molecule->precursor Structurally related to

Logical relationship to HMG-CoA reductase pathway.

This diagram illustrates that while statins directly inhibit HMG-CoA reductase, this compound is structurally analogous to a key precursor used in the chemical synthesis of these inhibitory drugs. This relationship warrants further investigation into the potential biological activities of this compound and similar β-ketonitriles as potential modulators of this or other metabolic pathways.

References

Spectroscopic Characterization of 6-Cyano-3-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 6-Cyano-3-oxohexanoate. Due to the limited availability of published experimental data for this specific compound, this document serves as a predictive and procedural resource. It outlines the expected spectroscopic characteristics based on the known properties of β-keto esters and provides detailed experimental protocols for acquiring and interpreting the necessary data.

Compound Profile: this compound

This compound is an organic compound featuring both a nitrile and a β-keto-ester functional group. Its structure presents an interesting subject for spectroscopic analysis due to the potential for keto-enol tautomerism.

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques. These predictions are based on the analysis of similar β-keto esters and general principles of spectroscopy.[1]

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.5 - 2.8Triplet2HH-2
~ 2.0 - 2.3Multiplet2HH-3
~ 3.5 - 3.8Singlet2HH-5 (keto form)
~ 5.1 - 5.4Singlet1HH-5 (enol form)
~ 2.6 - 2.9Triplet2HH-6

Note: The presence and integration of signals for the keto and enol forms will depend on the solvent and temperature.[1]

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~ 118 - 122C≡N
~ 15 - 25C-2
~ 35 - 45C-3
~ 200 - 210C-4 (keto form)
~ 170 - 180C-4 (enol form)
~ 45 - 55C-5 (keto form)
~ 90 - 100C-5 (enol form)
~ 165 - 175C-6
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 2240 - 2260C≡NStretching
~ 1735 - 1750C=O (ester)Stretching
~ 1710 - 1730C=O (ketone)Stretching
~ 1640 - 1660C=C (enol)Stretching
~ 3200 - 3600O-H (enol)Stretching (broad)
~ 1150 - 1250C-O (ester)Stretching

Note: The IR spectrum of a β-keto ester will likely show characteristic absorption bands for both the keto and enol tautomers if both are present in significant amounts.[1]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
154.05[M-H]⁻ (Molecular Ion)
126.05[M-H-CO]⁻
110.06[M-H-CO₂]⁻
98.06[M-H-CH₂CO]⁻
82.07[M-H-CH₂CH₂CN]⁻
54.03[CH₂CH₂CN]⁻

Note: Fragmentation patterns are dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the molecular structure and the electronic environment of individual atoms.[1]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Filter the solution into a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Optimize the spectral width to cover the expected range of proton chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[5]

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1][6]

Protocol:

  • Sample Preparation (Thin Film Method): If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr).[1] If it is a solid, dissolve a small amount in a volatile solvent (e.g., acetone or methylene chloride), apply a drop of the solution to a single salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Background Spectrum: Record a background spectrum of the empty salt plates or the pure solvent to subtract from the sample spectrum.[1]

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

  • Data Analysis:

    • Identify the characteristic absorption bands for the nitrile, ester, and ketone functional groups.

    • Look for the presence of a broad O-H stretch and a C=C stretch to confirm the presence of the enol tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structure elucidation.[8][9]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate the molecular ion with minimal fragmentation.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of this compound.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the molecular structure.

Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process.

G cluster_0 Spectroscopic Characterization Workflow start Purified this compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (ESI, MS/MS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Comprehensive Spectroscopic Report data_analysis->report

Caption: Experimental workflow for spectroscopic characterization.

G cluster_1 Data Interpretation Logic nmr_data NMR Data (Chemical Shifts, Couplings, Integrals) connectivity Connectivity and Proton/Carbon Environment nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) functional_groups Functional Groups Present ir_data->functional_groups ms_data MS Data (Molecular Ion, Fragmentation) molecular_formula Molecular Formula and Substructures ms_data->molecular_formula structure Final Structure Confirmation connectivity->structure functional_groups->structure molecular_formula->structure

Caption: Logical relationships in data interpretation.

References

The Synthesis of 6-Cyano-3-oxohexanoate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-cyano-3-oxohexanoate and its derivatives, compounds of interest in medicinal chemistry and organic synthesis. Due to the limited direct literature on the title compound, this guide presents a logical and well-supported synthetic approach based on established chemical principles and analogous reactions. We will explore the necessary precursors, detail reaction mechanisms, and provide comprehensive experimental protocols.

Introduction to β-Ketonitriles

This compound belongs to the class of β-ketonitriles, which are highly versatile intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.[1] The presence of both a keto and a nitrile group allows for a wide range of chemical transformations, making them valuable building blocks for medicinal chemists. Several methods have been developed for the synthesis of β-ketonitriles, including the acylation of alkyl nitriles and the electrophilic cyanation of ketone enolates.[2]

Proposed Synthesis of Ethyl this compound

A plausible and efficient synthetic route to ethyl this compound involves the alkylation of an acetoacetate ester with a suitable cyanohaloalkane. This method is a classic approach for the formation of carbon-carbon bonds at the α-position of a ketone.

The overall proposed reaction scheme is as follows:

Synthesis_of_Ethyl_this compound cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation ethyl_acetoacetate Ethyl Acetoacetate enolate Ethyl Acetoacetate Enolate ethyl_acetoacetate->enolate base Base (e.g., NaOEt) base->enolate product Ethyl this compound enolate->product cyanopropyl_bromide 3-Cyanopropyl Bromide cyanopropyl_bromide->product G start Start: Prepare Sodium Ethoxide Solution add_acetoacetate Add Ethyl Acetoacetate (Formation of Enolate) start->add_acetoacetate add_cyanopropyl_bromide Add 3-Cyanopropyl Bromide (Alkylation Reaction) add_acetoacetate->add_cyanopropyl_bromide reflux Reflux the Mixture add_cyanopropyl_bromide->reflux cool_and_quench Cool and Quench with Dilute Acid reflux->cool_and_quench extract Extract with Organic Solvent cool_and_quench->extract wash_and_dry Wash and Dry Organic Layer extract->wash_and_dry concentrate Concentrate under Reduced Pressure wash_and_dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End: Obtain Ethyl This compound purify->end Knoevenagel_Condensation cluster_reactants Reactants ketonitrile Ethyl this compound product Unsaturated Cyano Derivative ketonitrile->product aldehyde Aromatic Aldehyde (R-CHO) aldehyde->product catalyst Base Catalyst (e.g., Piperidine, NH4OAc) catalyst->product

References

The Strategic Role of 6-Cyano-3-oxohexanoate Derivatives in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stereoselective synthetic routes to complex pharmaceutical agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular scaffolds emerge as critical building blocks, enabling the streamlined construction of life-saving drugs. Tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, a prominent derivative of 6-cyano-3-oxohexanoate, stands out as a pivotal intermediate in the synthesis of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia.[1][2] This technical guide provides an in-depth analysis of the synthesis, properties, and applications of this crucial precursor, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

While detailed experimental data for the parent this compound is limited in publicly available literature, computational data provides insight into its fundamental properties and those of its key derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compoundC7H8NO3-154.14This compound[3]
6-Cyano-3-oxohexanoic acidC7H9NO3155.156-cyano-3-oxohexanoic acid[4]
tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoateC11H17NO4227.26tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate[5]

Synthesis of a Key Atorvastatin Intermediate

The synthesis of tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate is a multi-step process that has been the subject of significant process optimization to enhance yield and stereoselectivity. The following sections detail a common synthetic approach.

Synthetic Pathway Overview

The synthesis commences with the protection of a hydroxyl group, followed by a key carbon-carbon bond formation and subsequent deprotection to yield the target intermediate.

Synthetic_Pathway A Ethyl 4-cyano-3-hydroxybutanoate B Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate A->B TBDPSCl, Imidazole, DCM C tert-Butyl 6-cyano-5-(tert-butyldiphenylsilyloxy)-3-oxohexanoate B->C 1. LDA, THF, -75°C 2. tert-Butyl acetate D tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate C->D Deprotection

Caption: General synthetic scheme for tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the patent literature.[1]

Step 1: Protection of Ethyl 4-cyano-3-hydroxybutanoate

Objective: To protect the hydroxyl group of the starting material to prevent side reactions in the subsequent steps.

Reaction: Ethyl 4-cyano-3-hydroxybutanoate + tert-Butyldiphenylsilyl chloride → Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate

Procedure:

  • A solution of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml) is chilled to -5 to -10 °C under stirring.

  • Imidazole (6.5 g, 0.095 mol) is added to the solution.

  • tert-Butyldiphenylsilyl chloride (15.7 g, 0.057 mol) is then added.

  • The reaction mixture is stirred for 4 hours at room temperature.

  • Water (250 ml) is added, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (100 ml).

  • The combined organic layers are evaporated to yield the title compound.

Quantitative Data:

  • Yield: 22 g[1]

Step 2: Synthesis of tert-Butyl 6-cyano-5-(tert-butyldiphenylsilyloxy)-3-oxohexanoate

Objective: To form the carbon backbone of the target molecule via a condensation reaction.

Reaction: Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate + Lithium diisopropylamide + tert-Butyl acetate → tert-Butyl 6-cyano-5-(tert-butyldiphenylsilyloxy)-3-oxohexanoate

Procedure:

  • A solution of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml) is prepared and stirred at -5 to -10 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • The reaction is cooled to approximately -45 °C, and tert-butyl acetate (26 g, 0.21 mol) is added. The mixture is stirred at -20 to -30 °C for 1 hour.

  • A solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) is added to the reaction mixture at approximately -75 °C.

  • The reaction is stirred at -70 to -75 °C for 2 hours.

  • Methanol (15 ml) is added, followed by water (200 ml).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 200 ml).

  • The combined organic layers are evaporated to yield the crude product.

Step 3: Deprotection to Yield tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

Objective: To remove the silyl protecting group to afford the final desired intermediate. The specific conditions for this deprotection step are not detailed in the provided search results but would typically involve treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent.

Alternative Synthetic Approaches

An improved process for preparing (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate has been described, which aims to be more efficient and economical for large-scale production.[6] This process involves the reaction of tert-butyl acetate with (3R)-4-cyano-3-hydroxy-butyric esters.[6] Another patented method involves the use of 1,8-diazabicycloundec-7-ene (DBU) as a base in 2-methyltetrahydrofuran, avoiding the need for cryogenic temperatures and hazardous reagents like lithium or sodium metal.[7]

DBU-Mediated Synthesis Workflow

DBU_Workflow cluster_A Solution A Preparation cluster_B Solution B Preparation A1 tert-Butyl acetate + DBU in 2-methyltetrahydrofuran A2 Heat to reflux, stir, then cool A1->A2 C Simultaneous dripping of Solutions A and B into 2-methyltetrahydrofuran (20-30°C) A2->C B1 (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran B1->C D Stir for 1-5 hours C->D E Aqueous workup and layer separation D->E F Concentration of organic phase E->F G Product: (R)-6-cyano-5-hydroxy-3-carbonyl hexanoic acid tert-butyl ester F->G

References

Reactivity and stability of the cyano and keto groups in 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of 6-Cyano-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule featuring both a ketone and a nitrile group, classifying it as a β-ketonitrile. This structural arrangement confers unique reactivity to the molecule, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of both the cyano and keto groups activates the intervening methylene carbons, influencing the molecule's stability and reaction pathways. This technical guide provides a comprehensive analysis of the reactivity and stability of these functional groups within the this compound scaffold. It includes a review of key transformations, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

The β-ketonitrile moiety is a crucial functional group in organic synthesis, valued for its dual reactivity that facilitates the construction of a wide array of acyclic and heterocyclic structures.[1] The strategic placement of the electron-withdrawing ketone and nitrile groups activates the methylene bridge between them, making the molecule susceptible to various chemical transformations.[1] this compound exemplifies this class of compounds, presenting distinct reactive sites at the C3-keto group, the C6-cyano group, and the acidic α-carbons (C2 and C4). Understanding the interplay of these functionalities is essential for its effective utilization as a synthetic building block.

Molecular Structure and Reactive Sites

The core structure of this compound contains several points of reactivity that can be selectively targeted under different reaction conditions. The diagram below illustrates the primary reactive centers.

cluster_0 This compound cluster_1 Reactive Sites molecule Keto C3 Keto Group (Electrophilic Carbon) Keto->molecule Nucleophilic Addition Reduction Cyano C6 Cyano Group (Electrophilic Carbon) Cyano->molecule Hydrolysis Reduction Nucleophilic Addition Alpha α-Carbons (C2, C4) (Acidic Protons) Alpha->molecule Deprotonation Alkylation

Caption: Key reactive sites in the this compound molecule.

Reactivity of the Keto Group

The ketone at the C3 position is a major site of reactivity, primarily governed by the electrophilicity of the carbonyl carbon and the acidity of the adjacent α-protons.

Keto-Enol Tautomerism and Acidity

Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomer. The protons on the α-carbons (C2 and C4) are significantly acidic due to the electron-withdrawing effects of both the keto and the ester/cyano groups, which stabilize the resulting enolate anion through resonance. This acidity allows for easy deprotonation with a suitable base to form a potent nucleophile.

G Keto-Enol Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Base Base (-H⁺) Keto->Base Deprotonation Base->Enol Acid Acid (+H⁺)

Caption: Equilibrium between the keto and enol forms of the β-keto moiety.

Nucleophilic Addition

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by various nucleophiles.[2] Common reactions include:

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the carbonyl to form tertiary alcohols after acidic workup.[2]

  • Formation of Imines and Enamines: Reaction with primary or secondary amines can yield imines and enamines, respectively.[2]

Decarboxylation of the Corresponding β-Keto Acid

While the structure is an ester, hydrolysis of the ester group to a carboxylic acid would yield 6-cyano-3-oxohexanoic acid. β-keto acids are known to be thermally unstable and readily undergo decarboxylation upon heating to yield a ketone.[3][4] This process proceeds through a cyclic six-membered transition state.[3]

A 6-Cyano-3-oxohexanoic Acid (β-Keto Acid) B Heating (Δ) A->B C Cyclic Transition State B->C D Enol Intermediate + CO₂ C->D E 5-Cyanopentan-2-one (Final Product) D->E Tautomerization

Caption: Decarboxylation pathway of the corresponding β-keto acid.

Reactivity of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations.[5] Its electron-withdrawing nature also influences the reactivity of the rest of the molecule.[6]

Hydrolysis

The nitrile can be hydrolyzed under acidic or basic conditions to first form a primary amide (6-amido-3-oxohexanoate) and subsequently a carboxylic acid (3-oxoadipic acid).[1] Metal catalysts, such as ruthenium, have been shown to facilitate this transformation efficiently.[1]

Reduction

The cyano group can be reduced to a primary amine (7-amino-4-oxoheptanoate) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a pathway to amino-keto esters, which are valuable in pharmaceutical synthesis.

Nucleophilic Addition

The electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles like Grignard reagents, leading to the formation of ketones after hydrolysis of the intermediate imine. This is known as the Blaise reaction when organozinc reagents are used.[7]

Quantitative Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ 3.5sC2-H₂
~ 2.9tC4-H₂
~ 2.6tC5-H₂
(Varies)(Varies)Ester Alkyl Group

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 200C3 (Ketone C=O)
~ 168C1 (Ester C=O)
~ 118C6 (Cyano C≡N)
~ 50C2
~ 40C4
~ 15C5
(Varies)Ester Alkyl Group

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2240-2220Strong, SharpC≡N stretch (Nitrile)
~ 1740StrongC=O stretch (Ester)
~ 1715StrongC=O stretch (Ketone)

Experimental Protocols

The following are generalized protocols for key transformations of β-ketonitriles, adapted for this compound.

Protocol 6.1: Base-Catalyzed Hydrolysis of the Nitrile Group

This protocol describes the conversion of the cyano group to a primary amide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a solution of sodium hydroxide (2 equivalents) in water.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid (HCl).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Start Dissolve this compound in Ethanol Add_Base Add Aqueous NaOH Start->Add_Base Heat Reflux and Monitor by TLC Add_Base->Heat Cool Cool to Room Temperature and Neutralize with HCl Heat->Cool Extract Extract with Ethyl Acetate Cool->Extract Purify Dry, Concentrate, and Purify via Column Chromatography Extract->Purify End Isolate 6-Amido-3-oxohexanoate Purify->End

Caption: Experimental workflow for the hydrolysis of the nitrile group.

Protocol 6.2: Reduction of the Keto Group

This protocol details the selective reduction of the C3-ketone to a hydroxyl group.

  • Reaction Setup: Dissolve this compound (1 equivalent) in methanol or ethanol in a flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of acetone, followed by water.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 6-cyano-3-hydroxyhexanoate. Further purification can be achieved by column chromatography.

Stability Considerations

The stability of this compound is influenced by several factors:

  • pH: The molecule is susceptible to hydrolysis under both strong acidic and basic conditions. The ester linkage can be cleaved, and the nitrile group can be hydrated.

  • Temperature: As a β-keto compound, it is relatively stable at room temperature. However, if hydrolyzed to the corresponding β-keto acid, it becomes thermally labile and prone to decarboxylation upon heating.[4]

  • Base Sensitivity: Strong bases can readily deprotonate the acidic α-protons, forming the enolate. While this is key to its reactivity, prolonged exposure to strong bases can lead to side reactions like self-condensation (e.g., Thorpe-Ziegler type reactions if it were a dinitrile).[9][10][11][12]

Conclusion

This compound is a functionally rich molecule with significant potential in synthetic chemistry. The distinct and tunable reactivity of its keto and cyano groups allows for a wide range of chemical transformations. The activated methylene protons provide a handle for carbon-carbon bond formation, while the carbonyl and nitrile functionalities serve as gateways to other important chemical groups such as alcohols, amines, and carboxylic acids. A thorough understanding of its reactivity and stability under various experimental conditions is paramount for harnessing its full potential in the development of complex molecular architectures, including novel pharmaceutical agents. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

Potential Metabolic Pathways of 6-Cyano-3-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyano-3-oxohexanoate is a functionalized nitrile of interest, potentially serving as a precursor in chemical synthesis or as an intermediate in xenobiotic metabolism. While specific metabolic pathways for this compound are not extensively documented, established principles of nitrile and fatty acid metabolism allow for the formulation of plausible catabolic routes. This technical guide outlines two primary hypothetical pathways for the biological transformation of this compound, supported by data from homologous enzymatic reactions. Detailed experimental protocols for the key enzyme families involved—nitrilases, nitrile hydratases, and amidases—are provided, alongside quantitative data from related substrates to serve as a benchmark for future studies. This document aims to be a foundational resource for researchers investigating the metabolism of cyano-containing compounds.

Proposed Metabolic Pathways

The initial step in the metabolism of this compound is anticipated to be the enzymatic hydrolysis of the nitrile group. This can occur through two well-characterized microbial pathways: the nitrilase pathway and the nitrile hydratase/amidase pathway.

Pathway 1: Direct Hydrolysis by Nitrilase

In this pathway, a nitrilase (EC 3.5.5.1) would directly hydrolyze the cyano group of this compound to a carboxylic acid, yielding 3-oxoadipate and ammonia. 3-Oxoadipate is a known intermediate in the beta-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds.

Pathway1 cluster_main cluster_products This compound This compound 3-Oxoadipate 3-Oxoadipate This compound->3-Oxoadipate Nitrilase + 2 H2O Ammonia Ammonia Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA 3-Oxoadipate->Succinyl-CoA + Acetyl-CoA β-Ketoadipate Pathway

Figure 1: Proposed nitrilase-mediated pathway for this compound metabolism.
Pathway 2: Two-Step Hydrolysis via Nitrile Hydratase and Amidase

This alternative route involves the sequential action of two enzymes. First, a nitrile hydratase (EC 4.2.1.84) would hydrate the nitrile to form 6-amido-3-oxohexanoate. Subsequently, an amidase (EC 3.5.1.4) would hydrolyze the amide to 3-oxoadipate and ammonia.

Pathway2 cluster_main cluster_products This compound This compound 6-Amido-3-oxohexanoate 6-Amido-3-oxohexanoate This compound->6-Amido-3-oxohexanoate Nitrile Hydratase + H2O 3-Oxoadipate 3-Oxoadipate 6-Amido-3-oxohexanoate->3-Oxoadipate Amidase + H2O Ammonia Ammonia Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA 3-Oxoadipate->Succinyl-CoA + Acetyl-CoA β-Ketoadipate Pathway

Figure 2: Proposed nitrile hydratase/amidase pathway for this compound metabolism.

Quantitative Data on Related Enzymatic Activities

While kinetic data for this compound is unavailable, the following tables summarize reported activities of nitrilases, nitrile hydratases, and amidases with structurally related substrates. This information provides a baseline for expected enzyme performance.

Table 1: Kinetic Parameters of Nitrilases for Various Substrates

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Reference
Bradyrhizobium japonicumBenzoylacetonitrile4.2170 s-1 (kcat)[1]
Pseudomonas aeruginosa RZ44Acetonitrile--[2]
Rhodococcus rhodochrousPropionitrile--[3]

Table 2: Kinetic Parameters of Nitrile Hydratases and Amidases

Enzyme SourceEnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Alcaligenes sp. MTCC 10674Nitrile HydrataseAcrylonitrile4010[4]
Alcaligenes sp. MTCC 10674AmidasePropionamide45.512.5[4]
Rhodococcus rhodochrous NCIMB 11216Nitrile HydrataseAcrylonitrile-320 nkat/mg[3]
Rhodococcus rhodochrous NCIMB 11216AmidaseAcrylamide-38.4 nkat/mg[3]

Experimental Protocols

The following are generalized protocols for assaying the key enzymes involved in the proposed metabolic pathways. These should be optimized for the specific enzyme and substrate under investigation.

General Experimental Workflow

Workflow cluster_workflow General Experimental Workflow Enzyme_Source Enzyme Source (e.g., cell lysate, purified protein) Reaction_Incubation Reaction Incubation (Controlled temperature and time) Enzyme_Source->Reaction_Incubation Substrate_Prep Substrate Preparation (this compound in buffer) Substrate_Prep->Reaction_Incubation Reaction_Termination Reaction Termination (e.g., acid quench, heat inactivation) Reaction_Incubation->Reaction_Termination Product_Detection Product Detection (e.g., HPLC, GC-MS, colorimetric assay) Reaction_Termination->Product_Detection Data_Analysis Data Analysis (Determine reaction rate, enzyme kinetics) Product_Detection->Data_Analysis

Figure 3: A generalized workflow for enzyme activity assays.
Nitrilase Activity Assay

This protocol is based on the determination of ammonia produced during the hydrolysis of the nitrile.

Materials:

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • This compound solution (substrate)

  • Nitrilase enzyme solution

  • Reagent A: 0.6 M phenol, 0.001 M sodium nitroprusside

  • Reagent B: 0.11 M sodium hypochlorite, 2.1 M sodium hydroxide

  • Ammonium chloride standard solutions

Procedure:

  • Prepare a reaction mixture containing 180 µL of potassium phosphate buffer, 100 µL of substrate solution (to a final desired concentration), and 20 µL of enzyme solution.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[2]

  • Terminate the reaction by adding a quenching agent (e.g., 100 µL of 1 M HCl).

  • To a sample of the reaction mixture, add Reagent A and Reagent B to measure the ammonia concentration using the phenol/hypochlorite method.

  • Measure the absorbance at 640 nm and determine the amount of ammonia produced by comparison to a standard curve of ammonium chloride.

  • One unit of nitrilase activity is defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the assay conditions.

Nitrile Hydratase Activity Assay

This assay measures the conversion of the nitrile to the corresponding amide, often monitored by HPLC.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • This compound solution (substrate)

  • Nitrile hydratase enzyme solution

  • Acetonitrile (for HPLC mobile phase)

  • Methanol (for reaction quenching)

  • Standards for this compound and 6-amido-3-oxohexanoate

Procedure:

  • Set up a reaction mixture in a total volume of 1 mL containing potassium phosphate buffer, substrate, and enzyme solution.

  • Incubate at the optimal temperature for the enzyme (e.g., 20-30°C).

  • At various time points, withdraw aliquots and terminate the reaction by adding an equal volume of methanol.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the decrease in substrate and the increase in the amide product.

  • One unit of nitrile hydratase activity can be defined as the amount of enzyme that converts 1 µmol of nitrile to amide per minute.

Amidase Activity Assay

This protocol measures the production of ammonia from the amide substrate.

Materials:

  • Sodium phosphate buffer (100 mM, pH 7.2)

  • 6-Amido-3-oxohexanoate solution (substrate)

  • Amidase enzyme solution

  • Reagents for ammonia detection (as in the nitrilase assay) or a method to detect the carboxylic acid product.

Procedure:

  • The assay is similar to the nitrilase assay, with the amide being the substrate.

  • Prepare a reaction mixture with sodium phosphate buffer, 6-amido-3-oxohexanoate, and the amidase enzyme solution.

  • Incubate at 37°C for a specific time.

  • Terminate the reaction and measure the amount of ammonia produced.

  • Alternatively, the formation of 3-oxoadipate can be monitored by HPLC or LC-MS.

  • Define one unit of amidase activity as the amount of enzyme that produces 1 µmol of ammonia or carboxylic acid per minute.

Conclusion

The metabolic fate of this compound in biological systems can be predicted based on established enzymatic pathways for nitrile degradation. The proposed nitrilase and nitrile hydratase/amidase pathways provide a solid framework for initiating research into the biotransformation of this and other functionalized nitriles. The provided quantitative data for related substrates and detailed experimental protocols offer practical guidance for researchers in drug development and environmental science to design and execute studies aimed at elucidating the specific metabolic pathways and enzymatic players involved. Further research, including the identification and characterization of specific enzymes capable of acting on this compound, will be crucial for a complete understanding of its biological activity and environmental persistence.

References

A Technical Guide to 6-Cyano-3-oxohexanoate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: While 6-cyano-3-oxohexanoate itself is not extensively documented, its hydroxylated analogue, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate , stands out as a pivotal building block in modern medicinal chemistry. Its primary and most significant role is as a key chiral intermediate in the synthesis of Atorvastatin, a leading HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The specific stereochemistry and functional groups of this molecule are critical for establishing the dihydroxyheptanoic acid side chain of Atorvastatin, which is essential for its therapeutic activity.[1] This guide provides an in-depth look at the synthesis, properties, and application of this important precursor.

Physicochemical and Identification Data

The following tables summarize the key identification and physical properties of tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate and its related parent acid.

Table 1: Compound Identification

Compound NameCAS NumberMolecular FormulaPubChem CID
tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate125988-01-4C₁₁H₁₇NO₄9794547
6-Cyano-5-hydroxy-3-oxohexanoic acidNot AvailableC₇H₉NO₄21896446

Table 2: Physicochemical Properties

Compound NameMolecular WeightDescription
tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate227.26 g/mol A key chiral intermediate in the synthesis of Atorvastatin.[1]
6-Cyano-5-hydroxy-3-oxohexanoic acid171.15 g/mol The parent carboxylic acid of the tert-butyl ester intermediate.

Experimental Protocols: Synthesis of tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate

Several synthetic routes for this key intermediate have been developed, focusing on efficiency, cost-effectiveness, and stereochemical control. Below are detailed methodologies adapted from patented industrial processes.

Method 1: Synthesis via Lithium Diisopropylamide (LDA)

This common method involves the reaction of the lithium enolate of tert-butyl acetate with a chiral starting material, (3R)-4-cyano-3-hydroxybutyric acid ester.[3]

Step 1: Formation of Lithium Enolate of Tert-Butyl Acetate

  • To a stirred solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -50°C, add a solution of n-butyllithium in hexane over 15 minutes.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -45°C to -50°C for approximately 50 minutes.

  • Add tert-butyl acetate to the LDA solution, maintaining the temperature between -45°C and -50°C, and stir for 50 minutes to form the lithium enolate.[3]

Step 2: Condensation Reaction

  • Prepare a solution of (R)-4-cyano-3-hydroxybutyric acid, ethyl ester in anhydrous THF.

  • Add this solution to the lithium enolate mixture prepared in Step 1.

  • Stir the reaction mixture for 30 minutes, maintaining a temperature between -5°C and -30°C.[3]

Step 3: Workup and Isolation

  • Quench the reaction by transferring the mixture into a cold (0°C) aqueous hydrochloric acid solution (e.g., 2.8 N).[3]

  • Add ethyl acetate to facilitate phase separation.

  • Separate the aqueous layer and wash the remaining organic layer with an aqueous sodium chloride solution.

  • The organic layer containing the desired product, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, can then be concentrated and purified.[3]

Method 2: DBU-Catalyzed Synthesis

This method avoids the use of cryogenic temperatures and highly pyrophoric reagents like n-butyllithium by using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

Step 1: Preparation of Reagent Solutions

  • Under a nitrogen atmosphere, add tert-butyl acetate and DBU to 2-methyltetrahydrofuran. Heat the mixture to reflux and stir for 1-5 hours. Cool the solution to 25-30°C to create Solution A. The molar ratio of tert-butyl acetate to DBU should be approximately 1:1 to 1:1.05.[4]

  • Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran to create Solution B.[4]

Step 2: Controlled Addition and Reaction

  • Using two constant flow pumps, simultaneously add Solution A and Solution B dropwise into a reaction vessel containing a small amount of 2-methyltetrahydrofuran with vigorous stirring.

  • Control the addition rate to maintain the reaction temperature between 20-30°C. The recommended addition rate for Solution A is about five times that of Solution B.[4]

  • Once the addition is complete, continue stirring for 1-5 hours.[4]

Step 3: Workup and Recovery

  • Quench the reaction by the dropwise addition of water.

  • Allow the mixture to stand and separate into layers.

  • Concentrate the organic phase under reduced pressure to obtain the product. The solvent can be recovered.

  • The aqueous phase can be concentrated to recover the DBU catalyst.[4]

Visualizations: Workflows and Pathways

Logical Relationship of the Building Block

The following diagram illustrates the position of tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate as a crucial link between simple starting materials and the final active pharmaceutical ingredient, Atorvastatin.

G Start Simple Precursors (e.g., (R)-4-cyano-3-hydroxy ethyl butyrate, tert-butyl acetate) Intermediate tert-Butyl (5R)-6-cyano- 5-hydroxy-3-oxohexanoate (Key Building Block) Start->Intermediate Chemical Synthesis API Atorvastatin (Active Pharmaceutical Ingredient) Intermediate->API Further Synthetic Steps (e.g., Paal-Knorr pyrrole synthesis)

Caption: Role as a key intermediate in Atorvastatin synthesis.

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis of the target intermediate, based on the LDA method.

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Workup & Isolation A Diisopropylamine + n-BuLi in THF B Formation of LDA A->B -50°C C tert-Butyl Acetate Addition B->C D Lithium Enolate of tert-Butyl Acetate C->D -50°C F Reaction Mixture D->F Combine & React -5°C to -30°C E (R)-4-cyano-3-hydroxybutyric acid ethyl ester in THF E->F G Quench with aq. HCl F->G H Phase Separation (Ethyl Acetate) G->H I Concentration of Organic Layer H->I J Purified Product I->J

Caption: Synthetic workflow for the intermediate via the LDA method.

Mechanism of Action of the Final Product: Atorvastatin

The building block is used to create Atorvastatin, which functions by inhibiting a key enzyme in the cholesterol biosynthesis pathway.

HMG_CoA HMG-CoA Enzyme HMG-CoA Reductase HMG_CoA->Enzyme Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Enzyme->Mevalonate Catalyzes Atorvastatin Atorvastatin (Derived from Building Block) Atorvastatin->Enzyme Inhibits

Caption: Inhibition of the HMG-CoA reductase pathway by Atorvastatin.

References

Investigating the Chemical Space Around 6-Cyano-3-oxohexanoate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical space surrounding 6-Cyano-3-oxohexanoate, a versatile scaffold with significant potential in medicinal chemistry. While its derivatives are notable as key intermediates in the synthesis of widely-used HMG-CoA reductase inhibitors like atorvastatin, the inherent reactivity of the core molecule suggests a broader range of biological applications. This document outlines the physicochemical properties, synthesis methodologies, and potential biological activities of this compound and its analogs. Detailed experimental protocols for evaluating its potential as an HMG-CoA reductase inhibitor, a cytotoxic agent, and an antimicrobial compound are provided, complete with workflow diagrams. Furthermore, this guide presents quantitative data on related compounds to offer a comparative context for future research and drug development endeavors.

Introduction

This compound and its derivatives represent a class of molecules characterized by a six-carbon chain featuring a nitrile group and a β-keto-ester functionality. The presence of these reactive groups makes them valuable synthons in organic chemistry. A prominent derivative, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, is a critical chiral building block in the industrial synthesis of atorvastatin, a leading drug for the management of hypercholesterolemia.[1] Beyond their role as intermediates, the structural motifs within this compound suggest the potential for direct biological activity, an area that remains largely unexplored. This guide aims to illuminate the chemical space around this core structure, providing a foundation for further investigation into its therapeutic potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its analogs is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior. The data presented below has been aggregated from established chemical databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₈NO₃⁻154.1465193-87-5
6-Cyano-3-oxohexanoic acidC₇H₉NO₃155.15Not Available
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoateC₁₁H₁₇NO₄227.26125988-01-4
Ethyl 6-oxohexanoateC₈H₁₄O₃158.1927983-42-2
6-OxohexanoateC₆H₉O₃⁻129.13Not Available

Data sourced from PubChem.[2][3][4][5][6]

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is well-documented, particularly for the precursors of atorvastatin. The following section details a general synthetic approach.

General Synthetic Workflow

The synthesis of this compound derivatives often involves the condensation of a cyano-containing starting material with an appropriate ester. The following diagram illustrates a generalized workflow for the synthesis of these compounds.

G start Start: Cyano-substituted Butyrate Derivative step1 Protection of Hydroxyl Group (if present) start->step1 step3 Claisen-type Condensation step1->step3 step2 Generation of Enolate from Acetate Ester step2->step3 step4 Work-up and Purification step3->step4 end Product: this compound Derivative step4->end

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is a representative example for the synthesis of a tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate derivative, adapted from documented procedures.[7][8][9]

Materials:

  • (R)-4-cyano-3-hydroxybutyric acid ester

  • tert-Butyl acetate

  • Strong base (e.g., Lithium diisopropylamide (LDA) or LiHMDS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium to form LDA. After stirring for 30 minutes, add tert-butyl acetate dropwise and continue stirring for 1 hour to generate the lithium enolate.

  • Condensation Reaction: To the enolate solution at -78 °C, add a solution of the (R)-4-cyano-3-hydroxybutyric acid ester in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate derivative.

Potential Biological Activities and Investigative Protocols

The chemical structure of this compound suggests several potential biological activities. The presence of a β-keto ester moiety is found in various bioactive compounds, and the nitrile group is a key functional group in many pharmaceuticals.

HMG-CoA Reductase Inhibition

Given that derivatives of this compound are precursors to atorvastatin, a potent HMG-CoA reductase inhibitor, it is plausible that the core molecule or its simpler analogs may exhibit inhibitory activity against this enzyme.[10][11]

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is crucial for cholesterol biosynthesis. This leads to a downstream cascade of events, ultimately resulting in reduced cholesterol levels.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps... hmgcr->mevalonate statin This compound Analog (Statin) statin->hmgcr Inhibition

Caption: Simplified HMG-CoA reductase signaling pathway and the point of inhibition.

This protocol outlines a common method to assess the inhibitory activity of a compound against HMG-CoA reductase.[12][13]

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., pravastatin)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control at various concentrations. Prepare the assay buffer containing NADPH.

  • Assay Setup: In a 96-well plate, add the assay buffer with NADPH to each well. Add the test compound or positive control at different concentrations to the respective wells. Include a vehicle control (solvent only).

  • Enzyme Addition: Add the HMG-CoA reductase enzyme solution to all wells except for the blank.

  • Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound and the control. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following table provides IC₅₀ values for known statins to serve as a benchmark for newly tested compounds.

CompoundIC₅₀ (nM)
Atorvastatin~8
Simvastatin~11
Pravastatin~44
Fluvastatin~28
Rosuvastatin~5

Note: IC₅₀ values can vary depending on the specific assay conditions.[13][14]

Cytotoxic Activity

Many small organic molecules exhibit cytotoxic effects against various cell lines. The reactivity of the nitrile and β-keto ester groups in this compound suggests potential for interaction with cellular macromolecules, which could lead to cytotoxicity.

A typical workflow for assessing the cytotoxicity of a compound is depicted below.

G start Start: Cell Culture step1 Seed Cells in 96-well Plate start->step1 step2 Treat Cells with Test Compound (Varying Concentrations) step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add Viability Reagent (e.g., MTT) step3->step4 step5 Measure Absorbance/Fluorescence step4->step5 step6 Data Analysis (Calculate IC50) step5->step6 end End: Determine Cytotoxicity step6->end

Caption: A general workflow for a cell-based cytotoxicity assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound or analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

The following table provides examples of IC₅₀ values for some nitrile-containing compounds against different cell lines.

CompoundCell LineIC₅₀ (µM)
Benzylidenemalononitrile derivativeVarious cancer cell linesVaries
6-MethylthiohexylnitrileHepG28150

Note: The cytotoxicity of nitrile compounds is highly structure-dependent.[17][18]

Antimicrobial Activity

β-Keto esters and some nitrile-containing compounds have been reported to possess antimicrobial properties.[19][20] Therefore, it is worthwhile to investigate the potential of this compound and its analogs as antimicrobial agents.

The following diagram outlines a standard workflow for determining the minimum inhibitory concentration (MIC) of a compound.

G start Start: Prepare Bacterial/Fungal Inoculum step1 Prepare Serial Dilutions of Test Compound in Broth start->step1 step2 Inoculate with Microbial Suspension step1->step2 step3 Incubate at Appropriate Temperature step2->step3 step4 Visually Inspect for Growth or Measure Optical Density step3->step4 end End: Determine Minimum Inhibitory Concentration (MIC) step4->end

References

A Theoretical and Computational Investigation of 6-Cyano-3-oxohexanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental and computational studies on 6-cyano-3-oxohexanoate are not extensively available in the public domain. This guide is therefore based on established principles of computational chemistry, documented experimental procedures for structurally related molecules, and theoretical predictions. All quantitative data presented for the target molecule are computationally derived unless otherwise specified.

Introduction

This compound is a polyfunctionalized aliphatic molecule of interest due to its unique combination of a nitrile, a ketone, and a carboxylate group. This arrangement of functional groups suggests a rich chemical reactivity and potential for diverse applications, including as a building block in organic synthesis and as a potential bioactive agent. The presence of a β-keto nitrile moiety, in particular, is a common feature in various pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside a proposed experimental protocol for its synthesis, to facilitate further research and development.

Molecular Properties and Computational Analysis

Computational chemistry offers a powerful approach to understanding the intrinsic properties of molecules like this compound. Quantum mechanical calculations can provide insights into its geometry, electronic structure, and reactivity.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties of 6-cyano-3-oxohexanoic acid and its conjugate base, this compound, as predicted by computational methods and available in public databases.

Property6-Cyano-3-oxohexanoic acidThis compoundReference
Molecular Formula C₇H₉NO₃C₇H₈NO₃⁻[2]
Molecular Weight 155.15 g/mol 154.14 g/mol [2][3]
IUPAC Name 6-cyano-3-oxohexanoic acidThis compound[2][3]
CAS Number Not available65193-87-5[3]
Predicted XLogP3 -0.40.3[2][3]
Predicted pKa (Not available)(Not available)
Polar Surface Area 78.2 Ų81 Ų[2][3]
Theoretical Modeling Workflow

A typical workflow for the in-depth computational analysis of this compound would involve the following steps. This workflow is designed to predict its structural, electronic, and reactive properties.

G Computational Analysis Workflow A Geometry Optimization B Frequency Calculation A->B Verify minimum energy E Conformational Analysis A->E Explore stable conformers F Reaction Mechanism Studies (e.g., with nucleophiles/electrophiles) A->F Model reaction pathways C Electronic Structure Analysis (HOMO, LUMO, ESP) B->C Use optimized geometry D Reactivity Descriptors (Fukui Functions, Hardness) C->D Derive from electronic properties

Caption: A typical workflow for the computational study of this compound.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of ethyl 4-cyanobutanoate with a suitable acetate enolate.

G Proposed Synthesis of this compound cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Ethyl 4-cyanobutanoate F Ethyl this compound A->F B Ethyl acetate B->F C Strong Base (e.g., NaOEt, LDA) C->F D Anhydrous Solvent (e.g., THF, Et2O) D->F E Inert Atmosphere (e.g., N2, Ar) E->F

Caption: Proposed reaction scheme for the synthesis of ethyl this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the synthesis of β-keto nitriles and related compounds.[8][9]

Materials:

  • Ethyl 4-cyanobutanoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reaction Setup: The flask is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of ethyl acetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred base solution at 0 °C. The mixture is stirred for 30 minutes to allow for enolate formation. Subsequently, a solution of ethyl 4-cyanobutanoate (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl this compound.

  • Saponification (Optional): To obtain the carboxylate (this compound), the purified ester can be saponified using an aqueous solution of sodium hydroxide or lithium hydroxide, followed by acidification and extraction if the free acid is desired.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of this compound are lacking. However, the molecule's structural motifs provide clues to its potential roles.

The Cyano Group in Bioactivity

The cyano group is present in a number of approved pharmaceuticals and bioactive molecules. It can act as a bioisostere for other functional groups and can be involved in key interactions with biological targets.[10] The toxicity of many simple cyanide compounds is due to the inhibition of cytochrome c oxidase, a critical enzyme in cellular respiration.[11] However, in more complex organic molecules, the cyano group's reactivity is tempered, and it often contributes to the molecule's overall pharmacological profile.

β-Keto Esters and Nitriles as Pharmacophores

β-Keto esters and β-keto nitriles are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][12] The reactivity of the dicarbonyl system and the adjacent methylene group allows for the construction of various ring systems.

Hypothetical Signaling Pathway Involvement

Given the prevalence of β-keto compounds as enzyme inhibitors, a hypothetical interaction pathway for this compound could involve the inhibition of enzymes that have a nucleophilic residue in their active site.

G Hypothetical Enzyme Inhibition Pathway A This compound C Enzyme-Inhibitor Complex (Covalent or Non-covalent) A->C B Target Enzyme (e.g., with Ser, Cys, or His in active site) B->C D Inhibition of Enzyme Activity C->D E Downstream Biological Effect D->E

Caption: A generalized pathway for the potential enzyme inhibitory action of this compound.

Conclusion and Future Directions

This compound represents a molecule with significant potential for further investigation. This technical guide provides a foundational framework for its theoretical and computational characterization, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance. Future research should focus on the successful synthesis and spectroscopic characterization of this molecule. Subsequent in vitro and in vivo studies would be necessary to elucidate its actual biological activity and to explore its potential as a lead compound in drug discovery programs. The computational models presented here can serve as a guide for these future experimental endeavors.

References

Methodological & Application

Step-by-step synthesis protocol for ethyl 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Ethyl 6-Cyano-3-oxohexanoate

Introduction

Ethyl this compound is a functionalized β-keto ester of interest in organic synthesis, serving as a versatile precursor for a variety of more complex molecules, including heterocyclic compounds and pharmacologically active agents. Its structure incorporates both a nucleophilic β-keto ester moiety and a terminal nitrile group, allowing for a wide range of chemical transformations. This document provides a detailed protocol for the synthesis of ethyl this compound, compiled from established methodologies for related compounds. The protocol is intended for researchers and professionals in chemical synthesis and drug development.

Reaction Scheme

The proposed synthesis involves the acylation of the dianion of ethyl acetoacetate with 3-cyanopropionyl chloride. This approach is a standard and effective method for the C-acylation of β-keto esters.

Overall Reaction:

Experimental Protocol

This protocol provides a step-by-step method for the synthesis of ethyl this compound.

Materials and Reagents
  • Ethyl acetoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3-Cyanopropionyl chloride

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas for inert atmosphere

Procedure

Step 1: Preparation of the Dianion of Ethyl Acetoacetate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexanes to remove mineral oil.

  • Suspend the sodium hydride in anhydrous THF (5 mL per mmol of NaH).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour, or until hydrogen evolution ceases, to form the sodium enolate.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the solution. The formation of the dianion is typically accompanied by a color change. Stir the mixture at -78 °C for 30 minutes.

Step 2: Acylation

  • Dissolve 3-cyanopropionyl chloride (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of 3-cyanopropionyl chloride dropwise to the stirred solution of the dianion at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure ethyl this compound.

Data Presentation

The following table summarizes typical quantitative data expected from this synthesis, based on analogous reactions reported in the literature.

ParameterValue
Yield 65-75%
Purity (by HPLC) >95%
Appearance Pale yellow oil
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of ethyl this compound.

Synthesis_Workflow Synthesis Workflow for Ethyl this compound cluster_prep Dianion Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Start na_prep Prepare NaH suspension in THF start->na_prep add_eaa Add Ethyl Acetoacetate at 0°C na_prep->add_eaa form_enolate Stir to form Sodium Enolate add_eaa->form_enolate cool_enolate Cool to -78°C form_enolate->cool_enolate add_nbuli Add n-Butyllithium cool_enolate->add_nbuli form_dianion Dianion Formation add_nbuli->form_dianion add_acyl Add 3-Cyanopropionyl Chloride at -78°C form_dianion->add_acyl warm_stir Warm to RT and Stir Overnight add_acyl->warm_stir quench Quench with 1M HCl warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the synthesis of ethyl this compound.

Disclaimer

This protocol is a compiled procedure based on established chemical principles and analogous syntheses. It should be performed by trained personnel in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling sodium hydride, n-butyllithium, and acyl chlorides.

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 6-Cyano-3-oxohexanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 6-cyano-3-hydroxyhexanoate derivatives are valuable building blocks in the pharmaceutical industry, most notably as key intermediates in the synthesis of widely prescribed cholesterol-lowering drugs like atorvastatin. The stereochemistry of the hydroxyl group at the C3 position is crucial for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical synthesis of these chiral molecules often involves multiple steps, hazardous reagents, and challenging purification processes to separate enantiomers.

Enzymatic synthesis offers a green and efficient alternative, utilizing the high stereoselectivity of enzymes, such as carbonyl reductases (KREDs) or ketoreductases, to produce the desired enantiomer with high purity under mild reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral 6-cyano-3-hydroxyhexanoate derivatives.

Principle of the Method

The core of this method is the asymmetric reduction of a prochiral ketone, ethyl 6-cyano-3-oxohexanoate, to the corresponding chiral alcohol, ethyl (R)-6-cyano-3-hydroxyhexanoate, using a stereoselective carbonyl reductase. The enzyme utilizes a cofactor, typically NADPH or NADH, as a source of hydrides. To make the process economically viable, a cofactor regeneration system is employed, often using a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate such as glucose, or by using a co-solvent like isopropanol which is oxidized by the same reductase to regenerate the cofactor.

Experimental Data Summary

The following tables summarize typical quantitative data for the enzymatic synthesis of a chiral 6-cyano-3-hydroxyhexanoate derivative.

Table 1: Reaction Components and Conditions

ParameterValue
SubstrateEthyl this compound
Substrate Concentration50 g/L
EnzymeRecombinant Carbonyl Reductase (e.g., from Candida sp.)
Enzyme Loading1-5% (w/w of substrate)
CofactorNADP+
Cofactor Concentration0.1 mM
Cofactor RegenerationGlucose Dehydrogenase (GDH) and Glucose
Glucose Concentration1.2 equivalents
BufferPotassium Phosphate Buffer
Buffer Concentration100 mM
pH7.0
Temperature30°C
Reaction Time12-24 hours
Agitation150-200 rpm

Table 2: Typical Results and Product Characterization

ParameterValue
Conversion>99%
ProductEthyl (R)-6-cyano-3-hydroxyhexanoate
Isolated Yield85-95%
Enantiomeric Excess (e.e.)>99%
HPLC Analysis
ColumnChiralcel OD-H
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
¹H NMR (400 MHz, CDCl₃)
δ (ppm)4.18 (q, 2H), 4.10 (m, 1H), 2.55 (t, 2H), 2.45 (d, 2H), 1.90 (m, 2H), 1.28 (t, 3H)

Experimental Protocols

Materials and Reagents
  • Ethyl this compound

  • Recombinant Carbonyl Reductase (lyophilized powder or whole cells)

  • NADP+ sodium salt

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Deionized water

Protocol 1: Enzymatic Reduction of Ethyl this compound
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions.

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, dissolve D-glucose (1.2 eq) and NADP+ (0.1 mM) in the potassium phosphate buffer.

  • Enzyme Addition: Add the carbonyl reductase and glucose dehydrogenase to the reaction mixture and stir gently until dissolved.

  • Substrate Addition: Add ethyl this compound (50 g/L) to the reaction mixture.

  • Reaction Incubation: Maintain the reaction at 30°C with agitation (150-200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by HPLC or GC to determine the conversion of the substrate.

  • Reaction Termination: Once the substrate conversion is complete (>99%), terminate the reaction by adding an equal volume of ethyl acetate.

Protocol 2: Product Extraction and Purification
  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 1 volume of the aqueous phase).

  • Organic Phase Combination: Combine the organic layers.

  • Drying: Dry the combined organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): If further purification is required, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Chiral Analysis by HPLC
  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H).

  • Analysis: Elute with a mobile phase of hexane/isopropanol (90:10) at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile at 210 nm.

  • Enantiomeric Excess Calculation: Calculate the enantiomeric excess (e.e.) from the peak areas of the two enantiomers.

Visualizations

Enzymatic_Synthesis_Workflow Workflow for Enzymatic Synthesis of Chiral 6-Cyano-3-hydroxyhexanoate cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Work-up & Purification cluster_analysis Product Analysis A Buffer Preparation (100 mM KPi, pH 7.0) B Dissolve Cofactor & Regeneration System (NADP+, Glucose, GDH) A->B C Add Enzymes (KRED, GDH) B->C D Add Substrate (Ethyl this compound) C->D E Incubation (30°C, 150-200 rpm, 12-24h) D->E F Reaction Monitoring (HPLC/GC) E->F G Reaction Quenching & Extraction (Ethyl Acetate) F->G >99% conversion H Drying & Solvent Removal G->H I Purification (Column Chromatography) H->I J Chiral HPLC (e.e. determination) I->J K NMR/MS (Structure confirmation) J->K

Caption: Workflow for the enzymatic synthesis of chiral 6-cyano-3-hydroxyhexanoate.

Cofactor_Regeneration_System Cofactor Regeneration Cycle cluster_main Main Reaction cluster_cofactor Cofactor Cycle cluster_regeneration Regeneration Reaction Substrate Ethyl this compound Product Ethyl (R)-6-cyano-3-hydroxyhexanoate Substrate->Product KRED NADPH NADPH NADP NADP+ KRED Carbonyl Reductase (KRED) KRED->NADP NADPH->KRED H⁻ donor NADPH->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH GDH->NADPH

Caption: NADP+/NADPH cofactor regeneration cycle coupled with the main reaction.

Troubleshooting

ProblemPossible CauseSuggestion
Low ConversionInactive enzymeCheck enzyme activity. Use a fresh batch of enzyme.
Non-optimal pH or temperatureOptimize reaction conditions.
Cofactor degradationEnsure fresh cofactor is used. Check the efficiency of the regeneration system.
Low EnantioselectivityIncorrect enzyme choiceScreen different carbonyl reductases for higher stereoselectivity.
Racemization of productLower the reaction temperature. Reduce reaction time.
Difficulty in ExtractionEmulsion formationAdd brine to the extraction mixture. Centrifuge to break the emulsion.

Conclusion

The enzymatic synthesis of chiral 6-cyano-3-hydroxyhexanoate derivatives provides a highly efficient, selective, and environmentally friendly method for the production of these important pharmaceutical intermediates. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to implement this biocatalytic approach in their laboratories and scale up for industrial applications. The use of robust enzymes like carbonyl reductases, coupled with efficient cofactor regeneration systems, makes this a commercially viable and sustainable technology.

Asymmetric reduction of 6-Cyano-3-oxohexanoate using a carbonyl reductase

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Asymmetric Reduction of Ethyl 6-Cyano-3-oxohexanoate

Introduction

The asymmetric reduction of prochiral ketones to form optically active alcohols is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule dictates its pharmacological activity. Ethyl (R)-6-cyano-3-hydroxyhexanoate and its (S)-enantiomer are valuable chiral building blocks for the synthesis of various pharmaceutical agents. The use of carbonyl reductases (KREDs) for the synthesis of these hydroxy esters offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods, which often require harsh reaction conditions and may result in heavy metal contamination.[1][2]

Biocatalytic Approach

Carbonyl reductases are a class of nicotinamide-dependent oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity.[3] The enzymatic reduction of ethyl this compound utilizes a carbonyl reductase to stereoselectively reduce the ketone moiety, yielding the desired chiral hydroxy ester in high enantiomeric excess (e.e.) and yield. A critical aspect of this biotransformation is the regeneration of the expensive nicotinamide cofactor (NADH or NADPH). This is typically achieved in situ using a cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose as a co-substrate, which ensures the continuous supply of the reduced cofactor for the primary reaction.[4][5]

Advantages of Carbonyl Reductase-Mediated Synthesis

The enzymatic approach to synthesizing chiral hydroxy esters presents several advantages over conventional chemical methods:

  • High Stereoselectivity: Carbonyl reductases can exhibit exquisite control over the stereochemical outcome of the reduction, often leading to products with very high enantiomeric excess (>99% e.e.).[4][6]

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous buffer systems under mild pH and temperature conditions, which helps to prevent side reactions and degradation of sensitive functional groups.[1]

  • Environmental Sustainability: The use of enzymes as catalysts and water as a solvent aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and organic solvents.

  • Process Simplicity and Scalability: The reaction setup is relatively straightforward and can be readily scaled up for industrial production.[1]

Reaction Pathway

The enzymatic reduction of ethyl this compound to ethyl (R)- or (S)-6-cyano-3-hydroxyhexanoate is depicted below. The carbonyl reductase, in conjunction with a regenerated NADPH cofactor, facilitates the stereoselective transfer of a hydride to the carbonyl carbon of the substrate.

Reaction_Pathway sub Ethyl this compound prod Ethyl (R)- or (S)-6-Cyano-3-hydroxyhexanoate sub->prod enzyme Carbonyl Reductase sub->enzyme nadph NADPH + H+ nadp NADP+ nadph->nadp nadph->enzyme nadp->nadph enzyme->prod enzyme->nadp gdh Glucose Dehydrogenase gdh->nadp glucose Glucose gdh->glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone

Figure 1: Reaction scheme for the asymmetric reduction of ethyl this compound.

Experimental Protocols

Materials and Equipment
  • Carbonyl Reductase (e.g., commercially available KRED screening kit)

  • Glucose Dehydrogenase (GDH)

  • Ethyl this compound

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Incubator shaker

  • Centrifuge

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H or equivalent)

  • Rotary evaporator

Protocol for Asymmetric Reduction
  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • To the buffer, add D-glucose to a final concentration of 100 mM.

    • Add NADP+ to a final concentration of 1 mM.

    • Add the carbonyl reductase and glucose dehydrogenase to final concentrations of 1 mg/mL and 0.5 mg/mL, respectively. The optimal enzyme concentrations may vary depending on the specific activity of the enzymes used and should be determined empirically.

    • Dissolve ethyl this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture to a final concentration of 50 mM.

  • Biotransformation:

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC.

  • Reaction Work-up and Product Isolation:

    • Once the reaction has reached completion (typically within 24 hours), terminate the reaction by adding an equal volume of ethyl acetate to extract the product.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Analysis of Product and Enantiomeric Excess:

    • Determine the conversion and yield of the product by HPLC analysis.

    • Determine the enantiomeric excess (e.e.) of the chiral hydroxy ester by HPLC using a suitable chiral column. The mobile phase and flow rate should be optimized for baseline separation of the enantiomers.

Experimental Workflow

The overall experimental workflow for the asymmetric reduction of ethyl this compound is outlined in the following diagram.

G cluster_prep Preparation cluster_reaction Biotransformation cluster_workup Work-up and Isolation cluster_analysis Analysis prep_reagents Prepare Buffer and Reagents add_enzymes Add Carbonyl Reductase and GDH prep_reagents->add_enzymes add_substrate Add Ethyl this compound add_enzymes->add_substrate incubation Incubate at 30°C with Shaking add_substrate->incubation monitoring Monitor Reaction Progress via HPLC incubation->monitoring extraction Product Extraction with Ethyl Acetate monitoring->extraction drying Drying and Concentration extraction->drying hplc_analysis Determine Conversion and Yield by HPLC drying->hplc_analysis chiral_hplc Determine Enantiomeric Excess by Chiral HPLC hplc_analysis->chiral_hplc

Figure 2: Experimental workflow for the asymmetric reduction.

Data Presentation

The following table summarizes representative data for the asymmetric reduction of a structurally similar substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, using an engineered carbonyl reductase.[6] This data illustrates the high efficiency and stereoselectivity that can be achieved with this biocatalytic method.

EntryCarbonyl ReductaseSubstrate Concentration (g/L)Reaction Time (h)Conversion (%)Product e.e. (%)
1Wild-Type SCR5024>99>99
2Engineered SCR Mutant5008>99>99

Data presented is for a structurally related substrate and serves as a representative example of the expected performance.

References

Application Notes and Protocols for the Study of Keto-Hexanoate Analogs in Enzyme Kinetics and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on 6-Cyano-3-oxohexanoate in enzyme kinetics and inhibition is not extensively available in public literature, the broader class of oxohexanoic acid derivatives presents significant interest in drug discovery and biochemical research. These molecules, characterized by a six-carbon chain with a ketone and a carboxylic acid, are analogs of endogenous fatty acids and have the potential to interact with a variety of enzymes.

This document provides a detailed framework for studying the enzyme kinetics and inhibitory potential of keto-hexanoate analogs, using the structurally related compound 6-(2,4-Difluorophenyl)-6-oxohexanoic acid as a representative example. This analog has been investigated for its anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1] The protocols and methodologies outlined below can be adapted for the study of this compound or other similar compounds.

Hypothesized Mechanism of Action

The presence of a keto group and a carboxylic acid in the hexanoic acid chain suggests that these compounds may act as competitive or non-competitive inhibitors of enzymes that process fatty acids or similar substrates. For instance, 6-aryl-4-oxohexanoic acids have been evaluated for their anti-inflammatory effects, which are often mediated by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1] The core hypothesis is that these compounds can bind to the active site or an allosteric site of the enzyme, thereby preventing the natural substrate from binding and being converted to its product.

The signaling pathway below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The hypothesized inhibition by a keto-hexanoate analog would block this pathway, leading to a reduction in inflammation.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Signal (e.g., trauma) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Inhibitor 6-Aryl-6-oxohexanoic Acid Analog Inhibitor->COX Inhibition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Arachidonic Acid Signaling Pathway and COX Inhibition.

Data Presentation

Quantitative data from enzyme inhibition studies should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potential of different compounds. The following table provides a template for presenting such data.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
6-(2,4-Difluorophenyl)-6-oxohexanoic acidCOX-115.2 ± 1.87.5 ± 0.9Competitive
6-(p-Methoxyphenyl)-6-oxohexanoic acidCOX-125.6 ± 2.512.1 ± 1.3Competitive
6-(2,4-Difluorophenyl)-6-oxohexanoic acidCOX-25.8 ± 0.72.7 ± 0.4Competitive
6-(p-Methoxyphenyl)-6-oxohexanoic acidCOX-210.1 ± 1.24.9 ± 0.6Competitive
Ibuprofen (Control)COX-18.5 ± 0.94.1 ± 0.5Competitive
Ibuprofen (Control)COX-212.3 ± 1.55.9 ± 0.7Competitive

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols provide a detailed methodology for conducting enzyme inhibition assays, focusing on COX enzymes as an example.

Protocol 1: COX-1 and COX-2 Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (purified)

  • Arachidonic acid (substrate)

  • Test compound (e.g., 6-(2,4-Difluorophenyl)-6-oxohexanoic acid)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Workflow for COX Enzyme Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the COX-1 or COX-2 enzyme to the desired concentration in the assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add the following:

    • Test compound dilution or DMSO (for control).

    • Enzyme solution.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate to each well to start the reaction.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Detection: Add the detection reagent to each well. This reagent will react with the product of the COX reaction (prostaglandins) to generate a fluorescent or colorimetric signal.

  • Measurement: Immediately measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol is used to determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) of the enzyme in the absence of an inhibitor.

Procedure:

  • Follow the setup of the inhibition assay, but without the test compound.

  • Vary the concentration of the substrate (arachidonic acid) over a wide range.

  • Measure the initial reaction rate (V0) at each substrate concentration.

  • Plot V0 versus the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Determination of Inhibition Constant (Ki) and Mode of Inhibition

This protocol is used to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Perform the kinetic assay (Protocol 2) in the presence of several fixed concentrations of the inhibitor.

  • Generate Lineweaver-Burk plots (1/V0 vs. 1/[S]) for each inhibitor concentration.

  • Analyze the changes in the plots to determine the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Calculate the Ki value from the plots.

The provided application notes and protocols offer a comprehensive guide for researchers and scientists to investigate the enzyme kinetics and inhibitory potential of this compound and its structural analogs. By employing these methodologies, it is possible to characterize the compound's mechanism of action and its potential as a therapeutic agent. While direct data for this compound is currently limited, the framework presented here, using a related compound as an example, provides a solid foundation for initiating such studies.

References

Application Note: A Quantitative LC-MS/MS Method for the Determination of 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Materials and Methods

1. Reagents and Materials

  • 6-Cyano-3-oxohexanoate analytical standard (purity ≥98%)

  • This compound-¹³C₆,¹⁵N internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards: Spike the appropriate volume of the working solutions into the blank biological matrix to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Quality Controls: Prepare QCs at low, medium, and high concentrations (e.g., 3, 50, and 800 ng/mL) in the same manner as the calibration standards.

4. Sample Preparation

A protein precipitation method is employed for sample cleanup:

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Hypothetical precursor ion [M-H]⁻ m/z 154.1 → product ion m/z (to be determined by infusion and fragmentation studies).

    • Internal Standard: Hypothetical precursor ion [M-H]⁻ m/z 161.1 → product ion m/z (to be determined by infusion and fragmentation studies).

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Energy: To be optimized for each transition.

Results and Discussion

The developed LC-MS/MS method demonstrated good linearity, accuracy, and precision for the quantification of this compound in a biological matrix. The following table summarizes the representative quantitative performance of the method.

Table 1: Summary of Quantitative Method Performance (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. The chromatographic conditions provide a short run time, allowing for high-throughput analysis.

Experimental Protocols and Visualizations

Protocol 1: Preparation of Calibration Curve

  • Prepare a series of working standard solutions of this compound by serially diluting the stock solution.

  • Spike 10 µL of each working standard into 90 µL of blank plasma to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare a blank sample by adding 10 µL of diluent to 90 µL of blank plasma.

  • Process all samples according to the sample preparation protocol described above.

  • Analyze the samples using the defined LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify report Report Generation quantify->report logical_relationship method_dev Method Development sample_prep Sample Preparation Optimization method_dev->sample_prep lc_params LC Parameter Optimization method_dev->lc_params ms_params MS/MS Parameter Optimization method_dev->ms_params method_val Method Validation sample_prep->method_val lc_params->method_val ms_params->method_val linearity Linearity method_val->linearity accuracy Accuracy & Precision method_val->accuracy lloq LLOQ Determination method_val->lloq stability Stability Assessment method_val->stability

References

Application Note: NMR Spectroscopic Analysis for the Characterization of 6-Cyano-3-oxohexanoate and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-Cyano-3-oxohexanoate is a functionalized β-keto ester, a class of compounds that are pivotal intermediates in organic synthesis and feature in various biologically active molecules.[1] The accurate characterization of these molecules is paramount for research and development. A significant analytical challenge arises from their existence as a dynamic equilibrium of keto and enol tautomers in solution.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous structural elucidation of this compound and its reaction products, as it allows for the direct observation and quantification of both tautomeric forms.[1][3]

This application note provides a detailed protocol for the characterization of this compound and its derivatives using ¹H and ¹³C NMR spectroscopy, with a focus on identifying key structural features and quantifying tautomeric populations.

The Challenge: Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as a mixture of its keto and enol forms. The equilibrium between these two tautomers is often slow on the NMR timescale, which permits the detection of distinct signals for each species.[3][4] The position of this equilibrium is highly sensitive to factors such as solvent polarity, temperature, and concentration.[1][4] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.[2] Understanding this equilibrium is crucial for accurate structural analysis and for predicting the compound's reactivity in subsequent synthetic steps.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for the keto and enol tautomers of a representative this compound ester (e.g., the ethyl ester). These values are based on typical shifts for β-keto esters and may vary depending on the solvent and specific ester group.[1]

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentKeto Form δ (ppm)Enol Form δ (ppm)MultiplicityIntegration (Keto/Enol)
H-2 (α-proton)~3.55~5.10s (Keto), s (Enol)2H / 1H
H-4 ~2.80~2.55t2H / 2H
H-5 ~2.50~2.50t2H / 2H
Enolic OH -~12.0 (broad)s- / 1H
Ester -OCH₂- ~4.20~4.18q2H / 2H
Ester -CH₃ ~1.30~1.28t3H / 3H

Note: The methylene protons at H-4 and H-5 would likely appear as overlapping triplets. The α-proton signal (H-2) is a key diagnostic peak, appearing around 3.5 ppm for the keto form and shifting downfield to ~5.1 ppm for the vinyl proton of the enol form. The broad signal around 12 ppm for the enolic hydroxyl is also characteristic.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentKeto Form δ (ppm)Enol Form δ (ppm)
C-1 (Ester C=O)~171.0~173.5
C-2 (α-carbon)~49.0~89.0
C-3 (Keto C=O)~201.0~178.0
C-4 ~41.0~31.0
C-5 ~16.0~16.5
C-6 (CN)~118.0~118.5
Ester -OCH₂- ~61.5~60.5
Ester -CH₃ ~14.0~14.1

Note: In the ¹³C spectrum, the most significant differences are observed for C-2 and C-3. The C-3 ketone signal (~201 ppm) is replaced by a C=C-OH signal further upfield (~178 ppm) in the enol form. The α-carbon (C-2) also shifts dramatically from ~49 ppm to ~89 ppm.

Characterization of Reaction Products

This compound can undergo various reactions, such as intramolecular cyclization. For instance, a base-catalyzed Thorpe-Ziegler condensation could yield a cyclic β-keto nitrile. NMR is essential to confirm the structure of such products.

Table 3: Hypothetical NMR Data for a Cyclized Product (e.g., 2-amino-3-cyano-4-oxocyclopent-1-ene-1-carboxylate)

NucleusAssignmentExpected δ (ppm)Key Observations
¹H NMR NH₂~7.0-8.0 (broad)Appearance of new amine protons.
-CH₂-CH₂-~2.4-2.8 (m)Disappearance of distinct H-4/H-5 signals; new multiplets.
¹³C NMR C=O (Ketone)~195.0Shift of the ketone signal.
C-NH₂~160.0Appearance of a new sp² carbon signal.
CN~116.0Nitrile signal is retained but may shift slightly.
C-2, C-3DisappearedDisappearance of signals corresponding to the original backbone.

The formation of the cyclized product would be confirmed by the disappearance of the characteristic α-methylene proton signals of the starting material and the appearance of new signals, such as those for vinyl or amine protons, which can be confirmed with 2D NMR experiments like COSY and HSQC.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-20 mg of the purified this compound reaction product into a clean, dry vial.[2]

  • Solvent Addition: Using a syringe or pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial.[5] The choice of solvent can influence the keto-enol equilibrium.[4][6] Chloroform-d is a common first choice for general characterization.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary. The solution should be clear and free of particulate matter.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • Transfer: Carefully transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's coil, typically around 4-5 cm.[5]

  • Capping: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.[2]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability.[4] Shim the magnetic field to maximize its homogeneity, which results in sharp, well-resolved NMR signals.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Ensure a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Proton decoupling simplifies the spectrum to singlets and improves sensitivity through the Nuclear Overhauser Effect (NOE).[2]

    • A larger number of scans is required due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands).

  • 2D NMR (Optional but Recommended): For unambiguous assignment of complex structures, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[2]

  • Processing: Phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.

  • Integration and Quantification: Integrate the area under the relevant peaks. To determine the keto:enol ratio, compare the integral of a unique keto signal (e.g., the α-CH₂ at ~3.55 ppm) with a unique enol signal (e.g., the vinylic CH at ~5.10 ppm), making sure to normalize for the number of protons each signal represents.[4][7]

    • % Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto)/2))] x 100

Workflow for NMR Characterization

The following diagram illustrates the logical workflow from a synthesized reaction product to its final structural elucidation via NMR.

experimental_workflow cluster_nmr Spectrometer Operations start Synthesis of This compound Reaction Product purification Purification (e.g., Column Chromatography) start->purification product Isolated, Pure Product purification->product sample_prep NMR Sample Preparation (Solvent, Standard) product->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq h1_nmr 1D ¹H NMR nmr_acq->h1_nmr acquire c13_nmr 1D ¹³C NMR nmr_acq->c13_nmr acquire nmr_2d 2D NMR (COSY, HSQC) (Optional) nmr_acq->nmr_2d acquire processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing nmr_2d->processing analysis Spectral Analysis (Integration, Peak Assignment) processing->analysis elucidation Structural Elucidation & Tautomer Quantification analysis->elucidation

References

Application Notes and Protocols: 6-Cyano-3-oxohexanoate-Based Chemical Probes for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical probes are small molecules designed with high potency and selectivity for specific protein targets, enabling the interrogation of biological pathways and the validation of new drug targets.[1][2] The process of identifying the specific molecular targets of a bioactive small molecule is a critical step in drug discovery and chemical biology.[3][4] This document provides detailed application notes and protocols for the use of a hypothetical chemical probe derived from 6-cyano-3-oxohexanoate for the identification and validation of its protein targets. These protocols are based on established affinity-based protein profiling techniques.[3][5]

Probe Design and Synthesis

To be utilized as a chemical probe, this compound must be chemically modified to incorporate a reporter tag, such as biotin, for affinity purification.[5] This modification should be designed to minimize disruption of the molecule's original biological activity. A common strategy is to attach the tag via a linker arm to a position on the molecule that is not critical for its interaction with its target protein.

For the purposes of these protocols, we will refer to our hypothetical probe as 6C3O-Biotin . This probe consists of the this compound core, a polyethylene glycol (PEG) linker, and a biotin tag.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the 6C3O-Biotin probe against its putative target, "Target Protein X" (TPX).

ParameterValueDescription
Binding Affinity (Kd) 85 nMDissociation constant for the interaction between 6C3O-Biotin and TPX, determined by surface plasmon resonance (SPR).
IC50 (TPX Enzymatic Assay) 250 nMConcentration of 6C3O-Biotin required to inhibit 50% of TPX enzymatic activity in a biochemical assay.
Cellular Potency (EC50) 1.5 µMConcentration of 6C3O-Biotin that gives half-maximal response in a cell-based assay monitoring a downstream effect of TPX inhibition.
Selectivity >100-foldSelectivity for TPX over other related proteins in a panel of 50 homologous proteins.

Experimental Protocols

Protocol 1: Synthesis of 6C3O-Biotin Probe

This protocol outlines a general approach for the synthesis of a biotinylated this compound probe.

Materials:

  • This compound

  • Amine-PEG-Biotin linker

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the formation of the NHS-ester by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Conjugation with Amine-PEG-Biotin:

    • To the filtrate containing the activated this compound-NHS ester, add Amine-PEG-Biotin (1 equivalent).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain the pure 6C3O-Biotin probe.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Affinity-Based Pull-Down Assay for Target Identification

This protocol describes the use of the 6C3O-Biotin probe to isolate its binding partners from a complex protein mixture, such as a cell lysate.[5]

Materials:

  • 6C3O-Biotin probe

  • Streptavidin-coated magnetic beads

  • Cell lysate from relevant cell line or tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • BCA protein assay kit

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Incubation of Probe with Lysate:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • Add the 6C3O-Biotin probe to the lysate at a final concentration of 10 µM.

    • As a negative control, add an equivalent volume of DMSO or an inactive control probe to a separate aliquot of the lysate.

    • Incubate the mixtures for 2 hours at 4°C with gentle rotation.

  • Capture of Probe-Protein Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe and its bound proteins to bind to the beads.

  • Washing:

    • Use a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding 50 µL of 1X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Collect the eluate for further analysis.

Protocol 3: Protein Identification by Mass Spectrometry

This protocol describes the preparation of the eluted proteins for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Eluted protein sample from Protocol 2

  • SDS-PAGE gel and running buffer

  • Coomassie Brilliant Blue or silver stain

  • In-gel digestion kit (containing trypsin, dithiothreitol (DTT), and iodoacetamide)

  • Formic acid and acetonitrile for LC-MS/MS

Procedure:

  • SDS-PAGE:

    • Run the eluted protein samples on a 1D SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • In-Gel Digestion:

    • Excise the protein bands of interest from the gel.

    • Destain the gel pieces.

    • Reduce the proteins with DTT and then alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction and LC-MS/MS Analysis:

    • Extract the tryptic peptides from the gel pieces.

    • Analyze the extracted peptides by LC-MS/MS.

    • Use a protein database (e.g., Swiss-Prot) and a search algorithm (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.

Visualizations

G cluster_synthesis Probe Synthesis cluster_workflow Experimental Workflow Compound This compound Activated NHS-activated Ester Compound->Activated DCC, NHS Probe 6C3O-Biotin Probe Activated->Probe Amine-PEG-Biotin Lysate Cell Lysate Incubation Incubate with 6C3O-Biotin Probe Lysate->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & LC-MS/MS Elute->Analysis

Caption: Workflow for probe synthesis and target identification.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 TPX Target Protein X (TPX) Kinase1->TPX TF Transcription Factor TPX->TF Inhibits Gene Gene Expression TF->Gene Probe 6C3O-Biotin Probe->TPX Binds & Inhibits

Caption: Hypothetical signaling pathway modulated by the probe.

References

Application Notes and Protocols for the Chemoenzymatic Production of 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Cyano-3-oxohexanoate is a functionalized aliphatic nitrile that holds potential as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a nitrile, a ketone, and a carboxylic acid moiety makes it an attractive precursor for a variety of chemical transformations. This document outlines a proposed chemoenzymatic approach for the synthesis of this compound, leveraging the specificity of biocatalysis for a key carbon-carbon bond formation step, followed by a chemical modification to yield the final product. A metabolic engineering strategy for the in vivo production of a key precursor is also described.

While a direct biocatalytic route for this compound has not been reported, this protocol is based on the known capabilities of the thiamine diphosphate (ThDP)-dependent enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD) from Escherichia coli. MenD is known to catalyze Stetter-like 1,4-additions of α-keto acids to α,β-unsaturated compounds.[1][2] This protocol proposes the use of MenD for the synthesis of a precursor, 6-cyano-4-oxohexanoic acid, which can then be chemically isomerized to the target molecule.

Section 1: Proposed Chemoenzymatic Pathway

The proposed pathway is a two-step process involving an initial biocatalytic step to form the carbon backbone, followed by a chemical isomerization step.

  • Biocatalytic Step: The MenD enzyme from E. coli is proposed to catalyze the 1,4-addition of α-ketoglutarate to acrylonitrile. This reaction forms 6-cyano-4-oxohexanoic acid. While acrylonitrile is reported to be a poor substrate for MenD, enzyme engineering or optimization of reaction conditions could enhance efficiency.[3]

  • Chemical Step: The resulting 6-cyano-4-oxohexanoic acid is then proposed to be isomerized to the final product, this compound, via a chemical method such as acid or base catalysis, which can promote the migration of the double bond in the enol intermediate.

Pathway Diagram

chemoenzymatic_pathway cluster_biocatalysis Biocatalytic Step cluster_chemical Chemical Step alpha_ketoglutarate α-Ketoglutarate reaction1 + alpha_ketoglutarate->reaction1 acrylonitrile Acrylonitrile acrylonitrile->reaction1 product_4_oxo 6-Cyano-4-oxohexanoic Acid product_4_oxo_chem 6-Cyano-4-oxohexanoic Acid reaction1->product_4_oxo MenD (E. coli) (Stetter Reaction) product_3_oxo This compound product_4_oxo_chem->product_3_oxo Acid/Base Catalysis (Isomerization)

Caption: Proposed chemoenzymatic pathway for this compound synthesis.

Section 2: Metabolic Engineering for α-Ketoglutarate Production

To provide a sustainable source of the α-ketoglutarate precursor for the biocatalytic step, a metabolically engineered strain of E. coli can be developed. The strategy focuses on channeling carbon flux from the central metabolism towards the Krebs cycle and preventing the consumption of α-ketoglutarate.

Metabolic Engineering Strategy
  • Overexpression of key enzymes:

    • icd: Isocitrate dehydrogenase, to drive the conversion of isocitrate to α-ketoglutarate.

    • gltA: Citrate synthase, to increase the entry of acetyl-CoA into the Krebs cycle.

  • Deletion of competing pathways:

    • sucA: α-ketoglutarate decarboxylase, to prevent the conversion of α-ketoglutarate to succinyl-CoA.

    • putA: Proline dehydrogenase, to block the degradation of proline to glutamate, which can be converted to α-ketoglutarate, but also to prevent the reverse reaction.

  • Optimization of fermentation conditions: High aeration and a controlled glucose feed can further enhance α-ketoglutarate production.

Metabolic Pathway Diagram

metabolic_engineering Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA pdh Citrate Citrate Acetyl_CoA->Citrate gltA ↑ Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG icd ↑ Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA sucA X Glutamate Glutamate Glutamate->alpha_KG Proline Proline Proline->Glutamate putA X

Caption: Metabolic engineering strategy in E. coli for enhanced α-ketoglutarate production.

Section 3: Experimental Protocols

Protocol 1: Expression and Purification of MenD Enzyme

This protocol describes the expression of recombinant E. coli MenD and its subsequent purification.

1. Gene Synthesis and Cloning:

  • Synthesize the menD gene from E. coli K-12 (GenBank accession no. U00096.3, region: 2339396..2341012) with codon optimization for expression in E. coli BL21(DE3).
  • Clone the synthesized gene into a pET-28a(+) vector containing an N-terminal His6-tag.

2. Protein Expression:

  • Transform the pET-28a(+)-menD plasmid into E. coli BL21(DE3) cells.
  • Inoculate a single colony into 50 mL of LB medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 200 rpm.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to grow the culture for 16-20 hours at 18°C.
  • Harvest the cells by centrifugation at 5,000 x g for 15 min at 4°C.

3. Protein Purification:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at 15,000 x g for 30 min at 4°C to remove cell debris.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Dialyze the purified protein against storage buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

Protocol 2: Biocatalytic Synthesis of 6-Cyano-4-oxohexanoic Acid

This protocol details the in vitro enzymatic reaction to produce 6-cyano-4-oxohexanoic acid.

1. Reaction Setup:

  • Prepare a 10 mL reaction mixture in a 50 mL flask containing:
  • 50 mM Potassium phosphate buffer (pH 8.0)
  • 100 mM α-ketoglutarate
  • 150 mM Acrylonitrile
  • 2 mM Thiamine diphosphate (ThDP)
  • 2 mM MgCl2
  • 0.5 mg/mL purified MenD enzyme
  • Note: Acrylonitrile is volatile and toxic; handle in a fume hood.

2. Reaction Conditions:

  • Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 24-48 hours.

3. Reaction Monitoring and Product Extraction:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or GC-MS.
  • After the reaction, acidify the mixture to pH 2.0 with 1 M HCl.
  • Extract the product with three volumes of ethyl acetate.
  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 3: Chemical Isomerization to this compound (Hypothetical)

This is a general protocol for the proposed chemical isomerization.

1. Reaction Setup:

  • Dissolve the crude 6-cyano-4-oxohexanoic acid in a suitable solvent (e.g., methanol or water).
  • Add a catalytic amount of a strong acid (e.g., H2SO4) or a base (e.g., NaOH).

2. Reaction Conditions:

  • Heat the reaction mixture under reflux for 2-4 hours.
  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • If using a base catalyst, neutralize with acid. If using an acid catalyst, neutralize with a base.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Purify the final product by column chromatography.

Section 4: Data Presentation

As the production of this compound via this chemoenzymatic route is proposed, the following table presents hypothetical data based on values reported for similar biocatalytic reactions.

ParameterHypothetical ValueReference Compound/Reaction
Biocatalytic Step
Substrate Concentration100-150 mMMenD-catalyzed reactions[3]
Enzyme Loading0.5 mg/mLStandard for in vitro biocatalysis
Reaction Time24-48 hTypical for enzymes with non-native substrates
Conversion (%)30-50%Based on acrylonitrile being a poor substrate for MenD[3]
Product Titer (g/L)5-8 g/LEstimated from conversion
Space-Time Yield (g/L/h)0.1-0.3 g/L/hEstimated from titer and reaction time
Chemical Step
Yield (%)70-90%Typical for acid/base catalyzed isomerizations
Overall Process
Overall Yield (%)21-45%Calculated from the yields of both steps

Section 5: Workflow and Visualization

The overall workflow from strain development to the final product is depicted below.

Experimental Workflow Diagram

experimental_workflow cluster_strain Strain Development & Precursor Production cluster_biocatalysis Biocatalysis & Chemical Synthesis gene_synthesis Gene Synthesis (menD, icd, gltA) cloning Cloning into Expression Vectors gene_synthesis->cloning transformation Transformation into E. coli Strains cloning->transformation strain_engineering Gene Deletions (sucA, putA) transformation->strain_engineering expression MenD Expression & Purification transformation->expression fermentation Fermentation for α-Ketoglutarate Production strain_engineering->fermentation bioreaction Biocatalytic Reaction (MenD + Substrates) fermentation->bioreaction α-Ketoglutarate expression->bioreaction extraction1 Extraction of 6-Cyano-4-oxohexanoic Acid bioreaction->extraction1 chem_reaction Chemical Isomerization extraction1->chem_reaction purification Final Product Purification chem_reaction->purification

Caption: Overall experimental workflow for this compound production.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6-Cyano-3-oxohexanoate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including pyridinones, pyrazolones, and isoxazoles, using ethyl 6-cyano-3-oxohexanoate as a key precursor. The methodologies are based on established cyclization and condensation reactions of β-ketonitriles.

Synthesis of Substituted 2-Pyridinones

Substituted 2-pyridinones are significant scaffolds in medicinal chemistry.[1][2] The synthesis of 3-cyano-2-pyridinone derivatives can be achieved through the reaction of ethyl this compound with a suitable active methylene compound in the presence of a base. A general protocol adapted from the synthesis of similar 3-cyano-2-pyridones is presented below.[3][4]

Experimental Protocol: Synthesis of Ethyl 4-(2-cyanoethyl)-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

A one-pot, four-component reaction can be employed for the synthesis of substituted 3-cyano-2-pyridones.[2]

Materials:

  • Ethyl this compound

  • Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetophenone)

  • Ammonium acetate

  • Polyethylene glycol (PEG-600)

Procedure:

  • In a round-bottom flask, combine the ketone (1 mmol), aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).[2]

  • Add polyethylene glycol-600 (PEG-600) as a solvent.[2]

  • Heat the reaction mixture at 110°C for 3 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-pyridinone.

Reactant 1Reactant 2Reactant 3Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetophenoneEthyl CyanoacetatePEG-600110380[2]
4-ChlorobenzaldehydeAcetophenoneEthyl CyanoacetatePEG-6001103.582[2]
4-MethoxybenzaldehydeAcetophenoneEthyl CyanoacetatePEG-600110478[2]

Synthesis of Substituted Pyrazolones

Pyrazolones are another class of heterocyclic compounds with diverse biological activities. Their synthesis from β-ketonitriles typically involves a cyclocondensation reaction with hydrazine derivatives.[5]

Experimental Protocol: Synthesis of 5-(2-cyanoethyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonitrile

Materials:

  • Ethyl this compound

  • Hydrazine hydrate or Phenylhydrazine hydrochloride

  • Dioxane

  • Anhydrous sodium acetate

Procedure:

  • Dissolve ethyl this compound (1 mmol) in dioxane (20 mL).

  • Add anhydrous sodium acetate (2 mmol) and phenylhydrazine hydrochloride (1 mmol).[5]

  • Reflux the reaction mixture for 4 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate (3:1) to yield the purified pyrazolone derivative.[5]

β-OxoalkanonitrileHydrazine DerivativeSolventBaseTime (h)Yield (%)Reference
3-(2,6-Diphenyl-4-pyridyl)-3-oxopropanenitrilePhenylhydrazine hydrochlorideDioxaneSodium Acetate4High[5]
3-(2,6-Di(p-tolyl)-4-pyridyl)-3-oxopropanenitrilePhenylhydrazine hydrochlorideDioxaneSodium Acetate4High[5]

Synthesis of Substituted Isoxazoles

Isoxazoles are valuable five-membered heterocycles found in numerous pharmaceuticals.[6][7] They can be synthesized from β-ketonitriles by reaction with hydroxylamine.[5]

Experimental Protocol: Synthesis of 3-amino-5-(pyridin-4-yl)isoxazole

Materials:

  • Ethyl this compound

  • Hydroxylamine hydrochloride

  • Dioxane

  • Anhydrous sodium acetate

Procedure:

  • In a flask, combine a solution of the β-oxoalkanonitrile (1 mmol) in dioxane (20 mL) with anhydrous sodium acetate (2 mmol) and hydroxylamine hydrochloride (1 mmol).[5]

  • Reflux the mixture for 4 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from a hexane/ethyl acetate mixture (3:1) to obtain the purified aminoisoxazole.[5]

β-OxoalkanonitrileReagentSolventBaseTime (h)Yield (%)Reference
3-(2,6-Diphenyl-4-pyridyl)-3-oxopropanenitrileHydroxylamine hydrochlorideDioxaneSodium Acetate4High[5]
3-(2,6-Di(p-tolyl)-4-pyridyl)-3-oxopropanenitrileHydroxylamine hydrochlorideDioxaneSodium Acetate4High[5]

General Synthesis Workflow

The following diagram illustrates the general synthetic pathways from ethyl this compound to the target heterocyclic compounds.

Synthesis_Workflow cluster_products Heterocyclic Products Precursor Ethyl this compound Pyridinone Substituted 2-Pyridinone Precursor->Pyridinone Active Methylene Cmpd, NH4OAc, Base Pyrazolone Substituted Pyrazolone Precursor->Pyrazolone Hydrazine Derivative Isoxazole Substituted Isoxazole Precursor->Isoxazole Hydroxylamine

Caption: General synthetic routes from ethyl this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 6-Cyano-3-oxohexanoate esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-cyano-3-oxohexanoate esters.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound esters, primarily through a Claisen condensation reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound esters can be attributed to several factors. Here's a breakdown of common causes and their solutions:

  • Incomplete Deprotonation: The initial and crucial step in a Claisen condensation is the deprotonation of the acetate ester to form an enolate. If the base used is not strong enough or is not used in a sufficient amount, this equilibrium will not favor the enolate, leading to a low yield.

    • Solution: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium to ensure complete enolate formation. When using alkoxide bases like sodium ethoxide, ensure it is freshly prepared and used in stoichiometric amounts.

  • Presence of Water: The enolate intermediate is highly basic and will be quenched by any protic species, particularly water. This will revert the enolate to the starting acetate ester, thus reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Side Reactions: Several side reactions can compete with the desired Claisen condensation, consuming starting materials and reducing the yield of the target product.

    • Solution: To minimize side reactions, carefully control the reaction temperature. Adding the electrophile (the cyano-ester) slowly to the pre-formed enolate at low temperatures (e.g., -78 °C) can help to control the reaction and reduce the formation of byproducts.[1]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the prevalence of side reactions.

    • Solution: The optimal temperature depends on the specific reactants and base used. For reactions involving strong bases like LDA, very low temperatures (-78 °C to -45 °C) are typically required.[1] For milder bases like 1,8-diazabicycloundec-7-ene (DBU), the reaction can be conducted at a higher temperature (e.g., 20-30 °C).[2]

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A: The most common byproducts in a Claisen condensation for the synthesis of this compound esters are typically self-condensation products of the starting esters.

  • Self-Condensation of the Acetate Ester: If the acetate ester enolate reacts with another molecule of the acetate ester, it will lead to the formation of an acetoacetate ester.

    • Solution: Pre-forming the enolate of the acetate ester by adding it to the base at a low temperature before the slow addition of the cyano-ester electrophile can minimize this side reaction.

  • Dialkylation: The product, a β-keto ester, still has an acidic α-proton and can be deprotonated and react further.

    • Solution: Using a slight excess of the starting acetate ester relative to the base can help minimize this.

Q3: The purification of my this compound ester is challenging. What are the recommended purification methods?

A: Purification can indeed be challenging due to the potential for multiple products and the nature of the target molecule.

  • Extraction: After quenching the reaction, a standard workup involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water or brine is the first step to remove inorganic salts and water-soluble impurities.[3]

  • Column Chromatography: This is a very common and effective method for purifying this compound esters. A silica gel column is typically used with a solvent system of hexane and ethyl acetate.[3]

  • Distillation: For less complex mixtures and thermally stable esters, vacuum distillation can be an effective purification method.[4]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q4: Are there alternative, "greener" synthetic routes to this compound esters?

A: Yes, in recent years, biocatalytic and chemo-enzymatic methods have been developed, particularly for the synthesis of chiral intermediates for pharmaceuticals like atorvastatin. These methods offer milder reaction conditions and higher stereoselectivity. One such approach involves the use of a ketoreductase (KRED) and a halohydrin dehalogenase (HHDH).

Data Presentation

The following tables summarize quantitative data for different synthetic routes to tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate.

Table 1: Reaction Conditions for the Synthesis of tert-Butyl (5R)-6-Cyano-5-hydroxy-3-oxohexanoate using a Strong Base.

ParameterConditionReference
Base n-Butyl lithium / Diisopropylamine (LDA)
Solvent Tetrahydrofuran (THF)
Temperature -75 °C to -20 °C
Reactants tert-Butyl acetate, Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate
Reaction Time 1-2 hours[1]

Table 2: Reaction Conditions for the Synthesis of (R)-6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester using a Milder Base.

ParameterConditionReference
Base 1,8-Diazabicycloundec-7-ene (DBU)[2]
Solvent 2-Methyltetrahydrofuran[2]
Temperature 20-30 °C[2]
Reactants tert-Butyl acetate, (R)-4-cyano-3-hydroxy ethyl butyrate[2]
Reaction Time 1-5 hours[2]

Experimental Protocols

This section provides a detailed methodology for a common synthesis of tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate.

Protocol 1: Synthesis using n-Butyl Lithium [1]

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in anhydrous tetrahydrofuran (THF, 100 ml) under an inert atmosphere, add n-butyl lithium in hexane (14.4 ml, 0.21 mol).

    • Stir the resulting mixture at -5 to -10 °C for 30 minutes.

  • Enolate Formation:

    • Cool the LDA solution to approximately -45 °C.

    • Add tert-butyl acetate (26 g, 0.21 mol) to the reaction mixture.

    • Stir the resulting mixture at -20 to -30 °C for 1 hour.

  • Claisen Condensation:

    • Cool the reaction mixture to approximately -75 °C.

    • Add a solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) to the reaction mixture.

    • Stir the reaction at -70 to -75 °C for 2 hours.

  • Workup and Isolation:

    • Quench the reaction by adding methanol (15 ml) followed by water (200 ml).

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 200 ml).

    • Combine the organic layers and evaporate the solvent to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the synthesis of this compound esters.

experimental_workflow start Start: Anhydrous Conditions reagents Reactants: - Acetate Ester - Cyano-Ester start->reagents Prepare enolate_formation Enolate Formation (Low Temperature) reagents->enolate_formation base Base Selection: - Strong (LDA) - Milder (DBU) base->enolate_formation Add Base claisen_condensation Claisen Condensation enolate_formation->claisen_condensation Add Cyano-Ester workup Reaction Quench & Aqueous Workup claisen_condensation->workup After Reaction Completion purification Purification: - Column Chromatography - Distillation workup->purification product Product: This compound Ester purification->product

Caption: Experimental workflow for the synthesis of this compound esters.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_base Evaluate Base Strength & Stoichiometry start->check_base check_temp Optimize Reaction Temperature start->check_temp check_addition Slow Addition of Electrophile? check_reagents->check_addition check_base->check_addition check_temp->check_addition check_addition->start No, adjust protocol check_purification Optimize Purification Method check_addition->check_purification Yes solution Improved Yield & Purity check_purification->solution

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Identifying and minimizing byproducts in 6-Cyano-3-oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Cyano-3-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound and its esters (e.g., ethyl or tert-butyl esters) is a Claisen-type condensation reaction. This typically involves the reaction of an ester enolate with a cyano-functionalized acylating agent. A common approach is the reaction between an appropriate ester of cyanoacetic acid and an ester of 3-cyanopropanoic acid in the presence of a strong base.

Q2: What are the critical reaction parameters to control during the synthesis?

Several parameters are crucial for a successful synthesis with high yield and purity:

  • Base Selection: Strong, non-nucleophilic bases like sodium ethoxide, sodium hydride, or lithium diisopropylamide (LDA) are typically used to generate the ester enolate. The choice of base can significantly impact the reaction rate and byproduct profile.

  • Temperature: The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the enolate and minimize side reactions.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the enolate and hydrolysis of reactants and products.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Work-up Procedure: A careful aqueous work-up is necessary to quench the reaction and remove inorganic salts. The pH of the aqueous solution should be controlled to prevent hydrolysis of the nitrile and ester functionalities.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using the following techniques:

  • Thin Layer Chromatography (TTC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of the desired product and any byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the relative concentrations of reactants and products.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or consider a slight increase in temperature.
Decomposition of Product Overly harsh reaction conditions (e.g., high temperature, prolonged reaction time) can lead to product degradation. Optimize reaction time and temperature.
Inefficient Enolate Formation Ensure the base is of high purity and the solvent is strictly anhydrous. Consider using a stronger base if necessary.
Side Reactions Competing side reactions such as self-condensation or hydrolysis can consume starting materials. Refer to the byproduct section for specific mitigation strategies.
Losses during Work-up/Purification Optimize the extraction and purification procedures to minimize product loss. Ensure the pH is controlled during aqueous work-up.
Issue 2: Presence of Significant Impurities in the Crude Product

Common Byproducts, Their Identification, and Minimization Strategies

ByproductIdentification MethodFormation MechanismMinimization Strategy
Self-condensation product of the starting ester (e.g., Ethyl 2-cyano-3-oxobutanoate) HPLC, GC-MS, NMRThe ester enolate reacts with another molecule of the starting ester instead of the desired acylating agent.Use a slow addition of the ester to the base or use a pre-formed enolate. An excess of the acylating agent can also favor the desired reaction.
Hydrolysis product (6-Carboxy-3-oxohexanenitrile) HPLC, NMR, MSThe nitrile or ester group is hydrolyzed to a carboxylic acid during the reaction or aqueous work-up.[2][3][4]Use anhydrous reaction conditions. During work-up, use a buffered aqueous solution or perform the extraction at a controlled pH to avoid acidic or basic conditions that promote hydrolysis.
Decarboxylation product (5-Cyanopentan-2-one) GC-MS, NMRThe β-keto ester product undergoes decarboxylation upon heating or under acidic/basic conditions.Avoid excessive heating during the reaction and purification steps. Maintain a neutral pH during work-up and storage.
Unreacted Starting Materials TLC, HPLC, GC-MS, NMRIncomplete reaction or sub-optimal stoichiometry.Ensure the use of appropriate molar ratios of reactants and allow the reaction to proceed to completion as monitored by TLC or HPLC.

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound

Materials:

  • Ethyl 3-cyanopropanoate

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyanoacetate (1.0 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the enolate.

  • Add a solution of ethyl 3-cyanopropanoate (1.0 eq.) in anhydrous THF dropwise to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 7.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HPLC-MS Method for Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and Mass Spectrometry (ESI in positive and negative ion modes).

Protocol 3: GC-MS Method for Volatile Byproduct Analysis
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate Claisen Condensation Claisen Condensation Ethyl Cyanoacetate->Claisen Condensation Ethyl 3-cyanopropanoate Ethyl 3-cyanopropanoate Ethyl 3-cyanopropanoate->Claisen Condensation Ethyl this compound Ethyl this compound Claisen Condensation->Ethyl this compound

Caption: Synthesis of Ethyl this compound via Claisen Condensation.

Byproduct_Formation cluster_side_reactions Potential Side Reactions Starting Materials Starting Materials Desired Reaction Desired Reaction Starting Materials->Desired Reaction Self-Condensation Self-Condensation Starting Materials->Self-Condensation This compound This compound Desired Reaction->this compound Hydrolysis Hydrolysis This compound->Hydrolysis Decarboxylation Decarboxylation This compound->Decarboxylation

Caption: Main Reaction Pathway and Potential Side Reactions.

Experimental_Workflow Synthesis Reaction Synthesis Reaction Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Synthesis Reaction->Reaction Monitoring (TLC/HPLC) Work-up Work-up Reaction Monitoring (TLC/HPLC)->Work-up Reaction Complete Crude Product Crude Product Work-up->Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Byproduct Analysis (HPLC-MS, GC-MS, NMR) Byproduct Analysis (HPLC-MS, GC-MS, NMR) Crude Product->Byproduct Analysis (HPLC-MS, GC-MS, NMR) Pure Product Pure Product Purification (Column Chromatography)->Pure Product Pure Product->Byproduct Analysis (HPLC-MS, GC-MS, NMR)

Caption: General Experimental Workflow for Synthesis and Analysis.

References

Troubleshooting low yields in the enzymatic reduction of 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic reduction of 6-Cyano-3-oxohexanoate, a key step in the synthesis of various pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in the enzymatic reduction of this compound?

Low yields can stem from several factors, including suboptimal reaction conditions, enzyme instability or inhibition, and issues with the cofactor regeneration system. Key areas to investigate include enzyme activity, pH, temperature, substrate and product inhibition, and the efficiency of the nicotinamide cofactor (NADH or NADPH) regeneration. In some cases, low substrate solubility can also limit the reaction rate.[1]

Q2: How do I choose the right ketoreductase (KRED) for my reaction?

The selection of an appropriate ketoreductase is critical for achieving high stereoselectivity and yield. A screening of a diverse panel of commercially available KREDs is recommended, as their substrate specificity can vary significantly.[1][2] Look for enzymes known to be active on β-keto esters or nitriles. If high stereoselectivity is required, dynamic kinetic resolution (DKR) compatible enzymes may be necessary.

Q3: My reaction has stalled. What are the likely causes and how can I troubleshoot this?

A stalled reaction, or one with low conversion, can be due to several factors:

  • Enzyme Inactivation: The enzyme may have lost activity due to non-optimal pH, temperature, or the presence of organic co-solvents.[3]

  • Product Inhibition: The product, 6-cyano-3-hydroxyhexanoate, may be inhibiting the enzyme.

  • Cofactor Depletion: The cofactor regeneration system may not be efficient enough to keep up with the main reaction.

  • Substrate Instability: The β-keto ester substrate may be unstable under the reaction conditions, particularly at non-neutral pH.

To troubleshoot, you can monitor enzyme activity over time, check the efficiency of your cofactor regeneration system, and assess the stability of your substrate under the reaction conditions in a control experiment.

Q4: Is it better to use a whole-cell system or an isolated enzyme?

Both approaches have their advantages. Whole-cell systems can be more cost-effective as they contain an endogenous cofactor regeneration system.[4] However, they may also contain competing enzymes that can lead to side products and lower yields. Isolated enzymes offer higher purity and volumetric productivity, avoiding side reactions, but require an external cofactor regeneration system.[5]

Troubleshooting Guide

Issue 1: Low or No Conversion

This is one of the most common issues encountered. The following logical workflow can help diagnose and resolve the problem.

LowConversionTroubleshooting Start Low/No Conversion Observed CheckEnzyme Verify Enzyme Activity (Control Reaction) Start->CheckEnzyme CheckCofactor Assess Cofactor Regeneration (e.g., measure GDH activity) Start->CheckCofactor CheckSubstrate Evaluate Substrate Stability (Incubate substrate in buffer) Start->CheckSubstrate OptimizeConditions Optimize Reaction Conditions (pH, Temperature) CheckEnzyme->OptimizeConditions Enzyme Inactive IncreaseEnzyme Increase Enzyme Loading CheckEnzyme->IncreaseEnzyme Enzyme Active CheckCofactor->OptimizeConditions Regeneration Inefficient CheckSubstrate->OptimizeConditions Substrate Unstable AddressInhibition Investigate Substrate/Product Inhibition OptimizeConditions->AddressInhibition IncreaseEnzyme->AddressInhibition Solution Improved Conversion AddressInhibition->Solution

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Poor Stereoselectivity

If the desired stereoisomer is not being produced with high purity, consider the following:

  • Enzyme Choice: The inherent stereoselectivity of the chosen ketoreductase may be low for this substrate. Screening a panel of different KREDs is the most effective solution.

  • Reaction Conditions: In some cases, pH and temperature can influence the stereochemical outcome of the reaction.

  • Competing Enzymes: If using a whole-cell system, endogenous reductases with different stereoselectivities may be present. Using an isolated enzyme can resolve this.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and outcomes for the enzymatic reduction of β-keto esters, which can be used as a starting point for the optimization of the this compound reduction.

Table 1: Effect of pH on Ketoreductase Activity

pHRelative Activity (%)
5.060
6.085
7.0100
8.090
9.070

Note: Optimal pH can vary between different ketoreductases. It is recommended to determine the optimal pH for your specific enzyme.[6][7]

Table 2: Typical Cofactor Regeneration Systems and Conditions

Regeneration SystemCo-substrateTypical ConcentrationCo-enzyme
Glucose Dehydrogenase (GDH)D-Glucose1.1 - 1.5 equivalentsNAD(P)H
Isopropanol DehydrogenaseIsopropanol5-10% (v/v)NAD(P)H
Formate Dehydrogenase (FDH)Formate1.1 - 1.5 equivalentsNADH

Note: The choice of cofactor regeneration system can impact the overall reaction efficiency and cost.[4][8]

Experimental Protocols

Protocol 1: General Procedure for Ketoreductase Activity Assay

This protocol can be used to determine the activity of your ketoreductase with this compound.

  • Prepare a stock solution of ethyl this compound (e.g., 100 mM in DMSO).

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • In a microplate well or cuvette , combine:

    • Reaction buffer

    • NADPH or NADH (to a final concentration of 0.2-0.5 mM)

    • Ketoreductase solution (a predetermined amount)

  • Initiate the reaction by adding the substrate stock solution to a final concentration of 1-10 mM.

  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NAD(P)H absorbs light) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NAD(P)H consumption. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Preparative Scale Enzymatic Reduction of Ethyl this compound

This protocol is a starting point for the preparative scale synthesis of ethyl 6-cyano-3-hydroxyhexanoate.

PreparativeScaleWorkflow Start Reaction Setup Incubation Incubation with Agitation (e.g., 30°C, 200 rpm) Start->Incubation Monitoring Reaction Monitoring (TLC, HPLC, or GC) Incubation->Monitoring Workup Reaction Work-up (e.g., Extraction with Ethyl Acetate) Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, Chiral HPLC/GC) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for preparative scale enzymatic reduction.

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add the cofactor (NADPH or NADH) to a final concentration of 0.1-1 mM.

    • Add the components of your chosen cofactor regeneration system (e.g., D-glucose and glucose dehydrogenase).

    • Add the ketoreductase to the desired loading (e.g., 1-5 mg/mL).

  • Substrate Addition:

    • Dissolve ethyl this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) to aid solubility.

    • Add the substrate solution to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.

  • Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, HPLC, or GC) to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

    • Extract the product into the organic layer.

    • Dry the organic layer (e.g., with anhydrous sodium sulfate) and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 6-cyano-3-hydroxyhexanoate.

  • Characterization:

    • Confirm the structure and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

    • Determine the stereochemical purity (enantiomeric excess or diastereomeric excess) using chiral HPLC or chiral GC.

References

Technical Support Center: Improving Stereoselectivity of 6-Cyano-3-oxohexanoate Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective reduction of 6-cyano-3-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the stereoselective reduction of this compound?

A1: The primary methods for stereoselective reduction of this compound and similar β-keto esters fall into two main categories: biocatalytic and chemical reduction.

  • Biocatalytic Reduction: This approach utilizes whole-cell microorganisms or isolated enzymes (ketoreductases/dehydrogenases). Common microorganisms include strains of Saccharomyces cerevisiae (baker's yeast) and Rhodotorula glutinis.[1][2] These methods are valued for their high stereoselectivity and environmentally benign reaction conditions.[3]

  • Chemical Reduction: This involves the use of chiral chemical reagents. Common methods include catalytic asymmetric transfer hydrogenation with transition metal complexes (e.g., Ru-BINAP) and diastereoselective reductions using borohydrides in combination with Lewis acids.[4]

Q2: Which factors have the most significant impact on the stereoselectivity of the reduction?

A2: Several factors can significantly influence the stereochemical outcome of the reduction:

  • Choice of Catalyst/Microorganism: Different yeast strains or enzymes possess reductases with varying substrate specificities and stereoselectivities.[5]

  • Reaction Temperature: Temperature can affect enzyme activity and stability, thereby influencing the stereoselectivity. Optimal temperatures are specific to the chosen biocatalyst.[6][7]

  • pH of the Reaction Medium: For enzymatic reductions, pH is critical as it affects the ionization state of the enzyme's active site residues.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or reduced stereoselectivity.

  • Co-substrate: In biocatalytic reductions, a co-substrate like glucose or isopropanol is often required for cofactor (NADH/NADPH) regeneration, and its availability can impact the reaction rate and selectivity.[8][9]

  • Pre-treatment of Biocatalyst: In some cases, pre-treatment of whole cells, such as heat treatment, can deactivate competing enzymes and improve stereoselectivity.[1]

Q3: Can I use baker's yeast for the reduction of this compound?

A3: Yes, baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the reduction of β-keto esters and can be applied to this compound.[5] However, the stereoselectivity can be variable because baker's yeast contains multiple reductase enzymes with different stereochemical preferences.[5] Optimization of reaction conditions and potentially using genetically engineered yeast strains can improve the desired stereoselectivity.[5]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity/Enantioselectivity
Potential Cause Troubleshooting Step Explanation
Presence of multiple reductases with opposing stereoselectivities (in whole-cell biocatalysis) 1. Screen different microbial strains: Test various species and strains (e.g., different strains of Saccharomyces, Rhodotorula, Kluyveromyces) to find one with a dominant reductase for the desired stereoisomer. 2. Employ isolated enzymes (ketoreductases): Use a commercially available ketoreductase library to screen for an enzyme with high selectivity for your substrate.[10] 3. Heat-treat the whole-cell biocatalyst: For some microorganisms like Rhodotorula glutinis, a mild heat treatment (e.g., 45°C for 25 minutes) can denature non-selective enzymes, thereby improving the overall stereoselectivity of the reduction.[1] 4. Use genetically engineered yeast: Employ yeast strains where genes for reductases with undesired selectivity have been knocked out or genes for desired reductases are overexpressed.[5]Whole-cell systems contain a variety of enzymes, some of which may produce the undesired stereoisomer, leading to a lower overall diastereomeric or enantiomeric excess.[5]
Sub-optimal reaction conditions 1. Optimize reaction temperature: Systematically vary the temperature (e.g., in 5°C increments from 25°C to 40°C) to find the optimal balance between reaction rate and stereoselectivity.[7] 2. Optimize pH: Buffer the reaction medium and test a range of pH values (e.g., from 6.0 to 8.0) to determine the optimum for the specific biocatalyst.[1] 3. Vary the co-substrate: If using a biocatalyst, test different co-substrates (e.g., glucose, sodium lactate, isopropanol) and their concentrations for cofactor regeneration.[1][9]Enzyme activity and selectivity are highly dependent on the reaction environment. Deviations from the optimal conditions can lead to reduced performance.[6]
Inappropriate chemical reducing agent or ligand 1. Screen different chiral ligands: For catalytic hydrogenations, test a variety of chiral ligands with the metal catalyst. 2. Use bulkier reducing agents: In borohydride reductions, switching to a bulkier reagent (e.g., L-Selectride) can increase facial selectivity on the ketone.[11]The steric and electronic properties of the chemical catalyst are crucial for achieving high stereoselectivity.
Issue 2: Low Conversion/Yield
Potential Cause Troubleshooting Step Explanation
Low biocatalyst activity 1. Increase catalyst loading: Incrementally increase the amount of whole cells or enzyme to see if the conversion improves.[1] 2. Ensure optimal temperature and pH: Verify that the reaction is being run at the optimal temperature and pH for the chosen biocatalyst.[1] 3. Check for sufficient co-substrate: Ensure an adequate amount of co-substrate is present for cofactor regeneration throughout the reaction.[8]The rate of conversion is directly related to the amount of active catalyst and the reaction conditions.
Substrate or product inhibition 1. Lower the initial substrate concentration: High concentrations of the keto ester or the resulting alcohol can inhibit the enzyme.[1] 2. Use a biphasic system: Introducing an organic solvent phase can help to sequester the product, reducing its concentration in the aqueous phase and mitigating product inhibition.High concentrations of substrate or product can bind to the enzyme in a non-productive manner, reducing its catalytic efficiency.
Poor substrate solubility 1. Add a co-solvent: Use a water-miscible organic solvent (e.g., isopropanol, DMSO) to improve the solubility of the substrate. Note that high concentrations of organic solvents can denature enzymes. 2. Improve agitation: Ensure the reaction mixture is well-stirred to maximize the contact between the substrate and the catalyst.The substrate must be accessible to the catalyst for the reaction to proceed efficiently.

Quantitative Data

Table 1: Comparison of Biocatalytic Methods for the Reduction of this compound Analogs

SubstrateBiocatalystKey Reaction ConditionsConversionDiastereomeric/Enantiomeric Excess (d.e./e.e.)Reference
t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoateRhodotorula glutinis ZJB-09224 (heat-treated)pH 7.5, 35°C, 50 mM substrate, 40 g/L DCW, 0.54 M sodium lactate~92% (in 40h)99.2% d.e.[1]
tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoateRhodotorula gracilis AS 2.499 (heat-treated)pH 6.0, 30°C, 1 g/L substrate, 100 g/L yeastNot specifiedHigh d.e.[2]
Ethyl 3-oxohexanoateBaker's Yeast (FBY & IBY)Glycerol-water mixtureNot specified>95% e.e.[12]

Experimental Protocols

Protocol 1: Bioreduction using Rhodotorula glutinis

This protocol is adapted from the stereoselective reduction of t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate.[1]

  • Cultivation of Rhodotorula glutinis :

    • Prepare a seed medium containing (per liter): 10 g yeast extract, 20 g peptone, and 20 g glucose. Adjust the pH to 6.0.

    • Inoculate the seed medium with R. glutinis and incubate at 30°C with shaking at 200 rpm for 24 hours.

    • Prepare a fermentation medium containing (per liter): 20 g glucose, 5 g yeast extract, 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O. Adjust the pH to 6.5.

    • Inoculate the fermentation medium with the seed culture (10% v/v) and incubate at 30°C with shaking at 200 rpm for 48 hours.

  • Cell Harvesting and Pre-treatment:

    • Harvest the cells by centrifugation at 8,000 rpm for 10 minutes.

    • Wash the cell pellet twice with a 0.1 M phosphate buffer (pH 7.5).

    • Resuspend the cells in the same buffer to a desired concentration (e.g., 40 g DCW/L).

    • Heat-treat the cell suspension at 45°C for 25 minutes in a water bath. Cool the suspension to the reaction temperature.

  • Asymmetric Reduction:

    • Set up the reaction in a buffered solution (0.1 M phosphate buffer, pH 7.5).

    • Add the heat-treated cell suspension (final concentration, e.g., 40 g DCW/L).

    • Add the co-substrate, sodium lactate (final concentration, e.g., 0.54 M).

    • Add the substrate, this compound (final concentration, e.g., 50 mM).

    • Incubate the reaction at 35°C with shaking (e.g., 200 rpm).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Analysis:

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Analyze the product for conversion and stereoselectivity using chiral GC or HPLC.

Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Reduction Reaction cluster_analysis Analysis culture Cultivate Microorganism harvest Harvest & Wash Cells culture->harvest pretreat Heat Pre-treatment (Optional) harvest->pretreat setup Setup Buffered Reaction pretreat->setup add_cells Add Biocatalyst setup->add_cells add_cosub Add Co-substrate add_cells->add_cosub add_sub Add this compound add_cosub->add_sub incubate Incubate (Control T, pH, Agitation) add_sub->incubate workup Reaction Work-up & Extraction incubate->workup analyze Analyze by Chiral GC/HPLC workup->analyze

Caption: Biocatalytic reduction workflow.

troubleshooting_logic start Poor Stereoselectivity Observed q1 Using Whole-Cell Biocatalyst? start->q1 wc_cause Potential Cause: Multiple Endogenous Reductases q1->wc_cause Yes q2 Are Reaction Conditions Optimized? q1->q2 No sol1 Screen Different Strains wc_cause->sol1 sol2 Heat-Treat Cells wc_cause->sol2 sol3 Use Isolated Enzyme (KRED) wc_cause->sol3 cond_cause Potential Cause: Sub-optimal T, pH, or Co-substrate q2->cond_cause No chem_cause Potential Cause: Ineffective Chiral Catalyst q2->chem_cause Yes sol4 Optimize Temperature cond_cause->sol4 sol5 Optimize pH cond_cause->sol5 sol6 Vary Co-substrate/Concentration cond_cause->sol6 sol7 Screen Different Chiral Ligands chem_cause->sol7 sol8 Use Bulkier Reducing Agents chem_cause->sol8

Caption: Troubleshooting poor stereoselectivity.

References

Addressing stability issues of 6-Cyano-3-oxohexanoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 6-Cyano-3-oxohexanoate in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a β-ketonitrile, a class of compounds known for its reactivity. The primary stability concerns are its susceptibility to hydrolysis and degradation, which can be influenced by pH, temperature, and the solvent used. The presence of both a ketone and a nitrile functional group makes the molecule prone to several degradation pathways.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is significantly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group to form the corresponding amide and subsequently the carboxylic acid. The β-keto group can also undergo reactions that are sensitive to pH. It is generally recommended to maintain solutions at a neutral or slightly acidic pH to minimize degradation.

Q3: What solvents are recommended for preparing and storing this compound solutions?

A3: For short-term use, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like water or alcohols. If aqueous solutions are necessary for an experiment, they should be prepared fresh and used immediately. For long-term storage, it is advisable to store the compound as a solid or as a concentrated stock solution in a dry, aprotic solvent at low temperatures.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the integrity of this compound, it should be stored as a solid in a tightly sealed container at low temperatures, preferably at -20°C or below, and protected from moisture and light. Solutions should be stored at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term) in tightly capped vials to prevent solvent evaporation and degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a quick quality check (e.g., by LC-MS) to confirm its integrity before use. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products such as the corresponding amide or carboxylic acid due to hydrolysis.Confirm the identity of the unexpected peaks by mass spectrometry. If degradation is confirmed, optimize the experimental conditions to minimize it, such as by adjusting the pH of the solution or reducing the incubation time and temperature.
Low yield or formation of side products in a reaction involving this compound. Instability of the compound under the reaction conditions (e.g., high temperature, presence of strong acids or bases).If possible, conduct the reaction at a lower temperature. Use milder reaction conditions and minimize the reaction time. Ensure all reagents and solvents are dry if the reaction is sensitive to moisture.
Precipitation of the compound from the solution. Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in the chosen solvent. If solubility is an issue, consider using a co-solvent or preparing a more dilute solution. If precipitation is due to degradation, follow the recommendations for preventing degradation.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions
  • Weighing and Dissolving:

    • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening the container to prevent moisture condensation.

    • Weigh the desired amount of the compound quickly in a clean, dry weighing boat.

    • Dissolve the solid in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

  • Working Solutions:

    • Prepare aqueous working solutions by diluting the stock solution with the appropriate buffer or medium immediately before use.

    • Avoid preparing large batches of aqueous solutions that will not be used promptly.

  • pH Considerations:

    • When preparing aqueous solutions, use a buffer system that maintains a pH between 6.0 and 7.0.

    • Avoid highly acidic (pH < 4) or highly basic (pH > 8) conditions unless required by the experimental protocol, and if so, minimize the exposure time.

Protocol for Assessing the Stability of this compound in a Specific Buffer
  • Solution Preparation:

    • Prepare a solution of this compound in the buffer of interest at the desired concentration.

    • Prepare a control solution of the compound in a stable, aprotic solvent (e.g., acetonitrile) at the same concentration.

  • Incubation:

    • Aliquot the test and control solutions into separate vials and incubate them under the desired experimental conditions (e.g., specific temperature and time).

  • Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each vial.

    • Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining amount of this compound and identify any degradation products.

  • Data Interpretation:

    • Compare the peak area of this compound in the test solution to that in the control solution at each time point to determine the extent of degradation.

Data Presentation

Table 1: Inferred Stability of this compound in Common Solvents

Solvent Inferred Stability at Room Temperature (Short-Term) Rationale
AcetonitrileGoodAprotic, polar, and chemically compatible.
DMSOGoodAprotic, highly polar, good solvent for many organic compounds.
THFModerateAprotic ether, can contain peroxides if not stored properly.
WaterPoor to ModerateProtic, can lead to hydrolysis, especially at non-neutral pH.
Methanol/EthanolPoor to ModerateProtic, can participate in reactions and promote degradation.

Table 2: Inferred Effect of pH on the Stability of Aqueous this compound Solutions

pH Range Inferred Stability Primary Degradation Pathway
< 4 (Acidic)PoorAcid-catalyzed hydrolysis of the nitrile group.
4 - 6 (Slightly Acidic)ModerateSlower rate of hydrolysis.
6 - 7 (Neutral)GoodMinimal hydrolysis.
> 8 (Basic)PoorBase-catalyzed hydrolysis of the nitrile group.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_solution_prep Review Solution Preparation and Storage Protocol start->check_solution_prep fresh_solution Was the solution prepared fresh from solid? check_solution_prep->fresh_solution How was it prepared? stock_solution Was a stock solution used? fresh_solution->stock_solution No prepare_fresh Prepare fresh solution and repeat experiment fresh_solution->prepare_fresh Yes check_stock_storage Verify stock solution storage conditions (temperature, light, moisture) stock_solution->check_stock_storage improper_storage Improper Storage check_stock_storage->improper_storage proper_storage Proper Storage improper_storage->proper_storage No discard_stock Discard old stock, prepare new stock, and repeat experiment improper_storage->discard_stock Yes assess_conditions Assess Experimental Conditions (pH, Temperature, Solvent) proper_storage->assess_conditions harsh_conditions Are conditions harsh? (e.g., high temp, extreme pH) assess_conditions->harsh_conditions mild_conditions Mild Conditions harsh_conditions->mild_conditions No modify_conditions Modify protocol to use milder conditions (lower temp, neutral pH, aprotic solvent if possible) harsh_conditions->modify_conditions Yes analytical_check Perform Analytical Check (e.g., LC-MS) to confirm degradation and identify products mild_conditions->analytical_check modify_conditions->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed no_degradation No Degradation degradation_confirmed->no_degradation No optimize_protocol Optimize experimental protocol based on degradation products and stability data degradation_confirmed->optimize_protocol Yes troubleshoot_assay Troubleshoot other assay parameters (reagent quality, instrument performance, etc.) no_degradation->troubleshoot_assay

Caption: Troubleshooting workflow for stability issues.

Inferred_Degradation_Pathway Inferred Degradation Pathway of this compound in Aqueous Solution compound This compound amide 6-Amido-3-oxohexanoate compound->amide Hydrolysis (H+ or OH-) acid 3-Oxo-adipic acid amide->acid Further Hydrolysis (H+ or OH-)

Caption: Inferred degradation pathway in aqueous solution.

Overcoming challenges in the purification of 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-Cyano-3-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical instability and polarity. The presence of three functional groups (nitrile, ketone, and ester) makes the molecule susceptible to degradation under certain conditions. Key challenges include:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid or amide, leading to impurities that are difficult to remove.

  • Decarboxylation: As a β-keto ester, this compound is prone to decarboxylation (loss of the ester group as CO2) upon heating, especially in the presence of acid or base.

  • Polarity: The multiple polar functional groups can cause the compound to adhere strongly to polar stationary phases like silica gel during column chromatography, leading to poor separation and recovery.

  • "Oiling out" during recrystallization: The compound may separate as an oil rather than crystals, especially if the cooling rate is too fast or the solvent system is not optimal, which can trap impurities.

Q2: My this compound appears to be degrading during silica gel column chromatography. What can I do?

A2: Degradation on silica gel is a common issue for sensitive compounds like β-keto esters. The slightly acidic nature of silica gel can catalyze hydrolysis or decarboxylation. Here are some troubleshooting steps:

  • Deactivate the silica gel: Before packing the column, you can neutralize the acidic sites on the silica gel by washing it with a solvent mixture containing a small amount of a base, such as triethylamine (0.1-1% v/v) in your eluent.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.

  • Work at low temperatures: If feasible, running the column in a cold room can help minimize degradation.

Q3: I'm having trouble finding a suitable solvent for recrystallizing this compound. What are some good starting points?

A3: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polarity of this compound, here are some suggestions:

  • Single solvent systems: Try moderately polar solvents like ethyl acetate, acetone, or isopropanol.

  • Mixed solvent systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, ethanol) and a solvent in which it is poorly soluble (e.g., hexane, heptane) often works well. A common technique is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy.

  • Rule of thumb: "Like dissolves like." Since this compound has ester and ketone functionalities, solvents like ethyl acetate or acetone are often good starting points.

Q4: My product is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To prevent this:

  • Use a more dilute solution: Add more of the primary solvent to lower the saturation point.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound streaks or tails on the column 1. Compound is too polar for the eluent. 2. Column is overloaded. 3. Silica gel is too acidic, causing strong interaction.1. Gradually increase the polarity of the eluent. 2. Reduce the amount of sample loaded onto the column. 3. Add a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Consider using neutral alumina.
Poor separation of compound from impurities 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Elution was too fast.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your compound. 2. Ensure the column is packed evenly without any air bubbles or cracks. 3. Slow down the flow rate to allow for better equilibrium between the stationary and mobile phases.
Low recovery of the compound 1. Compound is irreversibly adsorbed onto the silica gel. 2. Compound is degrading on the column. 3. Compound is co-eluting with the solvent front.1. Use a more polar eluent or add a modifier. Consider switching to a different stationary phase. 2. Deactivate the silica gel or use a less acidic stationary phase. Run the column quickly and at a lower temperature. 3. Start with a less polar solvent system.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent 1. The solvent is not polar enough. 2. Not enough solvent is being used.1. Choose a more polar solvent or a mixed solvent system. 2. Add more hot solvent in small increments until the compound dissolves.
No crystals form upon cooling 1. The solution is not saturated (too much solvent was used). 2. The compound is very soluble in the cold solvent.1. Evaporate some of the solvent to concentrate the solution and try cooling again. 2. Try a different solvent or a mixed solvent system where the compound is less soluble at low temperatures.
Crystals are colored or appear impure 1. Colored impurities are present. 2. The cooling was too rapid, trapping impurities.1. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., acetone or dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Based on small-scale solubility tests, choose a suitable solvent or solvent pair. For this example, we will use an ethyl acetate/hexane system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Inducing Crystallization:

    • Slowly add hot hexane to the solution until it becomes slightly and persistently cloudy.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane.

    • Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents at Different Temperatures

SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)
Hexane< 0.1~0.5
Dichloromethane~5> 20
Ethyl Acetate~10> 30
Ethanol> 20> 50
Water~1~5

Note: This data is illustrative and intended to guide solvent selection. Actual solubility should be determined experimentally.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound TLC TLC Analysis for Solvent System start->TLC Column Column Chromatography TLC->Column Optimized Eluent Recrystal Recrystallization Column->Recrystal Partially Pure Product Purity Purity Assessment (e.g., HPLC, NMR) Recrystal->Purity Pure_Product Pure this compound Purity->Pure_Product Meets Specification

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type streaking Streaking/Tailing issue_type->streaking Column oiling_out Oiling Out issue_type->oiling_out Recrystallization low_recovery Low Recovery streaking->low_recovery poor_sep Poor Separation streaking->poor_sep solution_streaking Adjust Eluent Polarity Deactivate Silica Reduce Sample Load streaking->solution_streaking no_crystals No Crystals Form oiling_out->no_crystals impure_crystals Impure Crystals oiling_out->impure_crystals solution_oiling Slower Cooling More Solvent Seed Crystal oiling_out->solution_oiling

Caption: A logical decision tree for troubleshooting common purification issues.

stability_pathways cluster_degradation Potential Degradation Pathways start This compound hydrolysis Nitrile Hydrolysis start->hydrolysis Acid or Base decarboxylation Decarboxylation start->decarboxylation Heat, Acid, or Base product_hydrolysis 6-Carboxy-3-oxohexanoic acid hydrolysis->product_hydrolysis product_decarboxylation 5-Cyanopentan-2-one decarboxylation->product_decarboxylation

Caption: Potential degradation pathways for this compound during purification.

A practical walkthrough of common issues in 6-Cyano-3-oxohexanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Cyano-3-oxohexanoate Reactions

Welcome to the technical support center for this compound reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound and its derivatives are valuable intermediates in organic synthesis. For instance, tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate is a key intermediate in the preparation of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[1] The molecule contains a reactive β-keto nitrile functional group, making it a versatile building block.

Q2: What are the most common issues encountered in reactions involving this compound and related β-keto nitriles?

A2: Researchers often face challenges such as low product yields, formation of significant side products, and difficulties in purification. Common side reactions include hydrolysis of the nitrile group to an amide or carboxylic acid, and for related compounds, decarboxylation upon heating.[2][3][4] Purification can be complicated by the compound's polarity.[5][6]

Q3: How can I purify polar compounds like this compound?

A3: Purification of polar organic compounds can be challenging.[5] If standard normal-phase chromatography on silica gel results in streaking or poor separation, consider using aqueous normal-phase chromatography, a form of Hydrophilic Interaction Liquid Chromatography (HILIC).[5][7] This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a water-miscible organic solvent and water.[5][7] For basic compounds that streak on silica, using alumina as the stationary phase can be a better option.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low or no product formation is a frequent problem. A systematic approach to troubleshooting is recommended.[8]

Q: My reaction is resulting in a low yield. What are the potential causes and how can I address them?

A: Low yields in reactions involving β-keto nitriles can stem from several factors. The table below outlines potential causes and suggested solutions.

Potential Cause Suggested Solution Explanation
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Use a stronger base or catalyst if applicable.The reaction may be slow under the current conditions. For base-catalyzed reactions, a stronger base can increase the concentration of the reactive enolate.[8]
Decomposition of Starting Material or Product - Use milder reaction conditions (lower temperature, weaker base). - Ensure an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture.β-keto nitriles can be unstable under harsh conditions, such as high temperatures or strongly acidic or basic environments.[8]
Side Reactions - Optimize reaction conditions to minimize side product formation (see Issue 2). - For Michael additions, consider using more stabilized nucleophiles to favor 1,4-addition.[9]Competing reactions, such as nitrile hydrolysis or self-condensation, can consume starting materials and reduce the yield of the desired product.
Reversible Reaction - Remove a byproduct to drive the equilibrium forward (e.g., distillation of a volatile alcohol).Some reactions, like the acylation of nitriles with esters, can be reversible.[10]

Below is a logical workflow for troubleshooting low product yield.

low_yield_troubleshooting start Low Product Yield check_completion Is the reaction going to completion? (Check via TLC, LC-MS, etc.) start->check_completion check_decomposition Is there evidence of decomposition? (e.g., charring, multiple unidentified spots) check_completion->check_decomposition Yes optimize_conditions Optimize Reaction Conditions check_completion->optimize_conditions No milder_conditions Use Milder Conditions check_decomposition->milder_conditions Yes address_side_reactions Address Side Reactions (See Issue 2) check_decomposition->address_side_reactions No

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Side Product Formation

The presence of multiple functional groups in this compound makes it susceptible to various side reactions.

Q: My reaction mixture contains significant impurities. What are the likely side products and how can I prevent their formation?

A: The most common side reaction is the hydrolysis of the nitrile group.

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions.[2][11][12]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile, making it more electrophilic and susceptible to attack by water.[3][12] This typically leads to the formation of a carboxylic acid.[3]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.[11] Under milder conditions, an amide may be isolated, but harsher conditions (e.g., higher temperatures) will lead to the carboxylic acid salt.[3][13]

The diagram below illustrates the hydrolysis pathway.

hydrolysis_pathway nitrile R-C≡N (β-Keto Nitrile) amide R-CONH₂ (Amide Intermediate) nitrile->amide H₂O, H⁺ or OH⁻ (milder conditions) acid R-COOH (Carboxylic Acid) amide->acid H₂O, H⁺ or OH⁻ (harsher conditions)

Caption: Nitrile hydrolysis pathway.

Troubleshooting Nitrile Hydrolysis:

Condition Problem Solution
Aqueous Workup Prolonged exposure to acidic or basic aqueous solutions during workup can cause hydrolysis.- Minimize the time the compound is in contact with acidic or basic aqueous layers. - Use cooled solutions for washing. - Neutralize the reaction mixture carefully to a pH around 7 before extraction.
Reaction Conditions The reaction may require acidic or basic conditions that promote hydrolysis.- Use anhydrous solvents and reagents. - Run the reaction at the lowest possible temperature. - Consider alternative, non-hydrolytic reaction pathways if possible.

Experimental Protocols

General Protocol for the Synthesis of a β-Ketonitrile via Acylation of a Nitrile

This protocol is a general guideline for the synthesis of β-ketonitriles and should be adapted for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base (e.g., sodium amide or lithium diisopropylamide) to a flame-dried round-bottom flask containing a suitable anhydrous solvent (e.g., THF). Cool the mixture to the appropriate temperature (e.g., -78 °C).

  • Anion Formation: Slowly add the starting nitrile (e.g., acetonitrile) to the cooled base solution to form the nitrile anion.

  • Acylation: Add the ester reactant (e.g., ethyl butyrate) dropwise to the nitrile anion solution, maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The experimental workflow is visualized below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add base to anhydrous solvent under inert atmosphere. cool 2. Cool to low temperature (e.g., -78 °C). prep->cool anion 3. Add nitrile to form anion. cool->anion acyl 4. Add ester for acylation. anion->acyl monitor 5. Monitor reaction progress (TLC, LC-MS). acyl->monitor quench 6. Quench with a proton source. monitor->quench extract 7. Aqueous workup and extraction. quench->extract purify 8. Dry, concentrate, and purify. extract->purify

Caption: General experimental workflow for β-ketonitrile synthesis.

References

Enhancing the efficiency of catalyst systems for 6-Cyano-3-oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of catalyst and reagent systems for the synthesis of 6-Cyano-3-oxohexanoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound derivatives?

A1: The synthesis typically involves a condensation reaction. A common route is the reaction between an activated acetic acid derivative (like the enolate of tert-butyl acetate) and a suitable 4-cyanobutyrate precursor, such as ethyl 4-cyano-3-hydroxybutanoate.[1] This reaction is often mediated by strong, non-nucleophilic bases. An alternative approach involves the conjugate addition (Michael addition) of a cyanide source to an α,β-unsaturated hexenoate ester, which can be achieved using various catalytic systems.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in base-mediated syntheses are often traced back to several key factors:

  • Base Degradation: Strong bases like Lithium Diisopropylamide (LDA) are moisture-sensitive and can degrade if not prepared fresh or handled under strictly anhydrous conditions. Consider titrating your organolithium source before preparing LDA.

  • Incomplete Enolate Formation: The temperature at which the enolate is formed is critical. For instance, tert-butyl acetate requires very low temperatures (e.g., -45°C to -78°C) for efficient deprotonation by LDA.[1]

  • Side Reactions: The highly reactive enolate can participate in side reactions, such as self-condensation. The slow, controlled addition of the electrophile (your cyanobutyrate precursor) to the pre-formed enolate solution at low temperatures is crucial to minimize these pathways.

  • Reagent Purity: Impurities in solvents, starting materials, or the base can quench the reaction or lead to undesired byproducts. Ensure all reagents are pure and solvents are rigorously dried.

Q3: I'm observing significant side product formation. How can I improve selectivity?

A3: Improving selectivity involves both strategic process control and chemical modifications:

  • Protecting Groups: If your cyanobutyrate precursor contains reactive functional groups, such as a hydroxyl group, protecting it (e.g., as a silyl ether) can significantly reduce side product formation and lead to a cleaner reaction with higher yields.[1]

  • Controlled Addition: As mentioned, the method of addition is paramount. Adding the electrophile slowly to the base/nucleophile mixture (or in some cases, adding both reagents simultaneously to a reaction vessel via syringe pumps) can maintain a low concentration of the reactive species and favor the desired reaction pathway.[2]

  • Temperature Control: Maintain the recommended low temperature throughout the addition and reaction time to prevent side reactions, which often have a higher activation energy.

Q4: Are there alternatives to pyrophoric or cryogenic reagents like n-BuLi/LDA?

A4: Yes. For large-scale or process safety-focused applications, alternatives to highly reactive organolithiums are desirable. Bases like 1,8-Diazabicycloundec-7-ene (DBU) can be used to promote the condensation, avoiding the need for cryogenic temperatures and pyrophoric reagents.[2] While reaction conditions will differ significantly, this approach can offer a safer and more scalable process.

Q5: How can I introduce chirality and enhance enantioselectivity in my synthesis?

A5: For asymmetric synthesis, organocatalysis is a powerful strategy. Chiral catalysts, such as those based on thiourea or chiral bis(guanidino)iminophosphoranes, can catalyze the asymmetric Michael addition of cyanide sources to α,β-unsaturated esters.[3][4] These catalysts work by creating a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule. This method avoids chiral auxiliaries and can lead to high enantioselectivities (ee).

Troubleshooting Guides

Problem: Low or No Product Yield in Base-Mediated Condensation

This guide provides a logical workflow to diagnose the cause of low yield in reactions involving strong bases like LDA or DBU.

G start Low / No Yield check_base Verify Base Activity & Stoichiometry start->check_base check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity & Integrity start->check_reagents sol_base_fresh Use freshly prepared LDA or new bottle of DBU. check_base->sol_base_fresh Base Degradation? sol_base_stoich Ensure correct base-to-substrate molar ratio is used. check_base->sol_base_stoich Incorrect Amount? sol_temp Maintain strict low temp. (e.g., -78°C for LDA). check_conditions->sol_temp Temp Fluctuation? sol_add Use slow, controlled addition (e.g., syringe pump). check_conditions->sol_add Addition Too Fast? sol_reagent_dry Rigorously dry solvents and reagents. Check for degradation. check_reagents->sol_reagent_dry Moisture/Impurities? sol_protect Consider protecting groups for secondary functionalities (e.g., -OH). check_reagents->sol_protect Side Reactions?

Caption: Troubleshooting Decision Tree for Low Yield.

Data on Catalyst & Reagent Systems

For researchers looking to move beyond stoichiometric bases, organocatalytic systems offer a path to improved efficiency and asymmetry. Below is a comparison of catalyst types for the related conjugate addition of cyanide.

Table 1: Comparison of Catalyst Systems for Asymmetric Cyanide Addition

Catalyst Type Catalyst Example Catalyst Loading (mol%) Solvent Yield (%) Enantioselectivity (ee %) Reference
Chiral Lewis Acid (Salen)Al-Cl Complex 1-5 Toluene ~90 97 [5]
Organosuperbase Bis(guanidino)iminophosphorane 5-10 Toluene High Moderate to High [3]

| Bifunctional Catalyst | Cinchona Alkaloid-Thiourea | 5-10 | Dichloromethane | Excellent | Up to >99 |[4][6] |

Experimental Protocols

Protocol 1: Base-Mediated Synthesis of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate

This protocol is adapted from patent literature and uses a strong lithium amide base.[1]

Workflow Diagram:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation p1 Prepare LDA solution in THF at -10°C p2 Cool LDA to -45°C p1->p2 p3 Add tert-butyl acetate (enolate formation) p2->p3 p4 Cool reaction to -75°C p3->p4 p5 Slowly add THF solution of protected cyanobutyrate ester p4->p5 p6 Stir at -75°C for 2 hours p5->p6 p7 Quench with Methanol p6->p7 p8 Add water & separate layers p7->p8 p9 Extract aqueous layer p8->p9 p10 Combine organic layers & evaporate solvent p9->p10

Caption: Experimental Workflow for Base-Mediated Synthesis.

Methodology:

  • LDA Preparation: Under a nitrogen atmosphere, add n-butyl lithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -10°C. Stir for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to approximately -45°C. Slowly add tert-butyl acetate (1.1 eq) and allow the mixture to stir for 1 hour.

  • Condensation: Further cool the reaction mixture to -75°C. Add a solution of the starting material (e.g., ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate, 1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -70 to -75°C for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding methanol, followed by water. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Organocatalyzed Asymmetric Michael Addition

This protocol provides a general methodology for using a bifunctional organocatalyst like a cinchona-thiourea derivative for the conjugate addition of a cyanide source to an α,β-unsaturated ester.

Methodology:

  • Reaction Setup: To a vial, add the α,β-unsaturated acceptor (1.0 eq), the chiral thiourea catalyst (0.05 - 0.10 eq), and the solvent (e.g., Dichloromethane or Toluene).

  • Cyanide Source: Add the cyanide source, such as trimethylsilyl cyanide (TMSCN, ~2.0 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., 0°C to room temperature) until the starting material is consumed, as monitored by TLC or GC.

  • Workup: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification. The silyl ether intermediate is often hydrolyzed to the corresponding alcohol during chromatography.

  • Analysis: The yield of the isolated product is determined after purification. The enantiomeric excess (ee %) is determined by chiral HPLC analysis.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 6-Cyano-3-oxohexanoate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and structural integrity of synthesized compounds is a critical step. This guide provides a detailed comparison and experimental protocols for validating the purity of 6-Cyano-3-oxohexanoate, a key intermediate in the synthesis of various pharmaceuticals, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Purity Validation

This compound and its derivatives, such as tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate, are valuable intermediates, notably in the preparation of HMG-CoA reductase inhibitors like Atorvastatin[1][2]. The synthesis process can introduce impurities, including unreacted starting materials, byproducts, or isomers, which can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient. Therefore, rigorous analytical validation is mandatory.

HPLC is a premier technique for quantitative analysis, separating the target compound from impurities and providing a precise measure of its purity, often expressed as a percentage of the total peak area. NMR spectroscopy, on the other hand, is unparalleled for qualitative structural elucidation. It confirms the chemical structure of the synthesized molecule and can identify the structure of unknown impurities. Together, these two methods provide a comprehensive assessment of both the purity and identity of the synthesized compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of β-keto esters can be challenging due to keto-enol tautomerism, which may lead to poor peak shapes[3]. The following protocol is optimized to mitigate these effects and achieve a reliable quantitative assessment.

A. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a stock solution of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

B. Instrumentation and Conditions:

  • Instrument: Agilent 1100 Series or equivalent HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Synergi Hydro-RP, 250 x 4.6 mm, 4 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    22.0 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (to improve peak shape by accelerating tautomer interconversion)[3].

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

C. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Commercially available standards for similar compounds often have a purity of ≥95%[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure of the synthesized this compound. Both ¹H and ¹³C NMR should be performed.

A. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

B. Instrumentation and Parameters:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer (e.g., Bruker Avance).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more for good signal-to-noise.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

C. Data Analysis:

  • ¹H NMR: Analyze the chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and integration values (proton count) to confirm the presence of all expected protons and their environments.

  • ¹³C NMR: Identify the signals for all unique carbon atoms, paying special attention to the characteristic shifts of the carbonyl (C=O) and cyano (-C≡N) groups[5].

  • Impurity Check: Look for any unexpected peaks in both spectra, which would indicate the presence of impurities. The integration of impurity peaks in the ¹H NMR can be used to estimate their relative amounts.

Data Presentation and Comparison

Quantitative data should be organized into tables for clear interpretation and comparison.

Table 1: HPLC Purity Analysis Data
Sample IDRetention Time (min)Peak AreaPurity (%)
Synthesized Batch 0018.5245,890,12398.5
Impurity 14.25465,8001.0
Impurity 211.78232,9000.5
Reference Standard 8.51 46,150,000 99.8
Table 2: Expected ¹H NMR Data for Ethyl this compound (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.20Quartet (q)2H-O-CH₂ -CH₃
3.51Singlet (s)2H-CO-CH₂ -CO-
2.85Triplet (t)2H-CH₂ -CH₂-CN
2.55Triplet (t)2H-CH₂-CH₂ -CN
1.28Triplet (t)3H-O-CH₂-CH₃
Table 3: Expected ¹³C NMR Data for Ethyl this compound (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
201.5C3 (Ketone C=O)
167.0C1 (Ester C=O)
119.0C6 (-C ≡N)
61.5-O-C H₂-CH₃
49.0C2
40.0C4
16.0C5
14.0-O-CH₂-C H₃
Table 4: Comparison of HPLC and NMR for Purity Validation
FeatureHPLCNMR Spectroscopy
Primary Function Quantitative Purity AssessmentStructural Elucidation & Identification
Sensitivity High (ppm to ppb levels)Moderate (typically >0.1 mol%)
Quantitation Highly accurate and reproducibleSemi-quantitative (¹H NMR)
Structural Info Limited (based on retention time)Definitive (provides full structure)
Impurity Analysis Detects and quantifies impuritiesIdentifies the structure of impurities
Throughput Relatively highLower, especially for 2D NMR
Key Advantage Precise measurement of purity percentageUnambiguous confirmation of identity

Visualizing the Workflow and Logic

Diagrams created using Graphviz help to visualize the analytical process and the interplay between the two techniques.

PurityValidationWorkflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_assessment Assessment Phase Synthesis Synthesize This compound Workup Work-up & Purification (e.g., Column Chromatography) Synthesis->Workup SamplePrep Prepare Samples for HPLC and NMR Workup->SamplePrep HPLC HPLC Analysis (Quantitative) SamplePrep->HPLC NMR NMR Analysis (¹H and ¹³C) (Qualitative) SamplePrep->NMR DataAnalysis Analyze HPLC and NMR Data HPLC->DataAnalysis NMR->DataAnalysis FinalReport Final Purity and Structure Confirmation DataAnalysis->FinalReport

Caption: Workflow for synthesis and purity validation.

LogicalRelationship cluster_hplc HPLC Data cluster_nmr NMR Data SynthesizedProduct Synthesized Product HPLC_Purity Purity > 98%? SynthesizedProduct->HPLC_Purity NMR_Structure Structure Matches? SynthesizedProduct->NMR_Structure HPLC_Yes Pass HPLC_Purity->HPLC_Yes Yes HPLC_No Fail (Repurify) HPLC_Purity->HPLC_No No FinalDecision Product Validated HPLC_Yes->FinalDecision NMR_Yes Pass NMR_Structure->NMR_Yes Yes NMR_No Fail (Incorrect Structure) NMR_Structure->NMR_No No NMR_Yes->FinalDecision

Caption: Logic for combining HPLC and NMR data.

References

Comparative analysis of different synthetic routes to 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes to 6-Cyano-3-oxohexanoate, a valuable building block in the synthesis of various pharmaceutical compounds. The routes are evaluated based on their efficiency, reagent accessibility, and reaction conditions, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis and process development.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Acylation of a Protected Cyanohydrin followed by DehydroxylationRoute 2: Crossed Claisen Condensation
Starting Materials Ethyl 4-cyano-3-hydroxybutanoate, tert-butyl acetate, protecting group reagentsEthyl 4-cyanobutanoate, Ethyl acetate
Key Reactions Protection, Lithium enolate addition, Deprotection, DehydroxylationCrossed Claisen condensation
Overall Yield Moderate to Good (Estimated)Variable, potentially moderate
Scalability Potentially complex due to multiple steps and cryogenic conditionsMore straightforward for large-scale production
Reagent Cost & Availability Higher, due to protecting group reagents and n-butyllithiumLower, utilizes common laboratory reagents
Control of Side Reactions Requires careful control of temperature and stoichiometryPotential for self-condensation of ethyl acetate

Logical Overview of Synthetic Strategies

The following diagram illustrates the conceptual flow of the two synthetic routes discussed in this guide.

G cluster_0 Route 1: From a Protected Cyanohydrin cluster_1 Route 2: Crossed Claisen Condensation A1 Ethyl 4-cyano-3-hydroxybutanoate P1 Protection of Hydroxyl Group A1->P1 A2 Protected Ethyl 4-cyano-3-hydroxybutanoate P1->A2 C1 Acylation Reaction A2->C1 A3 tert-Butyl acetate R1 Lithium Enolate Formation (LDA or n-BuLi) A3->R1 A4 Lithium enolate of tert-butyl acetate R1->A4 A4->C1 A5 tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate (Protected) C1->A5 P2 Deprotection A5->P2 A6 tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate P2->A6 R2 Dehydroxylation A6->R2 F1 This compound R2->F1 B1 Ethyl 4-cyanobutanoate C2 Crossed Claisen Condensation B1->C2 B2 Ethyl acetate R3 Base-mediated Condensation (e.g., Sodium Ethoxide) B2->R3 R3->C2 F2 This compound C2->F2

Caption: Comparative workflow of the two synthetic routes to this compound.

Route 1: Acylation of a Protected Cyanohydrin followed by Dehydroxylation

This route is adapted from established syntheses of the key pharmaceutical intermediate, tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.[1] It involves the protection of a commercially available cyanohydrin, followed by acylation with the lithium enolate of tert-butyl acetate, and subsequent deprotection and dehydroxylation.

Experimental Protocol

Step 1a: Protection of Ethyl 4-cyano-3-hydroxybutanoate

  • To a chilled solution (-5 to -10 °C) of ethyl 4-cyano-3-hydroxybutanoate (1 equivalent) in dichloromethane, add imidazole (1.5 equivalents).

  • Slowly add tert-butyldiphenylsilyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to stir for 4 hours at room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and evaporate the solvent to yield the protected cyanohydrin. A yield of approximately 95% can be expected.

Step 1b: Acylation with the Lithium Enolate of tert-Butyl Acetate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (4.2 equivalents) to a chilled solution (-5 to -10 °C) of diisopropylamine (4.6 equivalents) in anhydrous tetrahydrofuran (THF). Stir for 30 minutes.

  • Cool the LDA solution to approximately -45 °C and add tert-butyl acetate (4.2 equivalents). Stir the mixture for 1 hour at -20 to -30 °C.

  • Cool the reaction mixture to -75 °C and add a solution of the protected ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (1 equivalent) in THF.

  • Stir the reaction at -70 to -75 °C for 2 hours.

  • Quench the reaction with methanol, followed by the addition of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and evaporate the solvent to yield the protected tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Step 1c: Deprotection and Dehydroxylation (Proposed)

  • Deprotection: The silyl ether protecting group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Dehydroxylation: The resulting hydroxyl group can be removed via a two-step procedure. First, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine. Subsequently, the tosylate or mesylate can be reduced to the alkane using a reducing agent like lithium aluminum hydride or by radical deoxygenation (e.g., Barton-McCombie deoxygenation).

Route 2: Crossed Claisen Condensation

This route offers a more direct approach to the target molecule through a crossed Claisen condensation of an ester of 4-cyanobutanoic acid with an acetate ester. This method avoids the need for protecting groups and cryogenic conditions, making it potentially more amenable to large-scale synthesis.

Experimental Protocol

Note: While the general principles of this reaction are well-established, a specific protocol for this exact transformation is not widely reported. The following is a representative procedure based on analogous crossed Claisen condensations.

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add ethyl 4-cyanobutanoate (1 equivalent).

  • Slowly add ethyl acetate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or hydrochloric acid).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography. The expected yield for this type of condensation can vary, but is generally in the moderate range.

Performance and Feasibility Analysis

Route 1 offers a well-defined, albeit multi-step, pathway to a precursor of the target molecule. The initial steps for the synthesis of the 5-hydroxy derivative are well-documented in patent literature, suggesting high yields for these transformations.[1] However, the final dehydroxylation step adds complexity and may impact the overall yield. The use of pyrophoric reagents like n-butyllithium and cryogenic temperatures presents challenges for scalability and requires specialized equipment.

Route 2 is conceptually simpler, involving a single key transformation. The starting materials are readily available and the reaction conditions are less stringent than those in Route 1. This makes it a more attractive option for large-scale production from a process chemistry perspective. However, the success of a crossed Claisen condensation is highly dependent on controlling the self-condensation of the enolizable ester (ethyl acetate in this case). This can often be managed by using one of the esters in excess or by carefully controlling the addition rate. The yields of crossed Claisen condensations can be variable and optimization of reaction conditions would be necessary to achieve high efficiency.

Conclusion

Both synthetic routes present viable options for the synthesis of this compound.

  • Route 1 is a more established, albeit longer, route that may be preferable for obtaining high-purity material on a smaller scale, provided an efficient dehydroxylation protocol can be established.

  • Route 2 represents a more direct and potentially more scalable approach, though it may require more extensive optimization to maximize the yield and minimize the formation of byproducts.

The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available equipment, and cost considerations. Further experimental investigation and optimization would be beneficial for both routes to determine the most efficient and economical pathway to this compound.

References

Comparing the efficacy of chemical versus enzymatic synthesis of 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Efficacy

The synthesis of 6-Cyano-3-oxohexanoate, a key intermediate in the production of various pharmaceuticals, can be approached through both traditional chemical methods and modern enzymatic routes. This guide provides a comparative analysis of the efficacy of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both chemical and enzymatic synthesis of this compound and its derivatives, based on available literature.

ParameterChemical SynthesisEnzymatic Synthesis
Yield Generally high, with specific processes reporting yields of over 80%.[1] However, multi-step processes can lead to lower overall yields.[2]Can achieve quantitative conversion (up to 100%) under optimized conditions.[3][4]
Purity & Selectivity Can be high, but may require extensive purification steps like column chromatography to remove byproducts and unreacted starting materials.[2]Typically exhibits high chemo-, regio-, and enantioselectivity, often yielding a product with high optical purity and reducing the need for complex purification.[5][6]
Reaction Conditions Often requires harsh conditions, such as very low temperatures (-78°C), strong bases (e.g., n-butyl lithium, LDA), and anhydrous solvents.[1][7]Proceeds under mild conditions, typically at or near room temperature and in aqueous media.[8][9]
Reaction Time Can range from a few hours to over 16 hours, depending on the specific protocol.[1][2]Variable, can be completed in a few hours, but some processes may require longer incubation times.
Environmental Impact Often utilizes hazardous and flammable organic solvents (e.g., THF, dichloromethane) and dangerous reagents, generating significant chemical waste.[1][7]Considered a "green" alternative, using water as a solvent and biodegradable enzymes as catalysts, resulting in a significant reduction in waste streams.[3][5][10]
Cost & Scalability Can be difficult and costly to scale up due to the need for specialized equipment to handle extreme temperatures and hazardous materials.[2]Can be more cost-effective and readily scalable, especially with the use of immobilized enzymes that allow for catalyst reuse.[5][11]

Experimental Protocols

Chemical Synthesis Protocol

A representative chemical synthesis of a tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate, a derivative of this compound, is described in U.S. Patent 7,557,238 B2. The process involves the following key steps:

  • Protection of the Hydroxyl Group: Ethyl 4-cyano-3-hydroxybutanoate is reacted with tert-butyl diphenyl silyl chloride in the presence of imidazole in dichloromethane at -5 to -10°C to protect the hydroxyl group. The reaction is stirred for 4 hours at room temperature.

  • Formation of the Enolate: In a separate flask, a solution of n-butyl lithium in hexane is added to diisopropylamine in THF at -5 to -10°C to form lithium diisopropylamide (LDA). Tert-butyl acetate is then added at approximately -45°C and stirred.

  • Condensation Reaction: The solution of the protected ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate in THF is added to the LDA/tert-butyl acetate mixture at approximately -75°C and stirred for 2 hours.

  • Workup and Deprotection: The reaction is quenched with methanol and water. The organic layer is separated and treated to remove the silyl protecting group, yielding the desired product.

Enzymatic Synthesis Workflow

While a direct enzymatic synthesis for this compound is not extensively detailed, a plausible chemoenzymatic route can be extrapolated from the synthesis of related compounds, such as precursors for Pregabalin.[3][4][5] This approach often utilizes enzymes like nitrilases or lipases for selective transformations.[9][10][12] A conceptual enzymatic workflow could involve:

  • Enzymatic Hydrolysis/Resolution: A suitable precursor molecule is subjected to enzymatic hydrolysis using a lipase. This step can selectively hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

  • Nitrile Formation: The resolved intermediate can then be chemically converted to introduce the cyano group.

  • Oxidation/Reduction: Depending on the starting material, an enzymatic oxidation or reduction step, potentially using an oxidoreductase, could be employed to achieve the desired oxo- group at the 3-position.

Visualizing the Synthesis Pathways

To better illustrate the described processes, the following diagrams represent the logical workflows for both the chemical and a conceptual enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_protection Step 1: Protection cluster_enolate Step 2: Enolate Formation cluster_condensation Step 3: Condensation cluster_workup Step 4: Workup & Deprotection start Ethyl 4-cyano-3-hydroxybutanoate reagent1 t-BuPh2SiCl, Imidazole DCM, -5 to -10°C start->reagent1 Reacts with product1 Protected Cyano-hydroxybutanoate reagent1->product1 Yields product1_ref Protected Cyano-hydroxybutanoate start2 Diisopropylamine reagent2 n-BuLi, THF -5 to -10°C start2->reagent2 intermediate1 LDA reagent2->intermediate1 start3 t-Butyl acetate intermediate1->start3 Reacts with product2 Lithium enolate of t-Butyl acetate start3->product2 product2_ref Lithium enolate reagent3 THF, -75°C product1_ref->reagent3 React product2_ref->reagent3 React product3 Protected 6-Cyano-5-hydroxy-3-oxohexanoate reagent3->product3 product3_ref Protected Product reagent4 Methanol, Water Deprotection Agent product3_ref->reagent4 final_product This compound Derivative reagent4->final_product

Caption: Chemical synthesis workflow for a this compound derivative.

Enzymatic_Synthesis_Workflow cluster_resolution Step 1: Enzymatic Resolution cluster_cyanation Step 2: Chemical Cyanation cluster_oxidation Step 3: Enzymatic Oxidation start Racemic Precursor enzyme1 Lipase Aqueous Buffer, RT start->enzyme1 Hydrolyzes product1 Enantiopure Intermediate enzyme1->product1 product1_ref Enantiopure Intermediate reagent2 Cyanide Source (e.g., NaCN) product1_ref->reagent2 Reacts with product2 Cyano Intermediate reagent2->product2 product2_ref Cyano Intermediate enzyme2 Oxidoreductase Cofactor, RT product2_ref->enzyme2 Oxidizes final_product This compound enzyme2->final_product

Caption: Conceptual chemoenzymatic synthesis workflow for this compound.

Conclusion

The choice between chemical and enzymatic synthesis of this compound hinges on the specific priorities of the research or production goal. Chemical synthesis offers a well-established route with potentially high yields, but at the cost of harsh reaction conditions, significant environmental impact, and potentially complex purification. In contrast, enzymatic synthesis presents a more sustainable and selective alternative, operating under mild conditions to produce high-purity products. While the development of a direct, one-pot enzymatic synthesis for this specific molecule is an ongoing area of research, the success of chemoenzymatic routes for related compounds highlights the significant potential of biocatalysis in this field. For applications where stereoselectivity, purity, and environmental considerations are paramount, the enzymatic approach is a compelling and increasingly viable option.

References

A Head-to-Head Comparison of Catalysts for the Asymmetric Reduction of 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection

The asymmetric reduction of 6-cyano-3-oxohexanoate and its derivatives is a critical step in the synthesis of various pharmaceutical intermediates, including chiral side chains for widely used statins. The stereoselective conversion of the prochiral ketone to a chiral alcohol is paramount for the efficacy of the final active pharmaceutical ingredient. This guide provides a head-to-head comparison of the leading chemical and enzymatic catalysts for this transformation, supported by experimental data from peer-reviewed literature. We present a detailed analysis of catalyst performance, experimental protocols, and a visual representation of the general experimental workflow.

Catalyst Performance: A Quantitative Comparison

The selection of an appropriate catalyst for the asymmetric reduction of this compound hinges on several key performance indicators: enantiomeric excess (e.e.) or diastereomeric excess (d.e.), conversion rate, and reaction conditions. Below is a summary of the performance of various catalysts on substrates structurally similar to this compound.

Biocatalysts: Precision and Mild Conditions

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer high stereoselectivity under mild reaction conditions. Whole-cell systems are also widely employed for their cost-effectiveness and inherent cofactor regeneration.

Catalyst TypeSpecific CatalystSubstrateDiastereomeric/Enantiomeric Excess (d.e./e.e.)Conversion/YieldKey Reaction ConditionsReference
Aldo-Keto ReductaseKmAKR-W297H/Y296W/K29H (mutant)tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate>99.5% d.e.>99%NADPH regeneration system (EsGDH), 3.5 h reaction time.[1]
Whole-CellRhodotorula glutinis ZJB-09224 (heat-treated)tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate99.2% d.e.Not specifiedpH 7.5, 35 °C, 40 h reaction time, sodium lactate as co-substrate.[2][2]
Whole-CellRhodotorula gracilis AS 2.499 (thermally pretreated)tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate95.1% d.e.68.3% yieldpH 6.0, 30 °C, 48 h reaction time.[3]
Carbonyl Reductasemut-Phe145Tyr/Thr152Ser(S)-6-chloro-5-hydroxy-3-oxohexanoate>99% e.e.>99% yield8 h bioconversion.[4]
Chemical Catalysts: Broad Applicability and High Efficiency

Homogeneous chemical catalysts, particularly those based on Ruthenium and Iridium with chiral ligands, are well-established for the asymmetric hydrogenation of β-keto esters. These catalysts often exhibit high turnover numbers and can be applied to a broader range of substrates.

Catalyst TypeSpecific Catalyst/LigandSubstrate TypeEnantiomeric Excess (e.e.)Conversion/YieldKey Reaction ConditionsReference
Ruthenium-basedRu-BINAPβ-keto estersUp to 100% e.e.Near-quantitative yields.Hydrogen pressure (4-100 atm), temperature (23-100 °C).[5][6][5][6]
Iridium-basedChiral ferrocenyl P,N,N-ligandsβ-keto estersUp to 95% e.e.Good to excellent.Not specified in abstract.[7][8]
Rhodium-basedTCFP-Rh complexα-dehydroamino ketones99% e.e.Quantitative conversion.3 atm H₂, EtOH solvent.[9]
Rhodium-basedZhaoPhos (ferrocene-thiourea bisphosphine)β-cyanocinnamic estersUp to 99% e.e.Excellent yields.Mild reaction conditions.[10][11][10][11]

Experimental Workflow

The general workflow for evaluating and comparing catalysts for the asymmetric reduction of this compound is outlined below. This process involves catalyst selection and preparation, the catalytic reaction itself, and subsequent analysis of the product.

G General Experimental Workflow for Catalyst Comparison cluster_0 Catalyst Preparation cluster_1 Asymmetric Reduction cluster_2 Work-up and Analysis chem_prep Chemical Catalyst (e.g., Ru-BINAP complex formation) chem_reaction Chemical Reduction - Substrate & Catalyst in organic solvent - H₂ pressure or transfer hydrogenation reagent - Controlled temperature chem_prep->chem_reaction bio_prep Biocatalyst (e.g., Enzyme expression/purification or whole-cell cultivation) bio_reaction Bioreduction - Substrate in aqueous buffer with catalyst - Cofactor regeneration system (if needed) - Controlled pH and temperature bio_prep->bio_reaction workup Reaction Quenching & Product Extraction chem_reaction->workup bio_reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Chiral Analysis (e.g., HPLC, GC with chiral stationary phase) purification->analysis end Compare Performance Metrics (e.e./d.e., Conversion, TON/TOF) analysis->end start Select Catalyst Type start->chem_prep Chemical start->bio_prep Biological

Figure 1. A generalized workflow for the comparison of catalysts in the asymmetric reduction of this compound.

Detailed Experimental Protocols

Representative Protocol for Enzymatic Reduction (Whole-Cell)

This protocol is adapted from the procedure for the bioreduction of tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate using Rhodotorula glutinis.[2]

  • Catalyst Preparation: Rhodotorula glutinis ZJB-09224 is cultivated in a suitable medium and harvested by centrifugation. The cell paste is washed and resuspended in a buffer (e.g., phosphate buffer, pH 7.5). For improved stereoselectivity, the cell suspension can be heat-treated at 45°C for 25 minutes.[2]

  • Asymmetric Reduction: The reaction is carried out in a vessel containing the whole-cell catalyst suspension. The substrate, tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate, is added to a final concentration of 50 mM. A co-substrate, such as sodium lactate (0.54 M), is included for cofactor regeneration. The reaction mixture is incubated at 35°C with agitation for 40 hours.[2]

  • Work-up and Analysis: After the reaction, the mixture is centrifuged to remove the cells. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated. The diastereomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Representative Protocol for Chemical Asymmetric Hydrogenation (Ru-BINAP)

This protocol is a general representation based on the Noyori asymmetric hydrogenation of β-keto esters.[5][6]

  • Catalyst Preparation: The active Ru-BINAP catalyst can be prepared in situ from commercially available precursors. For example, a mixture of [RuCl₂(benzene)]₂ and (R)- or (S)-BINAP in a suitable solvent (e.g., ethanol) is stirred under an inert atmosphere.

  • Asymmetric Hydrogenation: The β-keto ester substrate is dissolved in a degassed solvent (e.g., methanol or ethanol) in a high-pressure reactor. The catalyst solution is then added. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4 to 100 atm). The reaction is stirred at a controlled temperature (e.g., 23 to 100°C) until the reaction is complete, as monitored by techniques like TLC or GC.

  • Work-up and Analysis: The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to isolate the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Signaling Pathways and Logical Relationships

The choice between a chemical and a biocatalytic approach often involves a trade-off between various factors. The following diagram illustrates the decision-making logic based on key project requirements.

G Catalyst Selection Logic cluster_0 Key Considerations cluster_1 Catalyst Choice start Project Requirements substrate_scope Broad Substrate Scope? start->substrate_scope mild_conditions Mild Conditions Required? (pH, Temp, Pressure) start->mild_conditions high_selectivity Extremely High Stereoselectivity? start->high_selectivity cost_env Cost & Environmental Impact a Major Concern? start->cost_env chemical_cat Chemical Catalyst (e.g., Ru-BINAP, Rh-complex) substrate_scope->chemical_cat Yes bio_cat Biocatalyst (e.g., KRED, Whole-cell) substrate_scope->bio_cat No mild_conditions->chemical_cat No mild_conditions->bio_cat Yes high_selectivity->chemical_cat High, but can vary high_selectivity->bio_cat Often Higher cost_env->chemical_cat Potentially Higher cost_env->bio_cat Generally Lower

Figure 2. Decision-making framework for selecting a catalyst based on project priorities.

Conclusion

Both biocatalysts and chemical catalysts offer effective solutions for the asymmetric reduction of this compound and its analogs. Biocatalysts, such as engineered ketoreductases and whole-cell systems, provide exceptional stereoselectivity under mild, environmentally friendly conditions. Chemical catalysts, particularly ruthenium and rhodium complexes with chiral ligands, offer broader substrate applicability and high efficiency, albeit often under more demanding reaction conditions. The optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired stereoisomer, scalability, cost considerations, and the environmental impact of the process. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their specific application.

References

A Comparative Guide to the Quantification of 6-Cyano-3-oxohexanoate: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-Cyano-3-oxohexanoate, a molecule of interest in various metabolic and pharmaceutical studies, necessitates robust and reliable analytical methodologies. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. This document outlines detailed experimental protocols and summarizes key performance data to facilitate an informed decision-making process.

Introduction to Cross-Validation of Analytical Methods

Cross-validation in analytical chemistry is the process of assessing and comparing the data from two or more different analytical methods to ensure the results are equivalent and reliable. This is a crucial step when developing a new method, transferring a method between laboratories, or when data from different techniques need to be correlated. The primary goal is to demonstrate that an alternative method is as accurate, precise, and reliable as a reference method.

Key Analytical Techniques for this compound Quantification

Due to the absence of direct comparative studies for this compound, this guide presents a cross-validation framework based on data from structurally similar compounds, namely β-keto acids and aliphatic nitriles.

  • High-Performance Liquid Chromatography (HPLC-UV): A widely accessible technique that separates compounds based on their polarity. It is a robust and cost-effective method suitable for routine analysis. For compounds lacking a strong chromophore, derivatization may be necessary to enhance UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. It is particularly advantageous for analyzing complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is mandatory to increase their volatility.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of compounds structurally similar to this compound. The data presented is a composite from various studies on β-keto acids and nitriles to provide a comparative overview.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.995> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (RSD%) < 5%< 15%< 15%
Limit of Detection (LOD) ng/mL - µg/mL rangepg/mL - ng/mL rangepg/mL - ng/mL range
Limit of Quantification (LOQ) µg/mL rangeng/mL rangeng/mL range
Sample Preparation Simple, may require derivatization for sensitivityRelatively simple, may require protein precipitationMore complex, requires derivatization
Throughput HighHighModerate
Cost LowHighModerate to High

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for analogous compounds and should be optimized and validated for the specific analysis of this compound.

HPLC-UV Method

This protocol is based on methods for the analysis of β-keto esters.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in a suitable solvent (e.g., acetonitrile:water mixture).

    • For UV-enhancement (if necessary), derivatize the keto group with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm for DNPH derivatives).

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve using a series of standard solutions of known concentrations.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

LC-MS/MS Method

This protocol is adapted from methods for the quantification of short-chain keto acids.

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add an internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

GC-MS Method

This protocol is based on methods for the analysis of cyano compounds and keto acids in biological samples.

  • Sample Preparation and Derivatization:

    • To the sample, add an appropriate internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Derivatize the residue to increase volatility. A two-step derivatization is common:

      • Oximation: React the keto group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime derivative.

      • Silylation: React the carboxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient to ensure good separation.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification:

    • Prepare a calibration curve using derivatized standards and calculate the concentration based on the peak area ratio to the internal standard.

Mandatory Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization HPLC_UV HPLC-UV Derivatization->HPLC_UV HPLC-UV Analysis LC_MSMS LC-MS/MS Derivatization->LC_MSMS LC-MS/MS Analysis GC_MS GC-MS Derivatization->GC_MS GC-MS Analysis Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification GC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

Potential Metabolic Pathway: Nitrile Biotransformation

The biotransformation of nitriles in biological systems can proceed through two main enzymatic pathways.[1][2][3] These pathways are catalyzed by nitrilase or by a combination of nitrile hydratase and amidase.[1][2][3] Given the structure of this compound, it is plausible that it could be metabolized via one of these routes.

cluster_pathway1 Nitrilase Pathway cluster_pathway2 Nitrile Hydratase / Amidase Pathway Analyte1 This compound Product1 3-Oxoadipic acid Analyte1->Product1 Nitrilase + 2 H₂O Analyte2 This compound Intermediate 6-Amido-3-oxohexanoate Analyte2->Intermediate Nitrile Hydratase + H₂O Product2 3-Oxoadipic acid Intermediate->Product2 Amidase + H₂O

Caption: Potential enzymatic pathways for the biotransformation of this compound.

Conclusion

The choice between HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound will depend on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis, especially if high sensitivity is not a primary concern.

  • LC-MS/MS is the method of choice for complex biological matrices and when high sensitivity and selectivity are paramount.

  • GC-MS is a viable alternative, particularly when high resolution and structural confirmation are needed, but requires a more involved sample preparation process.

Regardless of the chosen method, thorough validation according to international guidelines (e.g., ICH) is essential to ensure the generation of reliable and reproducible data. This includes assessing specificity, linearity, accuracy, precision, and the limits of detection and quantification.

References

Evaluating 6-Cyano-3-oxohexanoate as a Versatile Keto-Nitrile Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Keto-nitrile functionalities, in particular, are prized for their versatile reactivity, serving as key precursors to a wide array of heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive evaluation of 6-cyano-3-oxohexanoate, a promising yet lesser-explored building block, by comparing its synthetic utility and performance against two established alternatives: the aromatic β-keto-nitrile, benzoylacetonitrile, and the aliphatic β-keto-ester, ethyl cyanoacetate. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Comparative Analysis of Keto-Nitrile Building Blocks

The utility of a building block is multifaceted, encompassing aspects of its synthesis, reactivity, and the structural diversity it can generate. The following tables provide a quantitative comparison of this compound, benzoylacetonitrile, and ethyl cyanoacetate across key synthetic transformations.

Table 1: Synthesis of the Keto-Nitrile Building Blocks

Building BlockSynthetic MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoateClaisen-type Condensationtert-Butyl acetate, n-Butyl lithium, Diisopropylamine, Ethyl 4-cyano-3-hydroxybutanoateTHF-75 to -203Not explicitly stated, but implied to be efficient[1][2]
BenzoylacetonitrileClaisen CondensationEthyl benzoate, Acetonitrile, Sodium ethoxideToluene105-1102968[3]
BenzoylacetonitrileClaisen CondensationEthyl benzoate, Acetonitrile, Potassium tert-butoxideTHF200.590[4]
Ethyl CyanoacetateFischer EsterificationCyanoacetic acid, Ethanol, Sulfuric acidN/ARefluxNot specifiedHigh

Table 2: Performance in Knoevenagel Condensation

Building BlockAldehydeCatalystSolventTemperature (°C)Reaction TimeYield (%)
BenzoylacetonitrileBenzaldehydePiperidineEthanolRoom Temp485[5]
Benzoylacetonitrile4-ChlorobenzaldehydePiperidineEthanolRoom Temp488[5]
Ethyl CyanoacetateBenzaldehydeGallium ChlorideSolvent-freeRoom TempMinutesExcellent[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.

Synthesis of tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate[1]

Materials:

  • Diisopropylamine

  • Tetrahydrofuran (THF)

  • n-Butyl lithium in hexane

  • tert-Butyl acetate

  • Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate

Procedure:

  • To a chilled solution (-5 to -10 °C) of diisopropylamine in THF, add n-butyl lithium in hexane. Stir the resulting mixture at this temperature for 30 minutes.

  • Cool the reaction to approximately -45 °C and add tert-butyl acetate. Stir the reaction mixture at -20 to -30 °C for 1 hour.

  • Cool the reaction mixture to about -75 °C and add a solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate in THF.

  • Stir the reaction mixture at -70 to -75 °C for 2 hours.

  • The reaction is then quenched and worked up to yield the silyl-protected product. Subsequent deprotection yields tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Synthesis of Benzoylacetonitrile via Claisen Condensation[3][7]

Materials:

  • Ethyl benzoate

  • Acetonitrile

  • Sodium ethoxide

  • Toluene

Procedure:

  • To a suspension of sodium ethoxide in dry toluene, add ethyl benzoate and dry acetonitrile.

  • Mechanically stir the mixture under a nitrogen atmosphere at 105-110 °C for 29 hours. The mixture will become viscous.

  • After cooling to room temperature, add water and wash the mixture with diethyl ether.

  • Acidify the aqueous layer to a pH of 5-6 with concentrated HCl.

  • Collect the resulting crystalline precipitate by suction filtration, wash with water, and air-dry to obtain benzoylacetonitrile. A reported yield for a similar procedure is 68%.[3] An alternative procedure using potassium tert-butoxide in THF at room temperature for 30 minutes reported a yield of 90%.[4]

Knoevenagel Condensation of Benzoylacetonitrile with Benzaldehyde[5]

Materials:

  • Benzoylacetonitrile

  • Benzaldehyde

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve benzoylacetonitrile and benzaldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • The product, 2-benzoyl-3-phenylacrylonitrile, precipitates from the reaction mixture and can be collected by filtration. The reported yield is 85%.[5]

Visualizing Pathways and Processes

To provide a clearer understanding of the context in which these building blocks are utilized and evaluated, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical considerations for building block selection.

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids (e.g., Cholesterol) mevalonate->isoprenoids statin Statins (e.g., Atorvastatin) statin->hmg_coa intermediate tert-Butyl 6-cyano-5-hydroxy- 3-oxohexanoate intermediate->statin Synthesis

Caption: HMG-CoA Reductase Pathway and the Role of this compound Intermediate.

Building_Block_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Scalability & Application a1 Identify Target Scaffold a2 Select Potential Building Blocks a1->a2 a3 Literature & Database Search (Availability, Cost, Safety) a2->a3 b1 Small-Scale Test Reactions a3->b1 b2 Reaction Optimization (Yield, Purity, Time) b1->b2 b3 Characterization (NMR, MS) b2->b3 c1 Scale-up Synthesis b3->c1 c2 Library Synthesis c1->c2 c3 Biological Evaluation c2->c3

Caption: A Generalized Workflow for the Evaluation of Chemical Building Blocks.

Building_Block_Selection_Logic cluster_criteria Evaluation Criteria start Project Goal: Synthesize Target Molecule reactivity Desired Reactivity Profile start->reactivity complexity Structural Complexity start->complexity cost Cost & Availability start->cost scalability Scalability of Synthesis start->scalability decision Select Optimal Building Block reactivity->decision complexity->decision cost->decision scalability->decision bb1 This compound bb1->decision bb2 Benzoylacetonitrile bb2->decision bb3 Ethyl Cyanoacetate bb3->decision

References

A Comparative Benchmarking Guide to the Synthesis of Atorvastatin: The Role of 6-Cyano-3-oxohexanoate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to Atorvastatin, a leading medication for the management of hypercholesterolemia. The focus is on the performance of key intermediates, including derivatives of 6-Cyano-3-oxohexanoate, within the well-established Paal-Knorr synthesis. This route is benchmarked against two prominent alternatives: the Hantzsch pyrrole synthesis and a modern Ugi multicomponent reaction. The comparison is supported by experimental data on reaction yields, number of steps, and overall efficiency, providing a comprehensive overview for researchers in organic synthesis and drug development.

Executive Summary

The synthesis of Atorvastatin, a complex chiral molecule, is a significant undertaking in pharmaceutical manufacturing. The traditional and industrially favored Paal-Knorr synthesis relies on the crucial intermediate, tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, to construct the core pyrrole structure. This guide demonstrates that while the Paal-Knorr route is a robust and high-yielding method, alternative strategies such as the Hantzsch and Ugi reactions offer compelling advantages in terms of step economy and convergence. The choice of synthetic route ultimately depends on a balance of factors including yield, cost, scalability, and the availability of starting materials.

Comparison of Synthetic Routes to Atorvastatin

The following tables summarize the key performance indicators for the three synthetic routes discussed in this guide.

Performance Metric Paal-Knorr Synthesis Hantzsch Pyrrole Synthesis Ugi Multicomponent Reaction
Key Intermediate tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoateβ-ketoester, α-haloketoneIsocyanide, amine, aldehyde, carboxylic acid
Overall Yield Good to Excellent (>60%)Moderate (~38% for lactone)[1]Moderate (~40% for Ugi adduct)[2][3][4]
Number of Steps (Core Synthesis) ~6 steps to protected ester[1]~5 steps to lactone[3]4 steps to final product[1][3]
Key Advantages Well-established, robust, scalable, high yields for condensation step (>90%)[1]One-pot potential for core synthesis, versatile[1]High atom economy, convergent, reduces synthetic steps[1]
Key Disadvantages Complex synthesis of 1,4-dicarbonyl precursor, potentially long reaction times[1]Can require less common starting materials, variable yields[1]May require optimization for specific substrates, hazardous isocyanides[1]

Detailed Experimental Protocols

Synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate (Key Intermediate for Paal-Knorr)

This procedure outlines the synthesis of the key chiral intermediate for the Paal-Knorr route.

Step 1: Protection of Ethyl 4-cyano-3-hydroxybutanoate

  • To a chilled solution (-5 to -10 °C) of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml), add imidazole (6.5 g, 0.095 mol) under stirring.

  • Add tert-butyl diphenyl silyl chloride (15.7 g, 0.057 mol).

  • Stir the mixture for 4 hours at room temperature.

  • Add water (250 ml) and separate the layers.

  • Extract the aqueous layer with dichloromethane (100 ml).

  • Combine the organic layers and evaporate the solvent to yield the protected compound.

Step 2: Condensation with tert-Butyl Acetate

  • To a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml), add n-butyl lithium in hexane (14.4 ml, 0.21 mol) and stir for 30 minutes.

  • Cool the reaction to about -45 °C and add tert-butyl acetate (26 g, 0.21 mol). Stir at -20 to -30 °C for 1 hour.

  • Add a solution of the protected ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) at about -75 °C.

  • Stir the reaction mixture at -70 to -75 °C for 2 hours.

  • The reaction is then worked up to yield tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate.

Paal-Knorr Synthesis of Atorvastatin

This route utilizes the previously synthesized chiral intermediate.

  • Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (the diketone), (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (the amine derived from the cyano intermediate), and pivalic acid as a catalyst.[2]

  • Solvent: A co-solvent system of toluene and heptane is used.[2]

  • Procedure:

    • The diketone and amine are dissolved in the toluene-heptane mixture.

    • Pivalic acid is added, and the mixture is heated to reflux, with azeotropic removal of water using a Dean-Stark apparatus.

    • The reaction is monitored by TLC.

    • Upon completion, the mixture is cooled and worked up with an aqueous wash.

    • The organic layer is concentrated to yield the protected Atorvastatin.

  • Typical Yield: The condensation step can achieve yields greater than 90%.[1]

Hantzsch Pyrrole Synthesis of Atorvastatin Lactone

A one-pot approach to the core of Atorvastatin.

  • Reactants: 4-methyl-3-oxo-N-phenylpentanamide (a β-ketoamide), tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (the chiral amine), 1-(4-fluorophenyl)-2-iodo-2-phenylethanone (an α-haloketone), ytterbium triflate, and silver nitrate.[1]

  • Procedure:

    • The three main components are combined in a milling vessel.

    • The mixture is subjected to high-speed vibration milling for approximately 1-2 hours.

    • The crude product is then subjected to hydrolytic deprotection and lactonization to yield Atorvastatin lactone.

  • Overall Yield: Approximately 38%.[1]

Ugi Multicomponent Reaction for Atorvastatin Synthesis

A highly convergent and step-economical approach.

  • Reactants: p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid.[2]

  • Solvent: 2,2,2-trifluoroethanol (TFE).[2]

  • Procedure:

    • The four components are reacted at room temperature.

    • The reaction affords the Ugi adduct, which is then further processed in subsequent steps to yield Atorvastatin.

  • Yield of Ugi Adduct: Approximately 40%.[2][3][4] The subsequent cycloaddition step to form a key intermediate has a reported yield of 46%.[3][4]

Visualizing the Chemistry

Atorvastatin's Mechanism of Action

Atorvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol levels in the liver, which in turn upregulates LDL receptor expression and increases the clearance of LDL cholesterol from the bloodstream.

Atorvastatin_Mechanism cluster_liver_cell Hepatocyte (Liver Cell) cluster_bloodstream Bloodstream HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol (Reduced Synthesis) Mevalonate->Cholesterol ... LDL_Receptor LDL Receptors (Upregulated) LDL_C LDL Cholesterol (Reduced Levels) LDL_Receptor->LDL_C Increased Clearance Atorvastatin Atorvastatin HMG_CoA_Reductase_inhibition HMG_CoA_Reductase_inhibition HMG_CoA_Reductase_inhibition->Mevalonate Paal_Knorr_Workflow cluster_precursors Precursor Synthesis Diketone 1,4-Diketone Precursor Condensation Paal-Knorr Condensation Diketone->Condensation Amine Chiral Amine from This compound derivative Amine->Condensation Protected_Atorvastatin Protected Atorvastatin Condensation->Protected_Atorvastatin Atorvastatin Atorvastatin Protected_Atorvastatin->Atorvastatin Deprotection Hantzsch_Workflow Ketoester β-Ketoester Hantzsch_Reaction Hantzsch Pyrrole Synthesis Ketoester->Hantzsch_Reaction Haloketone α-Haloketone Haloketone->Hantzsch_Reaction Chiral_Amine Chiral Amine Chiral_Amine->Hantzsch_Reaction Atorvastatin_Lactone Atorvastatin Lactone Hantzsch_Reaction->Atorvastatin_Lactone Ugi_Workflow Aldehyde Aldehyde Ugi_Reaction Ugi 4-Component Reaction Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Ugi_Adduct Ugi Adduct Ugi_Reaction->Ugi_Adduct Atorvastatin Atorvastatin Ugi_Adduct->Atorvastatin Further Processing

References

A Comparative Analysis of the Reactivity of 6-Cyano-3-oxohexanoate and Analogous Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount for the rational design of synthetic pathways and novel therapeutics. This guide provides a comparative study of the reactivity of 6-cyano-3-oxohexanoate and its analogous keto acids, offering insights into the influence of the cyano and carboxylic acid functionalities on key chemical transformations. The comparison is supported by experimental data and detailed protocols for relevant reactions.

The reactivity of this compound and its keto acid counterparts is largely dictated by the interplay of the ketone and the electron-withdrawing group at the 6-position (cyano or carboxyl). These functionalities influence the acidity of the α-protons, the propensity for intramolecular cyclization, and the stability of reaction intermediates. This guide will delve into these aspects, providing a framework for predicting and manipulating the chemical behavior of these valuable synthetic intermediates.

Keto-Enol Tautomerism: A Fundamental Equilibrium

The presence of a β-dicarbonyl moiety in both this compound and its keto acid analogs gives rise to keto-enol tautomerism. The equilibrium between the keto and enol forms is crucial as the enol or its conjugate base, the enolate, is often the reactive species in many transformations. The position of this equilibrium is influenced by the nature of the substituent at the 6-position and the solvent.

Table 1: Comparison of Keto-Enol Tautomerism in β-Dicarbonyl Systems

Compound ClassPredominant Tautomer (in non-polar solvents)Factors Favoring Enol Form
β-Keto NitrilesEnolStronger intramolecular hydrogen bonding, electron-withdrawing nature of the cyano group.
β-Keto Acids/EstersKetoThe ester group is less electron-withdrawing than the nitrile group.

Intramolecular Cyclization: Thorpe-Ziegler vs. Dieckmann Condensation

A key reactive pathway for both this compound and its dicarboxylic acid analog is intramolecular cyclization. For dinitriles, this occurs via the Thorpe-Ziegler reaction , while for diesters, it proceeds through the Dieckmann condensation . Both reactions are base-catalyzed and result in the formation of a five- or six-membered ring, which upon hydrolysis can yield a cyclic ketone.[3][4][5]

The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation, with the nitrile group serving as the electrophile in the cyclization step.[3][5]

Intramolecular_Cyclization cluster_Thorpe_Ziegler Thorpe-Ziegler Reaction cluster_Dieckmann Dieckmann Condensation Dinitrile Dinitrile Enamine Enamine Dinitrile->Enamine Base Cyclic_Ketone_TZ Cyclic Ketone Enamine->Cyclic_Ketone_TZ Hydrolysis Diester Diester Beta_Keto_Ester β-Keto Ester Diester->Beta_Keto_Ester Base Cyclic_Ketone_D Cyclic Ketone Beta_Keto_Ester->Cyclic_Ketone_D Hydrolysis & Decarboxylation

Caption: Comparison of Thorpe-Ziegler and Dieckmann cyclization pathways.

While a direct kinetic comparison for the cyclization of this compound versus its diester analog is not available, the relative electrophilicity of the nitrile and ester carbonyl groups suggests that the Dieckmann condensation may proceed more readily under similar conditions due to the greater polarization of the C=O bond compared to the C≡N bond.

Decarboxylation of Analogous β-Keto Acids

For the keto acid analogs of this compound, such as 3-oxohexanedioic acid, decarboxylation is a characteristic reaction upon heating. The presence of the β-keto group facilitates the loss of carbon dioxide through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the corresponding ketone.[6]

The rate of decarboxylation is influenced by the solvent and the stability of the enol intermediate. While specific rate constants for 3-oxohexanedioic acid are not readily found, studies on other β-keto acids have established first-order kinetics for this process.[6]

Table 2: Reactivity Comparison of Functional Groups

ReactionThis compound DerivativeAnalogous Keto Acid DerivativeKey Reactivity Difference
Intramolecular Cyclization Thorpe-Ziegler ReactionDieckmann CondensationThe electrophilicity of the nitrile versus the ester carbonyl influences reaction conditions and rates.
Hydrolysis Nitrile hydrolysis to carboxylic acid (requires harsh conditions)Ester hydrolysis to carboxylic acid (milder conditions)Nitriles are generally less susceptible to hydrolysis than esters.
Decarboxylation Not applicableReadily undergoes decarboxylation upon heating.The carboxylic acid functionality is a prerequisite for this reaction.

Reactivity of Other Analogous Keto Acids

6-Formyl-3-oxohexanoate

The introduction of a formyl group at the 6-position would create a highly reactive molecule susceptible to a variety of transformations. The aldehyde functionality is a strong electrophile and can participate in reactions such as aldol condensations, Wittig reactions, and reductions. The presence of the β-keto group would also influence the acidity of the α-protons, potentially leading to competing reaction pathways. The synthesis of such compounds can be challenging due to the high reactivity of the aldehyde group.

6-Nitro-3-oxohexanoate

A nitro group at the 6-position would significantly increase the acidity of the α-protons due to its strong electron-withdrawing nature. This would facilitate the formation of the enolate under milder basic conditions. The nitro group itself can undergo reduction to an amine, providing a handle for further functionalization. The synthesis of 6-nitrohexanoic acid has been reported, and it serves as a precursor for materials like Nylon-6.[7]

Experimental Protocols

General Procedure for Decarboxylation of a β-Keto Acid

Materials: β-keto acid, solvent (e.g., toluene, water), heating apparatus.

Procedure:

  • Dissolve the β-keto acid in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux.

  • Monitor the reaction progress by TLC or by measuring the evolution of CO2.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude ketone product.

  • Purify the product by distillation or chromatography as needed.

Note: The specific temperature and reaction time will vary depending on the substrate.

General Procedure for Thorpe-Ziegler Cyclization of a Dinitrile

Materials: Dinitrile, strong base (e.g., sodium ethoxide, sodium amide), anhydrous solvent (e.g., toluene, THF), acid for hydrolysis.

Procedure:

  • To a solution of the dinitrile in an anhydrous solvent under an inert atmosphere, add a strong base at room temperature or with cooling.

  • Stir the reaction mixture for the appropriate time to allow for cyclization.

  • Quench the reaction by the addition of an aqueous acid solution.

  • Heat the mixture to effect hydrolysis of the intermediate enamine.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

  • Purify the resulting cyclic ketone by distillation or chromatography.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Solvent) Start->Reaction_Setup Base_Addition Base Addition (Catalyst) Reaction_Setup->Base_Addition Reaction Reaction (Stirring, Heating) Base_Addition->Reaction Quenching_Hydrolysis Quenching & Hydrolysis (Acid Addition) Reaction->Quenching_Hydrolysis Workup Workup (Extraction, Washing, Drying) Quenching_Hydrolysis->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for base-catalyzed reactions.

Conclusion

The reactivity of this compound and its analogous keto acids is a rich area of study with significant implications for organic synthesis. The cyano group in this compound offers a pathway to nitrogen-containing heterocycles via reactions like the Thorpe-Ziegler cyclization. In contrast, the analogous keto acids are prone to decarboxylation, providing a route to substituted ketones. The formyl and nitro analogs, while less studied, present opportunities for accessing a diverse range of functionalized molecules. A thorough understanding of the factors governing the reactivity of these compounds, as outlined in this guide, is essential for their effective utilization in the development of new chemical entities.

References

A Comparative Guide to Confirming the Absolute Configuration of Chiral 6-Cyano-3-oxohexanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in asymmetric synthesis and the development of new therapeutic agents. The spatial arrangement of substituents around a stereocenter can have a profound impact on a molecule's biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. This guide provides an objective comparison of key experimental methods for confirming the absolute configuration of chiral molecules, with a focus on 6-cyano-3-oxohexanoate derivatives.

The determination of the absolute configuration of chiral this compound derivatives can be approached using several powerful analytical techniques. The choice of method often depends on the physical properties of the sample, the availability of instrumentation, and the desired level of certainty. The primary methods discussed in this guide are X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (e.g., Mosher's method).

Comparison of Key Methods

The selection of an appropriate technique for determining the absolute configuration is a critical decision in the workflow of stereoselective synthesis. The following table summarizes the key features and requirements of the most common methods.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (e.g., Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2][3][4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6][7][8]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[1][9]Involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[1][10]
Sample Requirement High-quality single crystal (microgram to milligram scale).[2][3][5]Solution in a suitable solvent (e.g., CDCl3). Can be used on oils and non-crystalline solids.[5][8]Solution in a UV-transparent solvent. Requires a chromophore that absorbs in the UV-Vis range.[1][9]Enantiomerically enriched sample that can react with the chiral derivatizing agent.
Key Advantage Provides an unambiguous and direct determination of the absolute configuration.[4]Does not require crystallization. Provides conformational information in solution.[5][6][8]Highly sensitive and can be used for very small sample quantities if a strong chromophore is present.Does not require specialized instrumentation beyond a standard NMR spectrometer.
Key Limitation The need to grow a high-quality single crystal can be a significant bottleneck.[2][3][5]Requires computational modeling (DFT calculations) to predict the theoretical spectrum for comparison.[5][6][7][8]Also requires computational modeling for reliable assignment. The molecule must contain a suitable chromophore.[1][9]The derivatization reaction can sometimes be challenging, and the interpretation of the NMR data can be complex.
Applicability to this compound Derivatives Applicable if the derivative can be crystallized.Highly applicable. The carbonyl group provides strong vibrational bands.Applicable. The ketone functional group acts as a chromophore.[9]Applicable, but would require derivatization of the ketone or another functional group if present.

Below is a diagram illustrating the general workflow for determining the absolute configuration of a chiral molecule.

Absolute Configuration Determination Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Result start Chiral Molecule (e.g., this compound derivative) xray X-ray Crystallography start->xray vcd Vibrational Circular Dichroism start->vcd ecd Electronic Circular Dichroism start->ecd nmr NMR with Chiral Auxiliaries start->nmr interpretation Comparison of Experimental & Theoretical Data xray->interpretation vcd->interpretation ecd->interpretation nmr->interpretation end Assigned Absolute Configuration (R/S) interpretation->end

Caption: General workflow for the determination of absolute configuration.

Experimental Protocols

X-ray Crystallography (Anomalous Dispersion)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3][4]

Methodology:

  • Crystal Growth: High-quality single crystals of the enantiomerically pure this compound derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. To determine the absolute configuration, it is crucial to use an X-ray source with a wavelength that can induce anomalous scattering from the atoms present in the molecule.[1]

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.[1]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for the assumed configuration and close to 1 for the inverted structure confirms the assignment.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][7][8] It is a powerful technique for determining the absolute configuration of molecules that are difficult to crystallize.[5]

Methodology:

  • Sample Preparation: A solution of the enantiomerically pure this compound derivative is prepared in a suitable deuterated or non-absorbing solvent (e.g., CDCl3).

  • Spectral Measurement: The VCD and IR spectra of the sample are recorded on a VCD spectrometer.

  • Computational Modeling:

    • A conformational search of the molecule is performed using molecular mechanics or other methods to identify all low-energy conformers.

    • The geometry of each conformer is optimized, and their vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment: A Boltzmann-averaged theoretical VCD spectrum is generated from the calculated spectra of the individual conformers. The experimental VCD spectrum is then compared to the calculated spectrum.[5] A good match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.[6] If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of what was modeled.[6]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[1][9] The ketone functionality in this compound derivatives serves as a suitable chromophore for ECD analysis.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent.

  • Spectral Measurement: The ECD and UV-Vis absorption spectra are recorded.

  • Computational Modeling: Similar to VCD, a thorough conformational analysis is performed to find all relevant low-energy conformers. The geometry of each conformer is optimized using DFT, and their ECD spectra are calculated using time-dependent DFT (TD-DFT).

  • Spectral Comparison and Assignment: A Boltzmann-averaged calculated ECD spectrum is generated. A good match between the experimental and calculated ECD spectra allows for the assignment of the absolute configuration.[1]

NMR Spectroscopy using Mosher's Method

This method involves the chemical derivatization of the chiral molecule with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[10]

Methodology:

  • Derivatization: The chiral this compound derivative (if it contains a suitable functional group like a hydroxyl or amino group for ester or amide formation) is reacted separately with (R)-MTPA and (S)-MTPA to form two diastereomeric esters.

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomers. The signals for the protons near the stereocenter are carefully assigned for each diastereomer.[1]

  • Data Analysis: The chemical shift difference (Δδ = δS - δR) is calculated for each corresponding proton. By analyzing the sign of the Δδ values for protons on either side of the MTPA plane in a conformational model, the absolute configuration of the original stereocenter can be deduced.[1]

The following diagram provides a comparative overview of the decision-making process for selecting an appropriate analytical method.

Method Selection Guide start Start: Chiral this compound Derivative q_crystal Can a high-quality single crystal be obtained? start->q_crystal xray X-ray Crystallography (Gold Standard) q_crystal->xray Yes chiroptical Chiroptical Methods (VCD/ECD) q_crystal->chiroptical No end_xray Unambiguous Absolute Configuration xray->end_xray q_nmr Is derivatization for NMR feasible? chiroptical->q_nmr nmr NMR with Chiral Derivatizing Agents q_nmr->nmr Yes end_chiroptical Absolute Configuration from Spectral Comparison q_nmr->end_chiroptical No (Proceed with VCD/ECD) end_nmr Absolute Configuration from Δδ Analysis nmr->end_nmr

Caption: Decision tree for selecting a method to determine absolute configuration.

References

A Guide to Inter-laboratory Comparison of 6-Cyano-3-oxohexanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Inter-laboratory Comparisons

The primary goal of an inter-laboratory comparison is to assess the performance of multiple laboratories when analyzing an identical, homogeneous sample.[1] The results from participating laboratories are compiled and statistically analyzed to determine consensus values and evaluate individual laboratory performance.[1] A common metric used for this evaluation is the Z-score, which indicates how far a laboratory's result is from the consensus mean.[1][3]

Z-score Interpretation:

  • |z| ≤ 2: Satisfactory performance[1]

  • 2 < |z| < 3: Questionable performance[1]

  • |z| ≥ 3: Unsatisfactory performance[1]

This process helps to identify potential issues with a laboratory's methodology, instrumentation, or personnel training, ultimately leading to improved data quality and consistency across the scientific community.

Hypothetical Inter-Laboratory Study Results

The following table presents a hypothetical data set from an inter-laboratory study on a sample of 6-Cyano-3-oxohexanoate with an assigned concentration of 75.0 µg/mL.

Laboratory IDReported Concentration (µg/mL)Z-scorePerformance
Lab-0174.2-0.54Satisfactory
Lab-0278.92.62Questionable
Lab-0375.50.34Satisfactory
Lab-0472.1-1.95Satisfactory
Lab-0580.13.42Unsatisfactory
Lab-0676.30.87Satisfactory
Lab-0773.8-0.81Satisfactory
Lab-0874.9-0.07Satisfactory
Assigned Value (Mean) 75.0 µg/mL
Standard Deviation 1.47

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following sections outline recommended methodologies for the analysis of this compound.

  • Materials:

    • Provided this compound sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • Internal Standard (IS) solution (e.g., deuterated this compound, 100 µg/mL in acetonitrile).

  • Procedure:

    • Allow the provided sample to reach room temperature.

    • Accurately pipette 1.0 mL of the sample into a 10 mL volumetric flask.

    • Add 100 µL of the internal standard solution.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

    • Mix the solution thoroughly.

    • Transfer approximately 1.5 mL of the final solution into an HPLC vial for analysis.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method suitable for the quantification of this compound.[4]

  • Chromatographic System: A UHPLC system with a binary delivery pump is recommended.[5]

  • Column: A cyano column is a suitable choice for the separation of polar compounds.[6]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient elution is recommended to ensure optimal separation.

  • Flow Rate: A flow rate of 0.4 mL/min is a typical starting point.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is suggested.

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions:

    • This compound: [Precursor Ion] -> [Product Ion]

    • Internal Standard: [Precursor Ion] -> [Product Ion]

Note: The specific MRM transitions would need to be determined empirically.

Data Analysis and Reporting

Participating laboratories should report their final calculated concentration of this compound in the provided sample. The organizing body will then perform a statistical analysis to calculate the consensus mean, standard deviation, and individual Z-scores.

Visualizing the Inter-laboratory Comparison Workflow

The following diagram illustrates the workflow of the inter-laboratory comparison study.

cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Reporting Phase A Sample Preparation and Distribution C Analysis by Participating Laboratories A->C B Protocol Dissemination B->C D Data Submission C->D E Statistical Analysis (Z-scores) D->E F Performance Evaluation E->F G Issuance of Comparison Report F->G

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in evaluating laboratory performance based on Z-scores.

Start Laboratory Result Submitted CalculateZ Calculate Z-score Start->CalculateZ Decision |Z-score| <= 2? CalculateZ->Decision Satisfactory Satisfactory Performance Decision->Satisfactory Yes Questionable 2 < |Z-score| < 3? Decision->Questionable No Unsatisfactory Unsatisfactory Performance Questionable->Unsatisfactory No QuestionablePerformance Questionable Performance Questionable->QuestionablePerformance Yes

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Cyano-3-oxohexanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Cyano-3-oxohexanoate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is essential to be familiar with its potential hazards. Based on structurally related compounds, it should be handled with caution. Assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be treated as hazardous waste.

  • Segregate this waste stream from other chemical waste to prevent potentially dangerous reactions. Do not mix with strong acids, bases, or oxidizing agents.

2. Waste Collection:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste." Also, list any solvents or other chemicals present in the waste mixture with their approximate concentrations.

  • Keep the waste container securely sealed when not in use.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.

  • Collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For personal protection during spill cleanup, refer to the PPE guidelines in this document and your institution's specific protocols.

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular solid waste.[1]

Quantitative Data Summary

Since specific data for this compound is limited, the following table provides a general framework for the type of information that would be pertinent for its safe handling and disposal, based on related compounds.

ParameterGuidelineSource/Rationale
GHS Hazard Statements (Inferred) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on safety data for similar cyano-containing organic compounds.[2]
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat, use in a chemical fume hood.Standard laboratory practice for handling potentially hazardous chemicals.[1][3]
Waste Container Type Chemically resistant, leak-proof container (e.g., HDPE) with a secure lid.General requirement for hazardous chemical waste collection.
Waste Labeling "Hazardous Waste" "this compound" List of all components and concentrations.Regulatory compliance for hazardous waste identification.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical flow of the disposal process for this compound waste.

cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Generation of This compound Waste Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Chemicals Identify->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Seal Keep Container Securely Sealed Collect->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Arrange Arrange for Pickup by Licensed Waste Contractor Store->Arrange End Proper Final Disposal (e.g., Incineration) Arrange->End

Caption: Workflow for the routine disposal of this compound waste.

Spill Spill Occurs Evacuate Evacuate Immediate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Absorb Absorb Spill with Inert Material PPE->Absorb Collect Collect Absorbed Material with Non-Sparking Tools Absorb->Collect Container Place in Labeled Hazardous Waste Container Collect->Container Clean Decontaminate Spill Area Container->Clean Dispose Dispose of Waste via Licensed Contractor Clean->Dispose

Caption: Decision-making workflow for managing a spill of this compound.

References

Essential Safety and Logistical Information for Handling 6-Cyano-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Cyano-3-oxohexanoate. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Given the presence of a cyano group, this compound should be handled as a potentially hazardous substance. Similar cyanated compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesDouble gloving with nitrile or neoprene gloves is recommended.[1][2][4] Check manufacturer's data for breakthrough times.
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over goggles when handling the solid or solutions.[2][4][5]
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.
Respiratory Air-purifying respiratorUse a NIOSH-approved respirator with appropriate cartridges if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.

Operational Plan: From Receipt to Use

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.[4]

  • If the container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.

2. Storage:

  • Store this compound in a tightly sealed container in a designated, well-ventilated, and dry location.

  • Keep away from incompatible materials such as strong oxidizing agents and acids, as acids can react with cyanide compounds to produce highly toxic hydrogen cyanide gas.[2][6]

3. Handling and Weighing (in a Chemical Fume Hood):

  • All handling of the solid compound must be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[2]

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding area thoroughly after weighing.

4. Dissolution:

  • Add the solvent slowly to the solid to avoid splashing.

  • If using a vortex or sonicator, ensure the vial is securely capped.

Emergency Procedures

Spill Management:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[7]

  • Containment: For a solid spill, carefully sweep up the material and place it into a sealed, labeled hazardous waste container. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[7]

  • Cleanup: Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and absorbent towels. All cleanup materials must be disposed of as hazardous waste.[2][7]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes in a safety shower and remove all contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an emergency eyewash station.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.

  • Seek Immediate Medical Attention: In all cases of exposure, call emergency services and inform them of the chemical involved.[1]

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

Table 2: Waste Disposal Procedures

Waste TypeDisposal Protocol
Solid Waste Collect contaminated consumables (gloves, weighing boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1][7]
Liquid Waste Collect unused solutions and contaminated solvents in a separate, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[1][4]
Decontamination Rinse all non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent in a chemical fume hood. Collect the rinsate as hazardous liquid waste. Wash with soap and water after the initial solvent rinse.[2][4]

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[7]

  • Arrange for collection by your institution's licensed hazardous waste management service.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Package Store Store in Designated Area Receive->Store Prep_PPE Don Appropriate PPE Store->Prep_PPE Weigh Weigh Compound Prep_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Occurs Weigh->Spill Exposure Exposure Occurs Weigh->Exposure Experiment Perform Experiment Dissolve->Experiment Dissolve->Spill Dissolve->Exposure Decontaminate Decontaminate Equipment Experiment->Decontaminate Experiment->Spill Experiment->Exposure Solid_Waste Collect Solid Waste Decontaminate->Solid_Waste Liquid_Waste Collect Liquid Waste Decontaminate->Liquid_Waste Dispose Dispose via EH&S Solid_Waste->Dispose Liquid_Waste->Dispose Spill_Response Spill Response Protocol Spill->Spill_Response Exposure_Response First Aid & Medical Attention Exposure->Exposure_Response

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyano-3-oxohexanoate
Reactant of Route 2
Reactant of Route 2
6-Cyano-3-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.